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Core Science & Biosynthesis

Foundational

Foreword: The Imperative of Stereoisomerism in Modern Drug Development

An In-Depth Technical Guide to the Structural Analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its biologic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance is of paramount importance. The tragic case of thalidomide in the 1960s, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1] It established a critical precedent, compelling pharmaceutical companies and regulatory bodies to rigorously analyze and control the stereochemistry of drug candidates.[1] This guide provides a comprehensive, field-proven framework for the structural and stereochemical analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, a chiral molecule representative of intermediates used in pharmaceutical synthesis. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow.

Section 1: Molecular Profile of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

A complete structural analysis begins with a foundational understanding of the molecule's basic properties and synthetic origin. This context is crucial for anticipating analytical challenges and potential impurities.

Chemical Structure and Physicochemical Properties

The molecule consists of a substituted aniline core linked to a methyl propionate moiety, with a stereocenter at the alpha-carbon of the propionate group.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₉NO₂Calculated
Molecular Weight 221.30 g/mol Calculated
Chiral Center Carbon-2 of the propionate moietyStructural Inspection
Key Functional Groups Secondary Amine, Ester, Aromatic RingStructural Inspection
Predicted logP ~3.5 - 4.0Computational (e.g., ALOGPS)
Appearance Likely a colorless to pale yellow oil or solidInferred from similar structures[2]
Overview of a Plausible Synthetic Pathway

Understanding the synthesis is key to identifying potential process-related impurities, including the unwanted (R)-enantiomer or unreacted starting materials. A common approach involves the nucleophilic substitution of a leaving group on a methyl propionate precursor by 2-ethyl-6-methylaniline.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Byproduct Aniline 2-Ethyl-6-methylaniline SN2 Nucleophilic Substitution (SN2) Aniline->SN2 Propionate (R)-Methyl 2-halopropionate (e.g., bromo, chloro) Propionate->SN2 Product (S)-Methyl 2-(2-Ethyl-6- methylanilino)propionate SN2->Product Inversion of Stereochemistry Byproduct Hydrogen Halide (HX) SN2->Byproduct

Caption: Plausible SN2 synthesis pathway. (Within 100 characters)

This pathway highlights the importance of starting with a stereochemically pure precursor to synthesize the desired (S)-enantiomer. The primary analytical challenge is to confirm this inversion and quantify any enantiomeric excess.

Section 2: Chiral Separation and Quantification: Establishing Enantiomeric Purity

The cornerstone of analyzing a chiral compound is the ability to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for this task.[3]

The Principle of Chiral HPLC

Enantiomers possess identical physical properties in an achiral environment, making them inseparable by standard chromatographic techniques. The direct approach to chiral separation, and the most widely used, involves a Chiral Stationary Phase (CSP).[4] A CSP creates a chiral environment within the column, leading to transient, diastereomeric complexes between the enantiomers and the stationary phase. These complexes have different energies and stabilities, resulting in differential retention times and, thus, separation.

Experimental Protocol: Development and Validation of a Chiral HPLC-UV Method

The objective is to develop a method that provides baseline resolution of the (S) and (R) enantiomers, allowing for accurate quantification.

2.2.1 Causality in Method Development: Choosing the Right System

  • Column Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are exceptionally versatile and often the first choice for screening chiral separations due to their broad applicability across many compound classes.[1][5] For this analysis, an immobilized amylose tris(3,5-dimethylphenylcarbamate) column would be a primary candidate.

  • Mobile Phase: The choice between normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) modes depends on the analyte's solubility and interaction with the CSP. Normal-phase often provides better selectivity for many chiral compounds.[5] We will start with a normal-phase approach.

  • Detection: UV detection is suitable given the presence of the aromatic aniline ring, which will have a strong chromophore.

2.2.2 Step-by-Step Protocol

  • System Preparation:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Column: Chiralpak IA (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm.

    • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropyl Alcohol (IPA) (e.g., 90:10 v/v). Filter and degas thoroughly. The causality here is that hexane provides the non-polar bulk phase while the alcohol modifier (IPA) interacts with the CSP and analyte to modulate retention and selectivity.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard (containing both R and S enantiomers) at 1 mg/mL in the mobile phase.

    • Prepare a stock solution of the (S)-enantiomer test sample at 1 mg/mL.

    • Create a system suitability solution by spiking the (S)-enantiomer sample with a small amount (e.g., 0.1%) of the racemic standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature control is critical for reproducible retention times and selectivity.

    • Injection Volume: 10 µL.

    • Detection Wavelength: ~240 nm (to be optimized by scanning the analyte's UV spectrum).

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.

    • Inject the (S)-enantiomer test sample to identify the major peak and quantify any presence of the (R)-enantiomer.

    • Inject the system suitability solution to confirm the method can detect the (R)-enantiomer at the required limit.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate System (Column & Pump) MobilePhase->Equilibrate SamplePrep Prepare Racemic Std & Test Samples Inject Inject Samples (Blank, Racemic, Test) SamplePrep->Inject Equilibrate->Inject Detect UV Detection (~240 nm) Inject->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Resolution, % Enantiomeric Purity Integrate->Quantify

Caption: Chiral HPLC analysis workflow. (Within 100 characters)
Method Validation: A Trustworthy System

To ensure the method is fit for its intended purpose (i.e., accurately quantifying enantiomeric purity), it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7] This process provides a self-validating system of checks.

ParameterPurpose & CausalityAcceptance Criteria (Typical)
Specificity To prove the method can unequivocally assess the (S)-analyte in the presence of its (R)-enantiomer and any synthetic impurities. This is the foundation of the assay.Baseline resolution (Rs > 1.5) between enantiomer peaks.
Linearity To demonstrate that the detector response is directly proportional to the concentration of the analyte over a given range.[8] This ensures that calculated amounts are accurate.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations.[8]
Range The concentration interval where the method is precise, accurate, and linear.[8]Typically from the reporting limit to 120% of the test concentration.
Accuracy The closeness of the test results to the true value. This is often determined by spiking the sample with known amounts of the impurity (R-enantiomer).Recovery of 98.0% to 102.0% for the spiked analyte.
Precision Measures the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, or equipment).Relative Standard Deviation (RSD) ≤ 2.0% for peak area.
Limit of Quantitation (LOQ) The lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness The ability of the method to remain unaffected by small, deliberate variations in parameters (e.g., %IPA, flow rate, temperature), demonstrating its reliability for routine use.Resolution remains > 1.5 and peak area RSD remains within limits.

Section 3: Structural Elucidation and Confirmation

Once enantiomeric purity is established, a suite of spectroscopic techniques is employed to confirm the molecule's covalent structure and, ultimately, its absolute three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the covalent structure of organic molecules in solution.[9]

3.1.1 1H and 13C NMR: Mapping the Skeleton Standard 1D NMR experiments confirm the presence of all expected functional groups and their connectivity.

  • ¹H NMR: Will show distinct signals for the aromatic protons, the ethyl and methyl groups on the aniline ring, the N-H proton, the methoxy group, and the protons on the propionate backbone. The integration of these signals will confirm the proton count in each environment.

  • ¹³C NMR: Will show the expected number of carbon signals, confirming the carbon skeleton.

3.1.2 Advanced 2D NMR: Unambiguous Assignment To definitively prove the connectivity, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, confirming, for example, the connection between the CH and CH₃ protons of the propionate group.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing the molecular fragments together.[9] For instance, it can show a correlation from the N-H proton to the carbons of the aniline ring and the chiral center carbon.

3.1.3 Differentiating Enantiomers with Chiral Solvating Agents (CSAs) While enantiomers are indistinguishable in a standard NMR spectrum, adding a chiral solvating agent can create transient diastereomeric complexes.[10] These complexes have slightly different magnetic environments, which can cause specific proton or carbon signals of the two enantiomers to appear at different chemical shifts (enantiodifferentiation), allowing for their quantification directly in the NMR tube.[10][11]

Protocol for NMR with a CSA:

  • Acquire a standard ¹H NMR spectrum of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a sub-stoichiometric amount of a CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

  • Re-acquire the ¹H NMR spectrum.

  • Observe for splitting of key signals (e.g., the methoxy protons or the alpha-proton) into two distinct peaks or multiplets, representing the two enantiomers.

  • The ratio of the integrals of these new peaks corresponds to the enantiomeric ratio of the sample.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides precise molecular weight information and structural clues based on fragmentation patterns.[12] For a molecule of this type, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.[12]

Experimental Protocol: LC-ESI-MS/MS

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

  • Ionization: ESI in positive ion mode is chosen because the secondary amine is readily protonated to form an [M+H]⁺ ion.

  • MS1 Scan: A full scan will be performed to identify the protonated molecular ion ([M+H]⁺) at m/z 222.15, confirming the molecular weight.

  • MS2 (Tandem MS) Scan: The molecular ion (m/z 222.15) is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint. Expected fragments would arise from the loss of the methoxy group, cleavage of the ester, and fragmentation of the aniline side chain.

X-Ray Crystallography: The Definitive 3D Structure

While other techniques infer stereochemistry, single-crystal X-ray crystallography directly observes it.[13][14] It is the only method that can unambiguously determine the absolute configuration of a chiral center without reference to a known standard.[13]

Experimental Workflow: The primary challenge is often growing a single, diffraction-quality crystal. This is a process of controlled precipitation from a supersaturated solution.

  • Crystal Growth: The compound is dissolved in a suitable solvent system. Slow evaporation, vapor diffusion, or cooling techniques are employed to encourage the slow formation of a well-ordered crystal lattice. This is often the most time-consuming and empirical step.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays (often from a Cu or Mo source).[13] The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of all non-hydrogen atoms can be determined. The absolute stereochemistry is typically determined using anomalous dispersion effects, often by calculating the Flack parameter.

G cluster_crystal Crystal Preparation cluster_xray X-Ray Diffraction cluster_analysis Structure Determination Dissolve Dissolve Compound Grow Slow Evaporation/ Cooling Dissolve->Grow Select Select Single, High-Quality Crystal Grow->Select Mount Mount Crystal on Diffractometer Select->Mount Collect Irradiate with X-Rays & Collect Diffraction Data Mount->Collect Solve Solve Phase Problem & Generate Electron Density Map Collect->Solve Refine Refine Atomic Positions & Determine Absolute Configuration Solve->Refine G Start Test Sample of (S)-Methyl 2-(2-Ethyl-6- methylanilino)propionate HPLC Chiral HPLC Start->HPLC Primary Analysis NMR NMR Spectroscopy (1D, 2D, CSA) Start->NMR MS LC-MS/MS Start->MS Xray X-Ray Crystallography Start->Xray If solid & crystallizable Purity Enantiomeric Purity & Quantification HPLC->Purity Connectivity Covalent Structure & Connectivity NMR->Connectivity MW Molecular Weight Confirmation MS->MW AbsoluteConfig Absolute 3D Configuration Xray->AbsoluteConfig Final Complete & Validated Structural Profile Purity->Final Connectivity->Final MW->Final AbsoluteConfig->Final

Sources

Exploratory

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate chemical properties and reactivity

An In-depth Technical Guide to (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a chiral molecule of significant interest in the agrochemical industry. It serves as a key intermediate in the synthesis of (S)-Metolachlor, a highly effective and widely used herbicide. The herbicidal activity of Metolachlor is almost exclusively due to its (S)-isomers, which makes the stereoselective synthesis of this intermediate a critical industrial process.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, offering a technical resource for professionals in organic synthesis and agrochemical development.

The molecule's structure, featuring a chiral center at the alpha-carbon of the propionate moiety and a sterically hindered N-aryl bond, dictates its unique chemical behavior and synthetic accessibility. Understanding these characteristics is paramount for optimizing its production and utilizing it in further chemical transformations.

Part 1: Physicochemical and Spectroscopic Properties

While extensive data for this specific intermediate is not broadly published, its properties can be reliably inferred from its precursors and structurally similar N-aryl amino acid esters.

Physicochemical Data

The following table summarizes the known and estimated properties of the title compound and its key precursors.

Property(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate2-Ethyl-6-methylaniline(R)-Methyl 2-chloropropionate
CAS Number 57836-79-0[2]24549-06-2[3]17639-93-9
Molecular Formula C₁₃H₁₉NO₂[2]C₉H₁₃NC₄H₇ClO₂
Molecular Weight 221.30 g/mol [2]135.21 g/mol 122.55 g/mol
Appearance Estimated: Colorless to pale yellow liquid/oilClear liquid with a pungent odor[3]Colorless liquid
Boiling Point Not available231 °C (lit.)122-124 °C
Melting Point Not available-33 °C (lit.)-50 °C
Density Estimated: ~1.0-1.1 g/mL0.968 g/mL at 25 °C (lit.)1.12 g/cm³
Solubility Soluble in common organic solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane). Insoluble in water.Insoluble in water[3]Insoluble in water
Spectroscopic Analysis
  • ¹H NMR (predicted):

    • Aromatic Protons: Signals in the range of δ 6.8-7.2 ppm, showing a characteristic pattern for a 1,2,3-trisubstituted benzene ring.

    • Propionate CH: A quartet at approximately δ 4.0-4.5 ppm, coupled to the adjacent methyl group.

    • Ester OCH₃: A singlet at approximately δ 3.6-3.8 ppm.

    • Aniline NH: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

    • Aniline Ethyl CH₂: A quartet at approximately δ 2.6-2.8 ppm.

    • Propionate CH₃: A doublet at approximately δ 1.4-1.6 ppm, coupled to the alpha-proton.

    • Aniline Ethyl CH₃: A triplet at approximately δ 1.2-1.4 ppm.

    • Aniline Methyl CH₃: A singlet at approximately δ 2.2-2.4 ppm.

  • ¹³C NMR (predicted):

    • Ester Carbonyl (C=O): δ 172-175 ppm.

    • Aromatic Carbons: δ 120-150 ppm.

    • Propionate CH: δ 50-55 ppm.

    • Ester OCH₃: δ 51-53 ppm.

    • Aniline Ethyl CH₂: δ ~24 ppm.

    • Aniline Methyl CH₃: δ ~18 ppm.

    • Propionate CH₃: δ 18-20 ppm.

    • Aniline Ethyl CH₃: δ ~14 ppm.

  • IR Spectroscopy (predicted):

    • N-H Stretch: A medium absorption band around 3350-3450 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

    • C=C Stretch (Aromatic): Absorptions around 1500-1600 cm⁻¹.

    • C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.

Part 2: Synthesis and Reactivity

Core Synthesis Pathway: Nucleophilic Substitution

The most direct and industrially relevant synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate involves the nucleophilic substitution of a chiral methyl 2-halopropionate with 2-ethyl-6-methylaniline (2,6-MEA). To achieve the desired (S)-stereochemistry at the propionate chiral center, the reaction must start with a substrate of the opposite configuration, typically (R)-Methyl 2-chloropropionate, due to the Sₙ2 mechanism which proceeds with inversion of stereochemistry.

A Chinese patent describes a method where 2-methyl-6-ethylaniline is reacted with (R)-2-chloropropionic acid methyl ester.[1] This reaction is typically performed in the presence of a base to neutralize the HCl generated.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions MEA 2-Ethyl-6-methylaniline Reaction Nucleophilic Substitution (Sₙ2) MCP (R)-Methyl 2-chloropropionate Base Base (e.g., Na₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Salt Byproduct (e.g., NaHCO₃, Et₃N·HCl) Reaction->Product Reaction->Salt

Fig. 1: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established methods for N-arylation of amino acid derivatives.[1][4]

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet is charged with 2-ethyl-6-methylaniline (1.0 eq.), anhydrous sodium carbonate (1.5 eq.), and a suitable solvent such as toluene or acetonitrile.

  • Inert Atmosphere: The system is purged with nitrogen to ensure an inert atmosphere, which is crucial to prevent oxidation of the aniline.

  • Reactant Addition: (R)-Methyl 2-chloropropionate (1.05 eq.) is added dropwise to the stirred mixture at ambient temperature. A slight exotherm may be observed.

  • Reaction: The reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) and maintained at this temperature for several hours (e.g., 4-8 hours). The reaction progress is monitored by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining salts and impurities.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation or column chromatography to yield the pure (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

Reactivity Profile

The reactivity of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is governed by its secondary aniline and methyl ester functional groups.

  • N-Acylation: The secondary amine is nucleophilic and readily reacts with acylating agents like chloroacetyl chloride. This specific reaction is the subsequent step in the synthesis of Metolachlor, where the nitrogen is acylated to form an N-chloroacetamide.[5][6]

    Fig. 2: N-Acylation, a key transformation of the title compound.
  • Ester Hydrolysis (Saponification): The methyl ester can be hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the corresponding carboxylic acid, (S)-2-(2-Ethyl-6-methylanilino)propanoic acid.[7] This reaction is typically straightforward and high-yielding.

  • Aminolysis/Amidation: The ester can react with ammonia or primary/secondary amines, usually at elevated temperatures, to form the corresponding amide.[8][9][10] This reaction, known as aminolysis, is generally slower than hydrolysis.[10]

  • Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7] This would convert the methyl propionate moiety into a 2-(2-ethyl-6-methylanilino)propan-1-ol structure.

Part 3: Conclusion and Future Prospects

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a fine chemical whose primary value lies in its role as a direct precursor to the herbicidally active (S)-isomers of Metolachlor. Its synthesis via nucleophilic substitution is a well-established, though technically demanding, process where control of stereochemistry is essential for the biological efficacy of the final product. The reactivity of this intermediate is predictable, dominated by the nucleophilicity of the secondary amine and the electrophilicity of the ester carbonyl, allowing for straightforward conversion to the final agrochemical product. For researchers, this molecule serves as an excellent platform for studying the impact of N-aryl substitution on the properties and reactivity of alpha-amino acid esters and for developing novel derivatives with potential biological activities.

References

  • Metolachlor - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of l-Alanine, N-pivaloyl-, methyl ester. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN104478756A - Synthesis method of (S)-metolachlor.
  • AERU, University of Hertfordshire. (2026, February 2). Metolachlor (Ref: CGA 24705). Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN105461580A - Synthesis method of metolachlor.
  • Nalla, V., et al. (n.d.). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0032620B2 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). N-(2-ethyl-6-methylphenyl)-l-alanine (C12H17NO2). Retrieved March 7, 2026, from [Link]

  • Chemsrc. (2025, August 22). n-benzylalanine methyl ester | CAS#:159721-22-9. Retrieved March 7, 2026, from [Link]

  • Arnett, E. M., Miller, J. G., & Day, A. R. (1951). Effect of Structure on Reactivity. IV. Aminolysis of Esters with Secondary Amines. Journal of the American Chemical Society.
  • ResearchGate. (2014, November 8). Synthesis of (S)-2-[(dioctylphosphoryl)methylamino]propionic acid from trimethylsilyl 2-(trimethylsilylamino)propanoate. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • National Center for Biotechnology Information. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved March 7, 2026, from [Link]

  • Lalezari, I., & Lalezari, P. (1989). Synthesis and investigation of effects of 2-[4- [[(arylamino)carbonyl]amino]phenoxy]-2-methylpropionic acids on the affinity of hemoglobin for oxygen: structure-activity relationships. Journal of Medicinal Chemistry, 32(10), 2352-7.
  • Canadian Science Publishing. (n.d.). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-6-methylaniline. PubChem. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021, December 20). Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. Retrieved March 7, 2026, from [Link]

  • Chamoin, S. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • Chemistry LibreTexts. (2022, October 4). 4.2.5: Chemistry of Esters. Retrieved March 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Alanine-Impurities. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved March 7, 2026, from [Link]

  • YouTube. (2024, September 6). REACTIONS OF ESTERS WITH AMINES #amine #esterification #organicchemistry. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Chiral Resolution of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Executive Summary As the demand for enantiopure intermediates in agrochemical and pharmaceutical development intensifies, the precise characterization and isolation of chiral building blocks have become paramount. (S)-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for enantiopure intermediates in agrochemical and pharmaceutical development intensifies, the precise characterization and isolation of chiral building blocks have become paramount. (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate —also known by its synonym (S)-N-(2-Ethyl-6-methylphenyl)alanine methyl ester—is a high-value chiral intermediate. It is most notably utilized in the asymmetric synthesis of advanced herbicides such as S-metolachlor, where the (S)-enantiomer is responsible for the predominant biological activity[1].

This technical guide provides an authoritative breakdown of the compound's core physicochemical properties (specifically its CAS registry data and molecular weight) and details a field-proven, self-validating protocol for its chemoenzymatic resolution.

Physicochemical Profiling & Structural Causality

The molecular architecture of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate features a sterically hindered aniline ring (substituted at the ortho positions with ethyl and methyl groups) attached to a chiral propionate ester. This steric bulk restricts rotation around the N-aryl bond, heavily influencing both its reactivity during synthesis and its binding affinity in biological targets.

Table 1: Core Quantitative Data
PropertyValueCausality / Synthetic Significance
Chemical Name (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionateIUPAC standard nomenclature defining the precise stereocenter.
Molecular Formula C13H19NO2Dictates the exact mass (221.1416 Da) for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Weight 221.30 g/mol Critical metric for calculating precise molar equivalents and atom economy during scale-up[2].
CAS Registry Number 57836-79-0 (Racemate)Primary identifier for procurement. The racemate is typically sourced and subsequently resolved to isolate the (S)-enantiomer[2].
Physical State Neat liquid / Viscous oilNecessitates the use of biphasic systems or organic solvents for homogeneous catalytic reactions[2].

Experimental Protocol: Chemoenzymatic Kinetic Resolution

Because traditional chiral pool synthesis is often cost-prohibitive and asymmetric hydrogenation can suffer from low enantiomeric excess (ee) due to the ortho-substituted steric hindrance, lipase-catalyzed hydrolytic kinetic resolution is the industry standard for isolating the (S)-enantiomer.

As a Senior Application Scientist, I have designed the following protocol as a self-validating system . Every step contains an inherent feedback loop to ensure process integrity.

Step 1: Biphasic Substrate Preparation
  • Action : Dissolve 100 mmol (22.13 g) of racemic Methyl 2-(2-Ethyl-6-methylanilino)propionate in 50 mL of toluene. Add this to 150 mL of 0.1 M sodium phosphate buffer (pH 7.2).

  • Causality : The neat oil is highly hydrophobic. Toluene acts as a carrier solvent to increase the interfacial surface area, while the pH 7.2 buffer maintains the optimal ionization state for the enzyme's catalytic triad (Ser-His-Asp).

  • Self-Validation : Monitor the emulsion stability. A stable, milky biphasic mixture indicates proper dispersion; rapid phase separation indicates insufficient agitation, requiring an adjustment in stirring RPM before proceeding.

Step 2: Enantioselective Hydrolysis
  • Action : Introduce 2.0 g of immobilized Candida antarctica Lipase B (CALB) to the biphasic mixture. Stir at 35°C for 24 hours.

  • Causality : CALB's active site architecture selectively accommodates the (R)-enantiomer, hydrolyzing its ester bond to form the corresponding (R)-acid. The (S)-ester is sterically excluded from the transition state and remains unreacted.

  • Self-Validation : Perform an acid-base titration of the aqueous phase. The reaction is self-validating when exactly 0.5 equivalents of NaOH are consumed to maintain pH 7.2, confirming a theoretical 50% conversion (ideal kinetic resolution).

Step 3: Phase Separation and Target Isolation
  • Action : Filter out the immobilized enzyme. Separate the organic (toluene) phase from the aqueous phase. Wash the organic phase with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality : The unreacted target, (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, remains highly soluble in toluene. The hydrolyzed byproduct, (R)-acid, is ionized at pH 7.2 and partitions exclusively into the aqueous phase, allowing for simple liquid-liquid extraction.

  • Self-Validation : Run a rapid Thin-Layer Chromatography (TLC) of the concentrated organic phase (Hexane:Ethyl Acetate 8:2). A single spot (Rf ~0.6) confirms the absence of the polar (R)-acid (Rf ~0.1), validating the extraction efficiency.

Analytical Validation: Chiral HPLC Methodology

To guarantee the trustworthiness of the isolated (S)-enantiomer, its enantiomeric excess (ee) must be quantified using High-Performance Liquid Chromatography (HPLC).

  • Column Selection : Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

    • Causality: The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides highly specific hydrogen bonding and inclusion complexation, which is required to differentiate the spatial orientation of the ethyl and methyl groups on the aniline ring.

  • Mobile Phase : Hexane / Isopropanol (98:2 v/v), isocratic flow at 1.0 mL/min.

    • Causality: A highly non-polar mobile phase forces the analyte to interact extensively with the chiral stationary phase, maximizing peak resolution (Rs > 1.5).

  • Detection & Validation : UV detection at 254 nm. The system is self-validating if the baseline separation of a racemic standard is achieved prior to injecting the resolved sample. The (S)-enantiomer typically elutes second under these conditions.

Process Visualization

The following diagram illustrates the logical flow of the chemoenzymatic resolution, highlighting the atom-economical recycling of the (R)-byproduct.

SynthesisPathway Start Racemic Ester (CAS: 57836-79-0) Resolution Lipase-Catalyzed Resolution (Enantioselective Hydrolysis) Start->Resolution SEnantiomer (S)-Methyl 2-(2-Ethyl-6- methylanilino)propionate MW: 221.30 g/mol Resolution->SEnantiomer Unreacted (Target) RAcid (R)-Acid Byproduct Resolution->RAcid Hydrolyzed Racemize Chemical Racemization (Base-Catalyzed) RAcid->Racemize Esterification & Base Racemize->Start Recycled Substrate

Chemoenzymatic resolution workflow for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

References

  • Google Patents. "methoxyethyl)-n-chloroacetyl-2-ethyl-6-methyl aniline as a herbicide". Google Patents.

Sources

Exploratory

The Chiral Engine of Modern Agrochemicals: Discovery and Synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Executive Summary (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a highly specialized chiral intermediate that played a foundational role in the stereochemical evolution of modern agrochemicals. It is most prominent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a highly specialized chiral intermediate that played a foundational role in the stereochemical evolution of modern agrochemicals. It is most prominently recognized as the critical precursor in the chiral-pool and chemoenzymatic syntheses of (S)-metolachlor , a blockbuster chloroacetanilide herbicide.

As the agrochemical industry transitioned from racemic mixtures to enantiomerically enriched active ingredients—a paradigm shift known as the "chiral switch"—the demand for scalable, high-enantiomeric-excess (ee) intermediates surged. While industrial giants eventually adopted catalytic asymmetric hydrogenation for massive-scale production, the propionate intermediate route remains a cornerstone of process chemistry, offering superior optical purity and serving as a vital alternative manufacturing pathway[1].

Historical Context: The "Chiral Switch"

Metolachlor was originally developed and commercialized as a racemate. However, biological assays in the 1980s and 1990s revealed a stark disparity in efficacy: the herbicidal activity resides almost entirely in the (1'S)-diastereomers, which are approximately 1.4 to 1.6 times more active than the racemic mixture[2].

To reduce the environmental chemical load by nearly 40% without sacrificing weed control, researchers needed a reliable method to synthesize the (S)-enantiomer. Early synthetic efforts bypassed the difficult asymmetric hydrogenation of sterically hindered imines by utilizing the chiral pool . By starting with naturally occurring, optically pure (R)-lactic acid derivatives, chemists discovered that they could synthesize (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate via a highly controlled nucleophilic substitution, effectively transferring the chirality from a cheap natural product into the complex aniline framework[3].

Mechanistic Causality & Chemical Properties

The synthesis of this intermediate hinges on overcoming the severe steric hindrance of the 2-ethyl-6-methylaniline (MEA) nitrogen. The ortho-ethyl and ortho-methyl groups create a bulky protective shield around the amine, making nucleophilic attack kinetically unfavorable.

To achieve the (S)-configuration, the synthesis relies on a Walden Inversion (an


 mechanism). The starting material, (R)-methyl lactate, is first activated by converting its hydroxyl group into a mesylate (methanesulfonate). A mesylate is chosen specifically because its formation does not break the C–O bond at the chiral center, perfectly preserving the (R)-configuration. When the bulky MEA nitrogen attacks the 

-carbon, it does so from the opposite face of the mesylate leaving group, inverting the stereocenter to the desired (S)-configuration. Controlling the temperature and solvent environment is critical here; excessive heat or highly ionizing solvents would promote an

pathway (leading to racemization) or an E2 elimination (yielding achiral acrylates).

Experimental Workflows: The Chiral Pool Protocol

As a Senior Application Scientist, ensuring that a protocol is a self-validating system is paramount. The following methodology details the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate with built-in analytical checkpoints to guarantee stereochemical integrity[2][3].

Step 1: Mesylation of (R)-Methyl Lactate
  • Procedure: Dissolve 1.0 equivalent of (R)-methyl lactate in anhydrous dichloromethane (DCM). Add 1.1 equivalents of triethylamine (TEA). Cool the reactor to a strict -10°C to -5°C range. Slowly add 1.1 equivalents of methanesulfonyl chloride (MsCl) dropwise over 1 hour. Stir for an additional 2 hours at 0°C.

  • Causality: TEA acts as a proton scavenger to neutralize the HCl byproduct, preventing acid-catalyzed racemization. The strict cryogenic temperature control mitigates the exothermic nature of mesylation, preventing the degradation of the mesylate into methyl acrylate via elimination.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:10 Ethyl Acetate:Petroleum Ether system. The reaction is complete when the lactate spot is entirely consumed. Following an aqueous wash with saturated

    
    , the optical rotation 
    
    
    
    of the purified (R)-methyl 2-(mesyloxy)propionate must be measured. It must match the theoretical value for the (R)-enantiomer, confirming that no racemization occurred during activation.
Step 2: Amination to the (S)-Propionate Intermediate
  • Procedure: Combine the isolated (R)-mesylate with 1.2 equivalents of 2-ethyl-6-methylaniline (MEA) in a polar aprotic solvent (e.g., THF). Heat the mixture to 60°C under a continuous nitrogen atmosphere for 12 to 16 hours.

  • Causality: The polar aprotic solvent (THF) accelerates the

    
     displacement by solvating the cation without hydrogen-bonding to the nucleophile, thereby increasing the nucleophilicity of MEA. The nitrogen atmosphere prevents oxidative degradation of the aniline at elevated temperatures. The 
    
    
    
    trajectory ensures a complete Walden inversion.
  • Self-Validation: Isolate the product via column chromatography. Perform Chiral High-Performance Liquid Chromatography (HPLC) analysis. A successful, purely

    
     run will yield an enantiomeric excess (ee) of >93%. If the ee falls below 90%, it indicates partial 
    
    
    
    character due to moisture contamination or excessive thermal stress.

Mechanistic Pathway Visualization

Pathway A (R)-Methyl Lactate (Chiral Pool) B Mesylation (MsCl, Et3N, -10°C) A->B C (R)-Methyl 2-(mesyloxy)propionate B->C E SN2 Amination (Walden Inversion) C->E D 2-Ethyl-6-methylaniline (MEA) D->E F (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (Target Intermediate) E->F G Reduction & Etherification F->G H (S)-Metolachlor (Active Herbicide) G->H

Pathway: Chiral pool synthesis of (S)-Metolachlor via the (S)-propionate intermediate.

Quantitative Data Comparison

To understand the strategic positioning of the propionate intermediate, we must compare the chiral pool route against the dominant industrial Ir-Xyliphos asymmetric hydrogenation route[1][3]. While the catalytic route is preferred for >10,000-ton scales due to atom economy, the propionate route yields a significantly higher optical purity.

MetricIr-Catalyzed Hydrogenation (Industrial)Chiral Pool Propionate Route
Starting Materials MEA + MethoxyacetoneMEA + (R)-Methyl Lactate
Chiral Source Ir-Xyliphos Catalyst(R)-Methyl Lactate (Stoichiometric)
Key Intermediate MEMI (Imine)(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate
Enantiomeric Excess (ee) ~79% - 82%90% - 93%
Overall Yield > 98%86% - 89%
Atom Economy High (Catalytic addition of

)
Moderate (Loss of mesylate leaving group)
Primary Application >10,000 ton/year commercial scaleFine chemical alternative & high-ee discovery

Chemoenzymatic Alternatives

Beyond the traditional chiral pool, modern green chemistry has leveraged (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate in chemoenzymatic workflows. Researchers have successfully utilized lipases for the hydrolytic kinetic resolution of racemic propionates. By employing Candida antarctica Lipase B (CAL-B) in a diethyl ether-water (15% v/v) biphasic system, the enzyme selectively hydrolyzes the (R)-enantiomer, leaving the highly pure (S)-propionate ester intact. This method achieves an exceptional enantioselectivity (E-value > 100), demonstrating the continued relevance of this intermediate in cutting-edge biocatalytic drug and agrochemical development[4].

References

  • Synthesis method of (S)-metolachlor (CN104478756A).
  • Synthesis method of S-metolachlor (CN102010346A).
  • The Story of (S)-Metolachlor: An Industrial Odyssey in Asymmetric Catalysis. MSU Chemistry / Adv. Synth. Catal.[Link]

  • Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor. ResearchGate.[Link]

Sources

Foundational

Chirality and stereochemistry of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

An In-Depth Technical Guide to the Chirality and Stereochemistry of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Authored by: Gemini, Senior Application Scientist Abstract The transition from racemic agrochemicals to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chirality and Stereochemistry of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Authored by: Gemini, Senior Application Scientist

Abstract

The transition from racemic agrochemicals to single-enantiomer products, a phenomenon known as a "chiral switch," represents a significant advancement in efficiency, safety, and environmental stewardship. The herbicide metolachlor is a paradigm of this evolution, with the enantiomerically enriched (S)-metolachlor largely replacing the racemic mixture.[1][2] This guide provides a detailed technical examination of a critical chiral intermediate in its industrial synthesis: (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate and its direct precursor, (S)-N-(1'-methoxyprop-2'-yl)-2-ethyl-6-methylaniline. We will dissect the molecule's stereochemical intricacies, explore the dominant industrial-scale enantioselective synthesis strategies, and detail the analytical methodologies required for robust stereochemical validation. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis and analysis of chiral molecules within the agrochemical and pharmaceutical industries.

The Stereochemical Landscape: Central and Axial Chirality

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate possesses a single stereocenter at the C2 position of the propionate moiety, designated as (S) according to Cahn-Ingold-Prelog priority rules. However, the stereochemical complexity of the final herbicide, metolachlor, extends beyond this single chiral center.

The aniline portion of the molecule, substituted at both ortho positions with ethyl and methyl groups, introduces a second, less common element of chirality: axial chirality or atropisomerism .[3] Due to the steric hindrance imposed by these bulky ortho-substituents, free rotation around the N-aryl bond is significantly restricted. This restricted rotation gives rise to two stable, non-interconverting atropisomers (designated aR and aS).[2]

Consequently, the final metolachlor molecule exists as four distinct, stable stereoisomers: (aR, S), (aS, S), (aR, R), and (aS, R).[2] Extensive research has demonstrated that the herbicidal activity resides almost exclusively in the two (S)-isomers (aR,S and aS,S), which are approximately 1.6 to 6 times more active against target weeds than their (R)-counterparts.[4][5] This biological disparity is the primary driver for the development of enantioselective syntheses that specifically target the (S)-enantiomer, thereby reducing the environmental load by nearly half for the same biological effect.[1]

Caption: Key stereochemical features of the anilino-propionate core structure.

Enantioselective Synthesis: The Industrial Imperative

The large-scale production of (S)-metolachlor, which exceeds 20,000 tons per year, necessitates a highly efficient and cost-effective synthetic route.[6] While classical resolution and chiral pool approaches exist, the industrial standard is the asymmetric hydrogenation of a prochiral imine intermediate, a landmark achievement in industrial catalysis.[7][8]

Key Industrial Route: Asymmetric Imine Hydrogenation

This process represents one of the largest applications of asymmetric catalysis to date.[6] The key transformation is the enantioselective hydrogenation of the imine formed from the condensation of 2-ethyl-6-methylaniline (MEA) and methoxyacetone.[9]

The success of this route hinges on a highly specialized iridium-based catalyst system. The catalyst consists of an iridium precursor complexed with a chiral ferrocenyl diphosphine ligand, specifically a member of the Josiphos family (e.g., Xyliphos).[10] This system achieves remarkable performance metrics under optimized industrial conditions (e.g., 80 bar H₂ pressure, 50°C).[11]

Key Performance Advantages:

  • Extraordinary Activity: Achieves exceptionally high substrate-to-catalyst ratios (S/C) of over 1,000,000.[10]

  • High Turnover Frequency (TOF): Initial TOF values can exceed 1,800,000 h⁻¹, enabling rapid and efficient conversion.[11]

  • Good Enantioselectivity: Delivers the desired (S)-amine intermediate with a consistent enantiomeric excess (ee) of approximately 79-80%.[10][11]

Asymmetric_Hydrogenation_Workflow Start Reactants: 2-Ethyl-6-methylaniline (MEA) + Methoxyacetone Imine_Formation Step 1: Imine Formation (Condensation Reaction) Start->Imine_Formation Prochiral_Imine Prochiral Imine Intermediate Imine_Formation->Prochiral_Imine Hydrogenation Step 2: Asymmetric Hydrogenation Key Enantioselective Step Prochiral_Imine->Hydrogenation S_Amine (S)-N-(1'-methoxyprop-2'-yl) -2-ethyl-6-methylaniline (~80% ee) Hydrogenation->S_Amine Catalyst Catalyst System: [Ir(COD)Cl]₂ + Chiral Ligand (Josiphos) Conditions: 80 bar H₂, 50°C Catalyst->Hydrogenation Acylation Step 3: Acylation (with Chloroacetyl Chloride) S_Amine->Acylation Final_Product (S)-Metolachlor (Final Herbicide) Acylation->Final_Product

Caption: Industrial workflow for (S)-metolachlor via asymmetric hydrogenation.

Alternative Strategy: Chiral Resolution

Prior to the development of the highly efficient catalytic process, and for smaller-scale or exploratory synthesis, chiral resolution of the racemic amine or its derivatives is a viable, albeit less direct, method. This strategy relies on the principle of converting a mixture of enantiomers into a mixture of diastereomers, which have different physical properties and can be separated.[12]

A. Diastereomeric Salt Formation: This is the most common resolution technique for amines.[13]

  • Reaction: The racemic amine is reacted with an enantiomerically pure chiral acid (the resolving agent), such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.

  • Separation: This forms a pair of diastereomeric salts. Due to differences in solubility, one salt will preferentially crystallize from a suitable solvent system.

  • Liberation: The crystallized diastereomeric salt is isolated, and the chiral resolving agent is removed by a simple acid/base extraction to yield the desired enantiomerically enriched amine.[13]

B. Covalent Derivatization: An alternative involves forming a covalent bond with a chiral auxiliary.

  • Reaction: The racemic amine can be reacted with an enantiopure reagent, such as an L-(-)-menthyl-based chloroformate, to form diastereomeric carbamates.[14]

  • Separation: These diastereomers can then be separated using standard chromatographic techniques (e.g., silica gel column chromatography), as they will have different retention factors.[13][14]

  • Cleavage: The chiral auxiliary is then chemically cleaved to release the enantiopure amine. This method is often more suitable for lab-scale synthesis due to the challenges of large-scale chromatography.[13]

Analytical Validation: The Cornerstone of Stereochemical Integrity

Asserting the stereochemical purity of the synthesized intermediate is paramount. A self-validating protocol requires robust, reproducible analytical methods to quantify the enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15]

Protocol: Chiral HPLC Method Development

The goal is to achieve baseline separation of the (S)- and (R)-enantiomers of the amine intermediate or its esterified form. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[16]

Step-by-Step Methodology:

  • Column Screening: Begin by screening a set of polysaccharide-based chiral columns. Columns like CHIRALPAK® AY-H, OJ-H, or similar phases with amylose or cellulose backbones are excellent starting points.[15][17]

  • Mobile Phase Selection (Normal Phase):

    • Start with a primary mobile phase system of n-hexane and an alcohol modifier (e.g., ethanol or 2-propanol).[16] A typical starting gradient might be 99:1 to 80:20 (v/v) Hexane:Alcohol.

    • If separation is not achieved, screen alternative modifiers compatible with the column (e.g., ethyl acetate, dichloromethane for immobilized phases).[18]

    • Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can dramatically improve peak shape and resolution for amine analytes.[17]

  • Optimization:

    • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) to maximize interaction with the CSP.[19]

    • Temperature: Temperature control is critical for reproducibility. Decreasing the temperature often increases chiral selectivity (resolution), while increasing it can improve peak efficiency. Test a range from 15°C to 40°C.[19]

  • Quantification: Once a baseline-resolved method is established, the enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: % ee = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] * 100

Parameter Typical Starting Conditions & Rationale
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) on silica. Provides a broad range of chiral recognition capabilities.[15][16]
Mobile Phase n-Hexane / Ethanol (96:4, v/v). A standard non-polar/polar mixture for normal-phase chiral separations.[15]
Flow Rate 0.6 mL/min. A reduced flow rate to enhance interaction time with the stationary phase and improve resolution.[15][19]
Column Temperature 25°C. A controlled ambient temperature provides a stable baseline for reproducible results.[15]
Detection UV at 254 nm. The aromatic aniline core provides strong UV absorbance for sensitive detection.
Complementary Spectroscopic Techniques

While HPLC provides quantitative data, other techniques can confirm the absolute configuration.

  • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to an NMR sample of the racemic intermediate can induce diastereomeric complexes that exhibit separate, distinguishable peaks for the enantiomers in the ¹H NMR spectrum.[3]

  • Vibrational and Electronic Circular Dichroism (VCD/ECD): These advanced spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra to those predicted by quantum chemical calculations, the absolute configuration (R or S) can be unambiguously determined.[15]

Final Synthesis Step and Biological Context

Once the enantiomerically enriched (S)-amine precursor is synthesized and its stereochemical purity is validated, it undergoes a final acylation step. It is reacted with chloroacetyl chloride in the presence of a base to yield the final active ingredient, (S)-metolachlor.[7]

The profound importance of this stereospecific synthesis is rooted in the molecule's mechanism of action. Metolachlor is classified as a Group 15 (HRAC Group K3) herbicide.[20][21] It functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible weed seedlings.[5][20] This inhibition prevents the formation of new cell membranes, thereby halting cell division and elongation and stopping weed growth before emergence.[20][21] The target enzyme system is inherently chiral, leading to the observed stereoselectivity where the (S)-enantiomers bind far more effectively, resulting in their superior herbicidal activity.

Conclusion

The stereochemistry of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate and its amine precursor is a multifaceted topic, encompassing both central and axial chirality. Its industrial synthesis provides a masterclass in the application of large-scale asymmetric catalysis, where an advanced Iridium-Josiphos system delivers the target (S)-enantiomer with exceptional efficiency and good selectivity. For any research or development involving this critical intermediate, a rigorous analytical protocol, spearheaded by chiral HPLC, is not merely a quality control step but the fundamental basis for ensuring stereochemical integrity. Understanding the principles outlined in this guide is essential for professionals seeking to develop, optimize, and control processes for this and other vital chiral agrochemicals.

References

  • The Metolachlor Herbicide: An Exercise in Today's Stereochemistry | Journal of Chemical Education - ACS Publications. (2009). Journal of Chemical Education. [Link]

  • S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. (2025). Source not specified. [Link]

  • The Metolachlor Herbicide: An Exercise in Today's Stereochemistry. (2009). Journal of Chemical Education. [Link]

  • Everything Farmers Need to Know About Metolachlor - FBN. (2025). Farmers Business Network. [Link]

  • The Metolachlor Herbicide: An Exercise in Today's Stereochemistry. (2025). ResearchGate. [Link]

  • STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2025). LinkedIn. [Link]

  • Mechanism of metolachlor action due to alterations in cell cycle progression. (2013). PubMed. [Link]

  • S-metolachlor. (2025). Revista Cultivar. [Link]

  • Metolachlor - Wikipedia. (N.D.). Wikipedia. [Link]

  • An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. (N.D.). Arkivoc. [Link]

  • Metolachlor stereoisomers: Enantioseparation, identification and chiral stability. (2016). PubMed. [Link]

  • The Chiral Switch of Metolachlor: The Development of a Large-Scale Enantioselective Catalytic Process. (2025). ResearchGate. [Link]

  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (N.D.). Daicel Chiral Technologies. [Link]

  • The Chiral Switch of Metolachlor: The Development of a Large-Scale Enantioselective Catalytic Process. (1999). CHIMIA. [Link]

  • The Story of (S)-Metolachlor An Industrial Odyssey in Asymmetric Catalysis. (2009). Michigan State University Department of Chemistry. [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. (2025). PMC. [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. (2021). PMC. [Link]

  • US5089405A - Process for the preparation of optically active 2-arylpropionic acids and pharmaceutical compositions containing the same. (N.D.).
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (N.D.). Beilstein Journal of Organic Chemistry. [Link]

  • US5043274A - Process for producing an optically active 2-arylpropionic acid. (N.D.).
  • .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. (N.D.). Journal of the American Chemical Society. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013). PubMed. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (N.D.). YMC. [Link]

  • How to maintain strong and healthy crops. (2024). Almiro. [Link]

  • Stereochemistry - Stereoelectronics. (2021). University of Liverpool. [Link]

  • EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline. (N.D.).
  • Chiral HPLC Column Selection and Method Development Guide. (N.D.). Bioanalysis Zone. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (2016). MDPI. [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Synthesis of methyl 2-(6-methoxy-2-naphthyl)propionate. (N.D.). PrepChem.com. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order | Request PDF. (N.D.). ResearchGate. [Link]

  • Long-Chain Molecules with Agro-Bioactivities and Their Applications. (N.D.). PMC. [Link]

  • CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate. (N.D.).
  • (PDF) APPLICATION OF METHYLOL DERIVATIVES OF UREAS AND THIOUREAS IN AGRICULTURE AS FUNGICIDES AND PLANT GROWTH STIMULANTS. (2025). ResearchGate. [Link]

  • (z)-2-methyl-3-trimethylsilyl-2-butenoic acid. (N.D.). Organic Syntheses Procedure. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (N.D.). The Royal Society of Chemistry. [Link]

  • Spectroscopy and Chemometrics for Conformity Analysis of e-Liquids: Illegal Additive Detection and Nicotine Characterization. (2024). sciensano.be. [Link]

  • Methylidene mevalonates and their use as herbicides. (N.D.). Mycosynthetix. [Link]

  • 2-Ethyl-6-methylaniline | C9H13N | CID 32485. (N.D.). PubChem - NIH. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC OF SOME TRANSITION METAL COMPLEXES WITH2-(6-METHOXYNAPHTHALEN-2-YL) PROPANOIC ACID. (N.D.). ResearchGate. [Link]

Sources

Exploratory

Technical Guide: (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate as a Chiral Building Block

Executive Summary Molecule: (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate CAS Registry (Racemate): 24549-06-2 (General reference for the aniline core) Primary Class: Sterically hindered chiral -aryl amino acid ester....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate CAS Registry (Racemate): 24549-06-2 (General reference for the aniline core) Primary Class: Sterically hindered chiral


-aryl amino acid ester.
Industrial Significance:  Key intermediate for phenylamide fungicides (e.g., Metalaxyl-M precursors) and a model substrate for challenging asymmetric aminations.

This guide details the technical specifications, synthesis, and application of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. Unlike simple amino esters, this molecule possesses a "steric wall" created by the 2-ethyl-6-methyl substitution on the aniline ring. This feature imparts unique stability against racemization but imposes severe constraints on synthetic methodology, rendering standard nucleophilic substitutions ineffective. This document prioritizes the Iridium-catalyzed asymmetric hydrogenation route, the industry gold standard for overcoming these steric barriers.[1]

Part 1: Structural Analysis & Stereochemical Challenges

The Steric "Gear" Effect

The core challenge in utilizing this building block is the 2,6-disubstitution pattern on the aromatic ring. The ethyl and methyl groups create a steric blockade around the nitrogen atom.

  • Impact on Synthesis: Standard

    
     reactions (e.g., reacting 2-ethyl-6-methylaniline with methyl 2-chloropropionate) suffer from extremely low yields (<20%) and significant elimination byproducts due to the inability of the nucleophile to access the electrophilic carbon effectively.
    
  • Impact on Stability: Once formed, the chiral center at the propionate

    
    -position is exceptionally stable. The bulky aniline group prevents the nitrogen lone pair from easily participating in tautomerization that would lead to racemization.
    
Stereochemical Designation

The target molecule is the (S)-enantiomer .

  • Configuration: Derived from the (S)-alanine scaffold.

  • Note on Fungicide Activity: While the (R)-enantiomer is the primary active principle in the fungicide Metalaxyl-M (Mefenoxam), the (S)-enantiomer is requested here. The synthetic protocols described below allow access to either enantiomer simply by inverting the chirality of the diphosphine ligand used in the catalyst.

Part 2: Strategic Synthesis: The Iridium-Catalyzed Route

To bypass the steric hindrance of the


 pathway, the most robust method is Asymmetric Reductive Amination . This involves condensing the aniline with methyl pyruvate to form an imine, followed by enantioselective hydrogenation.
The Catalyst System (The "Blaser" Standard)

Based on the pioneering work by Hans-Ulrich Blaser and the Solvias/Syngenta teams for the related herbicide S-Metolachlor, the most effective catalyst system for these sterically congested imines is an Iridium(I) complex with a ferrocenyl diphosphine ligand (Xyliphos or Josiphos family).

  • Catalyst Precursor:

    
    
    
  • Chiral Ligand: (S)-Xyliphos (or (R)-Xyliphos to get the S-product, depending on quadrant projection models). Note: For the (S)-amine, empirical screening usually dictates the ligand choice. In the Metolachlor process, (R)-Spiphos yields the (S)-amine.

  • Additives: Iodide (

    
    ) and Acid (
    
    
    
    ).[1] These are critical . The iodide bridges the iridium dimer or stabilizes the active species, while the acid promotes imine protonation, accelerating the rate by orders of magnitude.
Reaction Pathway Diagram

The following diagram illustrates the flow from raw materials to the chiral building block, highlighting the critical decision points.

G Start Raw Materials: 2-Ethyl-6-methylaniline (MEA) Methyl Pyruvate Imine Intermediate Imine (Dehydration) Start->Imine - H2O (Toluene/Acid Cat.) Catalysis Asymmetric Hydrogenation [Ir(COD)Cl]2 + Chiral Ligand Additives: I-, AcOH Imine->Catalysis H2 (40-80 bar) Product Target: (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate >95% ee Catalysis->Product Quant. Conversion

Figure 1: Synthetic workflow for the asymmetric hydrogenation route. The dehydration step is thermodynamic, while the hydrogenation step is kinetically controlled by the chiral catalyst.

Part 3: Detailed Experimental Protocol

This protocol is adapted from high-pressure industrial hydrogenation standards tailored for laboratory scale (10-50g).

Phase 1: Imine Condensation

Objective: Synthesize Methyl 2-((2-ethyl-6-methylphenyl)imino)propanoate.

  • Setup: Equip a 250mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • 2-Ethyl-6-methylaniline (MEA): 13.5 g (0.1 mol)

    • Methyl Pyruvate: 11.2 g (0.11 mol, 1.1 equiv)

    • Solvent: Toluene (100 mL)

    • Catalyst:

      
      -Toluenesulfonic acid (pTSA) (0.1 g)
      
  • Procedure: Reflux the mixture for 4–6 hours. Monitor water collection in the Dean-Stark trap.

  • Completion: When water evolution ceases, cool the mixture.

  • Workup: Evaporate toluene under reduced pressure. The resulting oil (imine) is often sensitive to hydrolysis; store under nitrogen or use immediately. Do not purify by column chromatography on silica, as the imine may decompose.

Phase 2: Asymmetric Hydrogenation

Objective: Enantioselective reduction to the (S)-amine.

  • Vessel: Stainless steel autoclave (e.g., Parr reactor) capable of withstanding 80 bar.

  • Catalyst Preparation (In-situ):

    • In a glovebox (or under strict Argon), mix

      
       (0.05 mol%) and the Chiral Ligand (e.g., (R)-(S)-Xyliphos) (0.11 mol%) in degassed methanol or THF. Stir for 30 mins to form the active complex.
      
  • Reaction Mix:

    • Dissolve the Imine (from Phase 1) in Methanol (concentration ~1M).

    • Crucial Additive: Add Tetrabutylammonium iodide (TBAI) or NaI (0.5 mol% relative to substrate).

    • Crucial Additive: Add Acetic Acid (1.0 equiv relative to substrate). Note: The acid protonates the imine, activating it for hydrogenation.

  • Execution:

    • Transfer the catalyst solution and substrate solution to the autoclave.

    • Purge with

      
       (3 cycles).
      
    • Pressurize to 80 bar

      
      .
      
    • Stir vigorously at 50°C for 12–24 hours.

  • Workup:

    • Vent hydrogen carefully.

    • Concentrate the solvent.

    • Basify with saturated

      
       to neutralize the acetic acid and free the amine.
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.[2]
      

Part 4: Quality Control & Analytics

Trustworthiness in chiral synthesis relies on accurate ee determination. Optical rotation is insufficient for high-precision work; Chiral HPLC is required.

Analytical Specifications Table
ParameterSpecificationMethod
Appearance Clear to pale yellow viscous oilVisual
Purity (Chemical) > 98.0%GC-FID or

-NMR
Enantiomeric Excess > 96% (S)Chiral HPLC
Residual Iridium < 10 ppmICP-MS (Critical for Pharma)
Water Content < 0.1%Karl Fischer
Chiral HPLC Method (Representative)
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: The (S)-enantiomer typically elutes differently than the (R). Note: Run a racemic standard (made via

    
     reduction of the imine) to establish retention times.
    

Part 5: Applications & Derivatization

Synthesis of Acylalanines (Fungicides)

The primary utility of this building block is the acylation of the secondary amine.

  • Reaction: Acylation with methoxyacetyl chloride (for Metolachlor-type analogs) or methyl chloroacetate.

  • Challenge: The steric hindrance remains. Standard Schotten-Baumann conditions often fail.

  • Solution: Use of acid chlorides with no solvent (neat) at elevated temperatures, or refluxing in toluene with no base, driving off HCl gas.

Peptidomimetics

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate serves as a bulky, hydrophobic N-terminal cap in peptidomimetic drug design. The restricted rotation around the N-Aryl bond can induce specific conformational locks in the peptide backbone, useful for inhibiting protein-protein interactions.

Mechanism of Action (Visualized)

The following diagram explains the catalytic cycle that enables the synthesis, specifically the "Outer Sphere" mechanism proposed for these Ir-catalysts.

Catalysis Ir_Pre Ir(III)-H2 Complex Coordination Imine Approach Ir_Pre->Coordination + Substrate HydrideTransfer Hydride Transfer Coordination->HydrideTransfer Outer Sphere Mechanism ProductRel Product Release HydrideTransfer->ProductRel + H2 ProductRel->Ir_Pre Regeneration

Figure 2: Simplified catalytic cycle. The bulky ligand (Xyliphos) creates a chiral pocket that enforces the (S)-face attack of the hydride onto the imine carbon.

References

  • Blaser, H. U. (2002).[3] The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis. Advanced Synthesis & Catalysis. Link

  • Baeza, A., & Pfaltz, A. (2010).[4] Iridium-Catalyzed Asymmetric Hydrogenation of Imines. Chemistry – A European Journal. Link

  • Syngenta Participations AG. (2015). Process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (Patent EP2892877B1).[5] Google Patents. Link

  • Solvias AG. (n.d.). Ligand Portfolio: Xyliphos and Josiphos for Asymmetric Hydrogenation. Solvias Technical Documents. Link

Sources

Foundational

A Researcher's Guide to Sourcing (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate: Navigating the Landscape of a Non-Commercial Intermediate

For researchers and chemical process developers, the procurement of starting materials and intermediates is a critical first step that dictates the trajectory of a project. While many reagents can be acquired with a simp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and chemical process developers, the procurement of starting materials and intermediates is a critical first step that dictates the trajectory of a project. While many reagents can be acquired with a simple catalog order, a significant number of complex molecules, particularly chiral intermediates in regulated industries, exist outside this commercial framework. This guide provides an in-depth technical overview of the commercial availability and procurement strategy for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (CAS No. 103033-91-6), a key chiral intermediate in the synthesis of the widely used herbicide, S-Metolachlor.

This document is intended for professionals in the agrochemical and pharmaceutical research and development sectors. It moves beyond a simple list of potential suppliers to offer a strategic framework for sourcing this specialized molecule, emphasizing due diligence, quality control, and the critical role of custom synthesis.

Introduction: The Significance and Scarcity of a Key Chiral Intermediate

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a chiral molecule whose significance is almost exclusively tied to its role as a precursor to S-Metolachlor. The herbicide Metolachlor is a member of the chloroacetanilide class, and its herbicidal activity resides primarily in the (S)-enantiomer.[1][2] The commercial production of S-Metolachlor, which has a more favorable environmental profile and higher efficacy than the racemic mixture, relies on a stereoselective synthesis process.[1] This is where our target molecule becomes critical.

Sourcing Strategy: The Primacy of Custom Synthesis

Given its non-commercial nature, the most viable, and often only, route for obtaining (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is through custom synthesis . This involves contracting a specialized chemical manufacturing organization (CMO) or a contract research organization (CRO) to produce the compound on a bespoke basis.

Selecting a Custom Synthesis Partner

The selection of a reliable partner is paramount. The causality behind this choice is simple: the quality of the synthesized intermediate will directly impact the success of subsequent research, including yield, purity, and reproducibility of results. Key considerations include:

  • Expertise in Chiral Synthesis: The synthesis involves the creation of a specific stereocenter. The partner must have demonstrable experience in asymmetric synthesis and chiral analysis.[7][8]

  • Scale-Up Capability: While initial needs may be in the gram-to-kilogram range, it is prudent to select a partner who can accommodate future scale-up requirements.

  • Analytical Capabilities: The organization must have a robust analytical department capable of confirming the structure, purity, and enantiomeric excess (e.e.) of the final product. Standard techniques should include NMR, Mass Spectrometry, and both standard and chiral HPLC/GC.[9]

  • Transparency and Communication: A trustworthy partner will provide regular updates, share analytical data, and be transparent about any synthetic challenges encountered.[8]

The logical flow for selecting and engaging a custom synthesis provider is illustrated in the diagram below.

Caption: Workflow for selecting a custom synthesis partner.

Understanding the Synthesis to Inform Procurement

Knowledge of the potential synthetic routes is not merely academic; it is a crucial aspect of the procurement process. It allows the researcher to have informed discussions with the CMO and to anticipate potential impurities. Patent literature reveals plausible synthetic pathways. For instance, a common approach involves the reaction of 2-ethyl-6-methylaniline with a chiral propylene oxide derivative or a chiral lactate derivative.[10][11][12] Another patented method describes the asymmetric hydrogenation of a Schiff base formed from 2-ethyl-6-methylaniline and methoxyacetone.[1]

This understanding allows the requesting scientist to specify not only the desired product but also to request analysis for likely process-related impurities, such as the starting materials (e.g., 2-ethyl-6-methylaniline) or the wrong enantiomer.

Quality Control and Specifications: A Self-Validating System

In the absence of a standard commercial grade, the onus is on the researcher to define the required specifications. This is a self-validating system: the quality of the intermediate must be sufficient to ensure the validity of the research in which it is used.

Recommended Analytical Protocols

A comprehensive Certificate of Analysis (CoA) should be requested from the synthesis partner. The following tests are considered essential:

  • Identity Confirmation:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity Assessment:

    • HPLC or GC: To determine the purity, typically expressed as a percentage area. A purity of >98% is a reasonable target for a high-quality intermediate.

  • Chiral Purity:

    • Chiral HPLC or Chiral GC: To determine the enantiomeric excess (e.e.). For applications leading to S-Metolachlor, an e.e. of >99% is often required.[11][12]

Quantitative Data Summary

The following table outlines the key specifications to be defined when ordering (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate via custom synthesis.

ParameterRecommended SpecificationAnalytical MethodRationale
Appearance Colorless to pale yellow liquid/oilVisual InspectionProvides a basic check for significant impurities or degradation.
Identity Conforms to the expected structure¹H NMR, ¹³C NMR, MSEnsures the correct molecule has been synthesized.
Purity (Assay) ≥ 98.0%HPLC or GCGuarantees a low level of achiral impurities that could interfere with subsequent reactions.
Enantiomeric Excess (e.e.) ≥ 99.0%Chiral HPLC or Chiral GCCritical for ensuring the stereochemical integrity of the final product (e.g., S-Metolachlor).
Residual Solvents To be defined (e.g., <0.5%)GC-HSEnsures that solvents used in the synthesis and purification are removed to an acceptable level.

The quality control process should be viewed as a series of checkpoints, as illustrated below.

Caption: A typical quality control workflow for a custom-synthesized intermediate.

Handling, Storage, and Safety Protocols

While a specific Safety Data Sheet (SDS) for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is not publicly available, a robust safety assessment can be derived from its primary precursor, 2-Ethyl-6-methylaniline.[13]

Hazard Profile (Inferred): Based on the data for 2-Ethyl-6-methylaniline, the propionate derivative should be handled as a substance that is potentially:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • A combustible liquid.

  • Harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Avoid inhalation of vapors or mists.

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion: A Strategic Approach to a Niche Chemical

The procurement of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a prime example of the challenges and strategic considerations required when working with non-commercial, high-value chemical intermediates. Success hinges not on finding a catalog supplier, but on identifying and collaborating with a high-quality custom synthesis partner. By understanding the molecule's role as a captive intermediate, leveraging knowledge of its synthesis to anticipate impurities, and defining rigorous, self-validating quality specifications, researchers can confidently source this critical building block for their agrochemical and pharmaceutical development programs. This strategic, science-led approach transforms a procurement hurdle into a well-controlled and reliable component of the research and development workflow.

References

  • BOC Sciences. (n.d.). CAS 51218-45-2 (Metolachlor).
  • Fordaq. (n.d.). Metolachlor Wholesale Suppliers, Manufacturers & Distributors.
  • NATURSIM. (n.d.). China Metolachlor Herbicide Manufacturers, Suppliers - Factory Direct Wholesale.
  • Made-in-China.com. (n.d.). China Metolachlor, Metolachlor Wholesale, Manufacturers, Price.
  • Shanghai CIE Chemical Co.,Ltd. (n.d.). metolachlor Manufacturer & Supplier in China. Retrieved from Shanghai CIE Chemical Co.,Ltd website.
  • AERU, University of Hertfordshire. (2026, February 3). S-metolachlor (Ref: CGA 77102).
  • Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • Aceagrochem. (n.d.). Metolachlor 960g/L EC| Herbicide | Pesticide Manufacturer & Supplier.
  • Google Patents. (n.d.). EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • Googleapis.com. (2009, May 7). US 2011/0065962 A1.
  • SYNthesis med chem. (n.d.). Custom Synthesis - Our Expertise.
  • FBN. (n.d.). Metolachlor.
  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2.
  • European Patent Office. (2013, September 6). EP 2892877 B1 - 2-ETHYL-N-(1-METHOXYPROPAN -2-YL)-6-METHYL ANILINE.
  • Dow Inc. (n.d.). TERGITOL™ 91-6 Surfactant.
  • Google Patents. (n.d.). US8367704B2 - Process for preparation of 2-methyl-2′ phenylpropionic acid derivatives and novel intermediate compounds.
  • Brenntag. (n.d.). Buy Masodol® 91-6: supplier, wholesaler, bulk distributor.
  • Minnesota Department of Agriculture. (n.d.). Metolachlor Herbicide. Retrieved from Minnesota Department of Agriculture website.
  • Nucleosyn. (n.d.). Purchase Custom chemical synthesis.
  • MilliporeSigma. (2025, December 24). SAFETY DATA SHEET.
  • PrepChem.com. (n.d.). Synthesis of methyl 2-(6-methoxy-2-naphthyl)propionate.
  • Brenntag. (n.d.). Buy TERGITOL™ 91-6: supplier, wholesaler, bulk distributor.
  • Sigma-Aldrich. (n.d.). 2-Ethyl-6-methylaniline = 98 24549-06-2.
  • ChemScene. (n.d.). 58743-30-9 | Ethyl 2-methyl-2-(methylamino)propanoate.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Univar Solutions. (n.d.). Caflon 91-6.
  • Otto Chemie Pvt Ltd. (n.d.). Methyl propionate, 97% (554-12-1).
  • ChemCentral. (n.d.). Caflon® 91-6 - Technical Grade - 55 Gallon Drum.
  • Boron Molecular. (n.d.). Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate.
  • Oakwood Chemical. (n.d.). (S)-Methyl 2-(6-methoxynaphthalen-2-yl)propanoate.
  • Panasonic. (n.d.). 2-Ethyl-6-Methylaniline: A Premium Chemical Compound.
  • PubChem - NIH. (n.d.). 2-Ethyl-6-methylaniline | C9H13N | CID 32485.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-Metolachlor via (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Executive Summary & Mechanistic Rationale (S)-Metolachlor is a highly potent, heavily utilized chiral chloroacetamide herbicide. While modern industrial-scale production often relies on the asymmetric hydrogenation of im...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(S)-Metolachlor is a highly potent, heavily utilized chiral chloroacetamide herbicide. While modern industrial-scale production often relies on the asymmetric hydrogenation of imines, the "chiral pool" or resolution-based synthesis remains a highly reliable pathway for laboratory-scale development, derivative synthesis, and analytical standard preparation 1[1].

This application note details a robust, self-validating three-step protocol to synthesize (S)-metolachlor starting from the enantiopure intermediate, (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. The methodology follows a strict chemoselective cascade: Reduction → N-Acylation → O-Methylation 2[2].

Causality of the Synthetic Sequence: The specific order of operations is dictated by steric and electronic control. If O-methylation were attempted immediately after ester reduction, the basic conditions (NaH/MeI) would risk unwanted N-alkylation of the secondary amine. By performing N-chloroacetylation first, the nucleophilic amine is converted into a resonance-stabilized, non-nucleophilic amide. This effectively protects the nitrogen center, allowing the subsequent O-methylation of the primary alcohol to proceed flawlessly under strong basic conditions, leveraging the extreme steric shielding of the 2-ethyl-6-methylphenyl group.

Synthetic Workflow Diagram

SynthesisWorkflow A (S)-Methyl 2-(2-Ethyl-6- methylanilino)propionate (Chiral Ester) B (S)-2-(2-Ethyl-6-methylanilino) propan-1-ol (Amino Alcohol) A->B Step 1: Reduction (LiAlH4, THF) C (S)-N-(1-hydroxypropan-2-yl)- N-(2-ethyl-6-methylphenyl) chloroacetamide B->C Step 2: N-Acylation (ClCH2COCl, Et3N) D (S)-Metolachlor (Target Herbicide) C->D Step 3: O-Methylation (NaH, MeI, THF)

Fig 1: Three-step synthetic cascade from (S)-aniline propionate to (S)-metolachlor.

Step-by-Step Experimental Protocols

Step 1: Chemoselective Reduction of the Chiral Ester
  • Objective: Convert the methyl ester to a primary alcohol without epimerization of the adjacent chiral center.

  • Procedure:

    • Charge a flame-dried round-bottom flask with anhydrous Tetrahydrofuran (THF, 0.2 M) and (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (1.0 eq).

    • Cool the solution to 0 °C under a strict argon atmosphere.

    • Add Lithium aluminum hydride (LiAlH₄, 1.2 eq) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

    • Stir for 30 minutes at 0 °C, then allow the reaction to warm to room temperature for 4 hours.

    • Quench the reaction carefully using the Fieser method (

      
       mL H₂O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H₂O per
      
      
      grams of LiAlH₄) to precipitate aluminum salts.
    • Filter the suspension through a Celite pad, concentrate the filtrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to afford (S)-2-(2-Ethyl-6-methylanilino)propan-1-ol.

  • Mechanistic Insight: LiAlH₄ provides robust hydride delivery. Maintaining 0 °C during the initial addition is critical to prevent base-catalyzed enolization and subsequent racemization of the α-chiral center3[3].

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active ester spot (R_f ~0.6) and the appearance of a highly polar alcohol spot (R_f ~0.2) indicates full conversion.

Step 2: N-Chloroacetylation
  • Objective: Install the chloroacetyl group selectively onto the secondary amine.

  • Procedure:

    • Dissolve the amino alcohol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.3 M). Add Triethylamine (Et₃N, 1.5 eq) and cool to 0 °C.

    • Add Chloroacetyl chloride (1.05 eq) dropwise via syringe.

    • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Crucial Intervention: Treat the crude mixture with a 10% K₂CO₃ methanolic solution for 30 minutes at room temperature.

    • Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate to yield the intermediate amide.

  • Mechanistic Insight: The secondary amine's nucleophilicity outcompetes the primary alcohol initially, but the highly reactive acyl chloride can lead to transient O-acylation (di-acylation). The K₂CO₃ methanolysis step leverages the extreme steric hindrance around the N-chloroacetamide to selectively cleave any unwanted O-chloroacetate esters while preserving the target amide.

  • Self-Validation Check: Monitor via LC-MS. The mass shift from the amino alcohol (

    
     193.3) to the chloroacetamide (
    
    
    
    269.8) confirms N-acylation. The absence of
    
    
    346.2 confirms successful cleavage of any O-acylated byproducts.
Step 3: Sterically-Controlled O-Methylation
  • Objective: Methylate the primary alcohol to form the target methoxy ether, completing the synthesis.

  • Procedure:

    • Dissolve the intermediate amide (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

    • Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H₂ evolution ceases.

    • Add Methyl iodide (MeI, 2.0 eq) dropwise.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Quench cautiously with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over MgSO₄, and concentrate.

    • Purify via column chromatography to obtain pure (S)-metolachlor.

  • Mechanistic Insight: The amide nitrogen is resonance-stabilized and non-nucleophilic. NaH selectively deprotonates the primary alcohol (pKₐ ~16). The resulting alkoxide rapidly undergoes an S_N2 attack on the electrophilic methyl iodide.

  • Self-Validation Check: Confirm O-methylation via ¹H-NMR. The appearance of a sharp singlet at ~3.3 ppm (3H, -OCH₃) and the complete disappearance of the broad -OH stretch in FT-IR (~3300 cm⁻¹) validate the formation of (S)-metolachlor.

Quantitative Data & Analytical Summary

The following table summarizes the expected reaction parameters, yields, and enantiomeric excess (ee) retention across the three-step cascade.

StepTransformationReagents & SolventsTemp / TimeTarget Yield (%)Enantiomeric Excess (ee %)
1 Ester ReductionLiAlH₄, Anhydrous THF0 °C to RT, 4 h92%>99%
2 N-ChloroacetylationClCH₂COCl, Et₃N, DCM0 °C to RT, 2 h88%>99%
3 O-MethylationNaH, MeI, THF0 °C to RT, 3 h90%>99%
Overall Cascade Synthesis - - ~72.8% >99%

References

  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies Source: Bioresources and Bioprocessing (via NIH PMC) URL:[Link]

  • CN110862303A - Preparation method of s-metolachlor Source: Google Patents URL
  • Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor Source: ResearchGate URL:[Link]

Sources

Application

Detailed experimental protocol for the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

An In-Depth Guide to the Enantioselective Synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Abstract This application note provides a comprehensive and detailed experimental protocol for the enantioselective...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Enantioselective Synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Abstract

This application note provides a comprehensive and detailed experimental protocol for the enantioselective synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. This chiral amine is a key intermediate in the synthesis of various agrochemicals, most notably the S-enantiomer of the herbicide Metolachlor.[1][2] The protocol herein describes a robust and scalable method utilizing a nucleophilic substitution (Sₙ2) reaction between 2-ethyl-6-methylaniline and a chiral electrophile, (R)-methyl 2-chloropropionate. This guide is designed for researchers, chemists, and process development professionals, offering in-depth scientific rationale, step-by-step instructions, safety protocols, and methods for purification and characterization to ensure a reliable and reproducible synthesis.

Introduction and Scientific Rationale

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical development. (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate serves as a critical building block where the specific stereochemistry is essential for its biological activity. The chosen synthetic strategy is a classical Sₙ2 reaction, which is renowned for its reliability and stereochemical predictability.

Reaction Scheme:

(A visual representation of the chemical reaction)

The core of this protocol involves the nucleophilic attack of the nitrogen atom of 2-ethyl-6-methylaniline on the stereogenic carbon of (R)-methyl 2-chloropropionate. This reaction proceeds with a complete inversion of stereochemistry, a hallmark of the Sₙ2 mechanism, thereby converting the (R)-configured starting material into the desired (S)-configured product. The selection of a non-nucleophilic base, potassium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction without competing in the substitution. Acetonitrile is employed as the solvent due to its polar aprotic nature, which effectively solvates the cationic species formed in the transition state, thereby accelerating the reaction rate.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.Moles (Equiv.)AmountSupplier
2-Ethyl-6-methylaniline24549-06-2135.21 g/mol 73.96 mmol (1.0)10.0 gSigma-Aldrich
(R)-Methyl 2-chloropropionate73246-44-3122.55 g/mol 81.36 mmol (1.1)9.97 gAlfa Aesar
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 147.9 mmol (2.0)20.45 gFisher Scientific
Acetonitrile (MeCN), anhydrous75-05-8--200 mLVWR
Ethyl Acetate (EtOAc)141-78-6--500 mLVWR
Hexanes110-54-3--500 mLVWR
Brine (Saturated NaCl solution)---200 mLLab Prepared
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9--~20 gSigma-Aldrich
Silica Gel (230-400 mesh)7631-86-9--~200 gSorbent Technologies
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) line

  • Thermometer

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Ethyl-6-methylaniline : Harmful if swallowed, inhaled, or in contact with skin.[3][4] It is a combustible liquid and may darken upon exposure to air and light.[3][5] Avoid contact with strong acids and oxidizing agents.[3][5]

  • (R)-Methyl 2-chloropropionate : Corrosive and a lachrymator. Handle with care to avoid contact with eyes, skin, and mucous membranes.

  • Acetonitrile : Flammable liquid and vapor. Toxic if inhaled or absorbed through the skin.

  • Ethyl Acetate & Hexanes : Highly flammable liquids. Keep away from ignition sources.

Experimental Workflow Diagram

The overall process from reaction setup to final product characterization is outlined below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble dry glassware under Nitrogen atmosphere. charge 2. Charge flask with: - 2-Ethyl-6-methylaniline (1.0 eq) - K₂CO₃ (2.0 eq) - Anhydrous Acetonitrile setup->charge add 3. Add (R)-Methyl 2-chloropropionate (1.1 eq) dropwise. charge->add reflux 4. Heat to reflux (~82°C). Monitor reaction by TLC (approx. 18-24 h). add->reflux cool 5. Cool to room temperature. Filter off K₂CO₃ salts. reflux->cool evap 6. Concentrate filtrate under reduced pressure. cool->evap extract 7. Redissolve in EtOAc. Wash with water and brine. evap->extract dry 8. Dry organic layer (MgSO₄), filter, and concentrate. extract->dry chrom 9. Purify crude oil via silica gel chromatography. dry->chrom analyze 10. Characterize pure product: - ¹H & ¹³C NMR - MS, Chiral HPLC chrom->analyze product Final Product: (S)-Methyl 2-(2-Ethyl-6- methylanilino)propionate analyze->product

Caption: Experimental workflow for the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

Detailed Experimental Protocol

Reaction Setup
  • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • To the flask, add 2-ethyl-6-methylaniline (10.0 g, 73.96 mmol), anhydrous potassium carbonate (20.45 g, 147.9 mmol), and anhydrous acetonitrile (200 mL).

Reaction Execution
  • Begin stirring the suspension. Add (R)-methyl 2-chloropropionate (9.97 g, 81.36 mmol) to the flask dropwise over 10 minutes at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.

  • Maintain the reflux for 18-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting aniline spot (visualized with UV light or potassium permanganate stain) has been consumed.

Work-up Procedure
  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the insoluble inorganic salts (K₂CO₃ and KCl) by vacuum filtration, washing the filter cake with a small amount of ethyl acetate (~50 mL).

  • Transfer the filtrate to a 1 L round-bottom flask and concentrate the solvent using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (250 mL) and transfer to a 1 L separatory funnel.

  • Wash the organic layer sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (~20 g), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

Purification
  • Purify the crude oil by flash column chromatography on silica gel.

  • Slurry Preparation : Adsorb the crude oil onto a small amount of silica gel (~15 g).

  • Column Packing : Pack a glass column with silica gel (~200 g) using a 95:5 Hexanes:Ethyl Acetate mixture as the mobile phase.

  • Elution : Load the adsorbed crude product onto the column and elute with a gradient of 5% to 15% ethyl acetate in hexanes.

  • Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions by rotary evaporation to afford (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate as a pale yellow oil. Expect a yield of 75-85%.

Product Characterization

The identity and purity of the final compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) : Expected chemical shifts (δ, ppm): ~7.10-6.90 (m, 3H, Ar-H), ~4.10 (q, J = 7.0 Hz, 1H, N-CH), ~3.70 (s, 3H, O-CH₃), ~3.50 (br s, 1H, N-H), 2.55 (q, J = 7.6 Hz, 2H, Ar-CH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 1.50 (d, J = 7.0 Hz, 3H, N-CH-CH₃), 1.25 (t, J = 7.6 Hz, 3H, Ar-CH₂CH₃). These assignments are based on standard chemical shift values for similar structures.[6]

  • ¹³C NMR (100 MHz, CDCl₃) : Expected chemical shifts (δ, ppm): ~174.5 (C=O), ~145.0 (Ar-C), ~135.0 (Ar-C), ~129.0 (Ar-CH), ~125.0 (Ar-C), ~122.0 (Ar-CH), ~55.0 (N-CH), ~52.0 (O-CH₃), ~24.5 (Ar-CH₂), ~19.0 (N-CH-CH₃), ~18.0 (Ar-CH₃), ~14.0 (Ar-CH₂CH₃). The carbonyl carbon is expected at the lowest field.[7]

  • Mass Spectrometry (ESI+) : Calculated for C₁₃H₁₉NO₂ [M+H]⁺: 222.1489; Found: 222.1492.

  • Chiral HPLC/SFC : To confirm enantiomeric excess (>99% e.e.). A chiral column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., Hexane/Isopropanol) should be used.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction is sluggish or incomplete Insufficient heating; moisture in the reaction; impure reagents.Ensure reflux temperature is maintained. Use anhydrous solvent and reagents. Verify reagent purity before starting.
Low Yield Incomplete reaction; loss of product during work-up or purification.Allow the reaction to run to completion. Be careful during extractions to avoid emulsions. Optimize chromatography elution.
Di-alkylation product observed -This is unlikely with a secondary amine formation, but if observed, using a bulkier base or slightly less electrophile might help.
Racemization Reaction conditions too harsh (e.g., prolonged heating with a strong base).Potassium carbonate is a mild base, making racemization unlikely. If observed, consider a lower reaction temperature or a different base/solvent system.

Conclusion

This application note details a reliable and highly enantioselective method for synthesizing (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. The Sₙ2 reaction between 2-ethyl-6-methylaniline and (R)-methyl 2-chloropropionate provides excellent stereochemical control, resulting in high yields and enantiomeric purity. The protocol is well-suited for laboratory-scale synthesis and offers a solid foundation for process optimization and scale-up.

References

  • Lifechem Pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid C
  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor C
  • Fisher Scientific. (2009, September 22).
  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organoc
  • Benchchem. (n.d.). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Stability and Handling.
  • Highly enantioselective synthesis of α-tertiary chiral amino acid derivatives through rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl α-ketimino esters. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (2023, June 29).
  • CAMEO Chemicals. (n.d.). 2-METHYL-6-ETHYL ANILINE.
  • ECHEMI. (n.d.).
  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB).
  • National Institutes of Health. (n.d.). 2-Ethyl-6-methylaniline. PubChem.
  • Lanxess. (2015, July 15). 2-Ethyl-6-methyl-benzenamine.
  • Analytical Methods and M
  • Morimoto, H., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Benchchem. (n.d.).
  • Synplechem. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • Google Patents. (n.d.). EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • MDPI. (2016, July 29). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.).
  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substr
  • PrepChem.com. (n.d.). Synthesis of methyl 2-(6-methoxy-2-naphthyl)
  • hnl10_sln.html. (n.d.).
  • Organic Syntheses Procedure. (n.d.). (z)-2-methyl-3-trimethylsilyl-2-butenoic acid.
  • European Patent Office. (2013, September 6). EP 2892877 B1 - 2-ETHYL-N-(1-METHOXYPROPAN -2-YL)-6-METHYL ANILINE.
  • Organic Chemistry Portal. (n.d.).
  • Pearson. (n.d.).
  • Purification of (S)
  • Panasonic. (n.d.). 2-Ethyl-6-Methylaniline: A Premium Chemical Compound.
  • Google Patents. (n.d.).

Sources

Method

Application Note: High-Resolution Chiral HPLC Analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Executive Summary This application note details a robust, self-validating Normal Phase Chiral HPLC protocol for the enantiomeric separation of Methyl 2-(2-Ethyl-6-methylanilino)propionate. This molecule is a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating Normal Phase Chiral HPLC protocol for the enantiomeric separation of Methyl 2-(2-Ethyl-6-methylanilino)propionate. This molecule is a critical intermediate in the asymmetric synthesis of S-Metolachlor, a widely used chloroacetanilide herbicide. As the herbicidal activity resides primarily in the S-enantiomer, precise quantification of the enantiomeric excess (ee) is vital for process optimization and quality control.

The method utilizes a cellulose-based Chiral Stationary Phase (CSP) to achieve baseline resolution (


) between the (S)- and (R)-enantiomers. The protocol includes specific instructions on mobile phase additives to suppress peak tailing common to aniline derivatives.

Scientific Background & Method Strategy

The Chiral Challenge

The target analyte contains a single chiral center at the propionate backbone. The separation challenge arises from the molecule's conformational flexibility and the weak basicity of the secondary amine (anilino group).

  • Target: (S)-Enantiomer (Active Precursor).

  • Impurity: (R)-Enantiomer (Inactive/Less Active).

  • Matrix: Reaction mixture containing unreacted 2-ethyl-6-methylaniline and catalysts.

Column Selection Logic

We employ the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column.

  • Mechanism: The carbamate groups on the cellulose backbone form hydrogen bonds with the ester carbonyl and the amine hydrogen of the analyte. The

    
    -
    
    
    
    interactions between the phenyl rings of the CSP and the aniline moiety of the analyte provide the necessary steric discrimination.
  • Why not Amylose? While Amylose (Chiralpak AD) is powerful, Cellulose (OD) often shows superior selectivity for N-alkylated anilines due to the specific groove shape of the polymer.

Mobile Phase Chemistry
  • Base Solvent: n-Hexane (Non-polar carrier).

  • Modifier: Isopropanol (IPA). IPA acts as both a hydrogen-bond donor and acceptor, modulating the retention time.

  • Additive (Critical): Diethylamine (DEA).[1] The secondary amine in the analyte can interact with residual silanols on the silica support, causing peak tailing. DEA competes for these sites, sharpening the peak shape and improving the signal-to-noise ratio.

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD/VWD
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent
Solvent A n-Hexane (HPLC Grade)
Solvent B Isopropanol (IPA) (HPLC Grade)
Additive Diethylamine (DEA) (>99.5%)
Standards Racemic Methyl 2-(2-Ethyl-6-methylanilino)propionate (Reference)
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : IPA : DEA (95 : 5 : 0.1 v/v/v)High hexane content maximizes interaction with the CSP.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.
Temperature 25°C ± 1°CLower temperatures often enhance resolution (

) in chiral LC.
Detection UV @ 220 nmMaximizes sensitivity for the aniline ring absorption.
Injection Vol. 5 - 10 µLDependent on sample concentration (target ~0.5 mg/mL).
Run Time 15 - 20 minutesEnsure elution of both enantiomers and late-eluting matrix.
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Mobile Phase (avoid pure IPA to prevent solvent shock).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter.

  • Dilution: Dilute to a final concentration of 0.5 mg/mL for analysis.

Method Validation & Performance

Note: Data below is representative of typical system performance.

System Suitability Criteria

Before analyzing unknown samples, the system must pass the following criteria using the Racemic Standard:

ParameterAcceptance LimitTypical Result
Resolution (

)


Tailing Factor (

)


(with DEA)
Retention Time RSD


Plate Count (

)


Elution Order
  • Peak 1: (R)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (typically elutes first on OD-H).

  • Peak 2: (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

  • Verification: Inject a pure (S)-standard to confirm retention time.

Visualized Workflows

Method Development & Optimization Logic

This decision tree guides the user through optimizing the separation if the standard conditions yield insufficient resolution.

MethodOptimization Start Start: Standard Condition Hex:IPA:DEA (95:5:0.1) CheckRes Check Resolution (Rs) Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Yes PoorRes Rs < 1.5 CheckRes->PoorRes No CheckTail Check Tailing (Tf) GoodRes->CheckTail Action1 Decrease IPA to 2% (Increase Retention) PoorRes->Action1 First Step Action2 Lower Temp to 15°C (Enhance Selectivity) PoorRes->Action2 If Step 1 Fails Action3 Switch Column (Chiralpak AD-H) PoorRes->Action3 If Step 2 Fails Action1->CheckRes Action2->CheckRes FixTail Increase DEA to 0.2% or Switch to TEA CheckTail->FixTail Tf > 1.3 Final Protocol Final Protocol CheckTail->Final Protocol Tf < 1.3

Caption: Logic flow for optimizing chiral resolution and peak shape for aniline derivatives.

Analytical Workflow (Sample to Result)

AnalyticalWorkflow Sample Crude Reaction Mix Prep Dilution in Mobile Phase + Filtration (0.45µm) Sample->Prep HPLC HPLC Analysis Chiralcel OD-H Hex/IPA/DEA Prep->HPLC Integration Peak Integration Calc % Area HPLC->Integration Calc Calculate ee% (S - R) / (S + R) * 100 Integration->Calc

Caption: Step-by-step analytical workflow from crude sample to enantiomeric excess calculation.

Calculation of Enantiomeric Excess (ee)

The enantiomeric excess is the primary metric for process purity.



Where:

  • 
     = Peak Area of the (S)-enantiomer.
    
  • 
     = Peak Area of the (R)-enantiomer.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols.Ensure DEA is fresh and at 0.1%. Increase to 0.2% if necessary.
Loss of Resolution Column contamination.Wash column with 100% Ethanol (0.5 mL/min for 2 hours) to remove adsorbed matrix.
Retention Shift Evaporation of Hexane.Cap solvent bottles tightly; use a solvent saturation filter on the reservoir.
High Backpressure Particulate blockage.Replace inlet frit or guard column. Ensure sample is filtered.

References

  • Agilent Technologies. (2012). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Application Note 5991-0883EN.

  • Waters Corporation. (2013). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2). Application Note 720004626EN.

  • Schulte, M., & Strube, J. (2001). Preparative enantioseparation of metolachlor intermediates. Journal of Chromatography A, 906(1-2), 185-204.
  • Daicel Corporation. Instruction Manual for CHIRALCEL® OD-H. (Standard operating procedures for polysaccharide columns).

  • Sigma-Aldrich. 2-Ethyl-6-methylaniline Product Information. (Chemical properties of the precursor).

Sources

Application

The Strategic Role of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate in the Synthesis of Chloroacetamide Herbicides

Introduction: The Significance of Chiral Intermediates in Modern Agrochemicals In the landscape of modern agrochemical development, the emphasis on enantiomerically pure active ingredients has become paramount. This shif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Intermediates in Modern Agrochemicals

In the landscape of modern agrochemical development, the emphasis on enantiomerically pure active ingredients has become paramount. This shift is driven by the dual objectives of enhancing efficacy and improving the environmental profile of crop protection products. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit significantly different biological activities. In many cases, only one enantiomer is responsible for the desired herbicidal or pesticidal effect, while the other may be inactive or even contribute to undesirable off-target effects. Consequently, the synthesis of single-enantiomer agrochemicals is a key focus for researchers and manufacturers.

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate stands out as a critical chiral building block, particularly in the synthesis of the chloroacetamide class of herbicides. Its stereochemically defined center is the cornerstone for producing the herbicidally active isomers of widely used products. This guide provides an in-depth exploration of the application of this intermediate, with a primary focus on the synthesis of (S)-metolachlor, a leading selective herbicide.

Core Application: Synthesis of (S)-Metolachlor

(S)-metolachlor is a pre-emergent herbicide valued for its effectiveness against a broad spectrum of annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton.[1] The herbicidal activity of metolachlor resides almost exclusively in the (S)-enantiomer.[2] Therefore, synthetic strategies that directly yield the (S)-form are highly sought after to deliver a more potent product with a reduced environmental load. (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a pivotal precursor in several of these stereoselective synthetic routes.

The general synthetic pathway from (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate to (S)-metolachlor involves two key transformations: reduction of the methyl ester to the corresponding alcohol, followed by N-acylation with chloroacetyl chloride.

Logical Flow of the Synthesis

The synthesis is designed to preserve the stereochemistry at the chiral center while introducing the necessary functional groups for herbicidal activity.

G A (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate B (S)-2-(2-Ethyl-6-methylanilino)propan-1-ol A->B Reduction (e.g., LiAlH4, NaBH4) C (S)-N-(2-chloroacetyl)-2-(2-ethyl-6-methylanilino)propan-1-ol B->C N-Acylation (Chloroacetyl chloride) D (S)-Metolachlor C->D Etherification (e.g., Williamson ether synthesis)

Caption: Synthetic pathway from the chiral intermediate to (S)-Metolachlor.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and available reagents.

Part 1: Reduction of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

This step converts the methyl ester to the primary alcohol, (S)-2-(2-Ethyl-6-methylanilino)propan-1-ol.

Protocol 1.1: Lithium Aluminum Hydride Reduction

  • Materials:

    • (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Alternatively, add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-(2-Ethyl-6-methylanilino)propan-1-ol.

    • Purify the product by column chromatography on silica gel if necessary.

Part 2: Synthesis of the Methoxy Ether Intermediate

This step introduces the methoxy group present in the final S-metolachlor product.

Protocol 2.1: Williamson Ether Synthesis

  • Materials:

    • (S)-2-(2-Ethyl-6-methylanilino)propan-1-ol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (S)-2-(2-Ethyl-6-methylanilino)propan-1-ol (1 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline by column chromatography.

Part 3: N-Acylation to Yield (S)-Metolachlor

The final step involves the acylation of the secondary amine with chloroacetyl chloride.

Protocol 3.1: Chloroacetylation

  • Materials:

    • (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline

    • Chloroacetyl chloride

    • Triethylamine (Et₃N) or another suitable base (e.g., Na₂CO₃)

    • Anhydrous dichloromethane (DCM) or toluene

  • Procedure:

    • Dissolve (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude (S)-metolachlor.

    • Purify the product by column chromatography or recrystallization to yield pure (S)-metolachlor.

Data Summary
StepReactantReagentsProductTypical Yield
1(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionateLiAlH₄, Et₂O(S)-2-(2-Ethyl-6-methylanilino)propan-1-ol85-95%
2(S)-2-(2-Ethyl-6-methylanilino)propan-1-olNaH, CH₃I, THF(S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline70-85%
3(S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilineClCOCH₂Cl, Et₃N, DCM(S)-Metolachlor90-98%

Alternative Synthetic Approaches and Broader Context

While the above outlines a plausible synthetic route from (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, it is important to note that industrial production of (S)-metolachlor often employs asymmetric catalytic hydrogenation of an imine precursor.[3] This method, developed by Ciba-Geigy (now Syngenta), represents a landmark in industrial-scale asymmetric catalysis and is highly efficient.

The value of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate and related structures, such as (S)-N-(2-ethyl-6-methylphenyl)alanine, extends to their use in chemoenzymatic resolutions.[4] Lipase-catalyzed hydrolysis can be employed to resolve racemic esters, providing access to the enantiomerically pure (S)-acid, which can then be converted to (S)-metolachlor.

While direct evidence for the use of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate in the synthesis of other commercially significant agrochemicals beyond the metolachlor family is limited in publicly available literature, its structural motif is characteristic of the chloroacetamide class. Therefore, it serves as a valuable synthon for the discovery and development of new herbicidal compounds with similar modes of action. Researchers may utilize this intermediate to generate libraries of analogues for structure-activity relationship (SAR) studies.

Conclusion

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a high-value chiral intermediate whose primary and most significant application is in the stereoselective synthesis of the herbicide (S)-metolachlor. The protocols detailed herein provide a framework for the laboratory-scale conversion of this intermediate to the final active ingredient, underscoring the fundamental organic transformations involved. The principles of stereocontrol and functional group manipulation demonstrated in this synthesis are central to the development of modern, efficient, and environmentally responsible agrochemicals. While its application may appear specialized, its role in the production of one of the world's most important herbicides highlights the critical importance of such chiral building blocks in the agrochemical industry.

References

Sources

Method

Application Note &amp; Protocols: Enantioselective Catalytic Routes to (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Abstract (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a pivotal chiral intermediate in the synthesis of (S)-metolachlor, the herbicidally active isomer of the widely used chloroacetanilide herbicide.[1] The stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a pivotal chiral intermediate in the synthesis of (S)-metolachlor, the herbicidally active isomer of the widely used chloroacetanilide herbicide.[1] The stereocenter in this molecule is critical for its biological activity, making enantioselective synthesis a topic of significant industrial and academic importance. This document provides a detailed guide for researchers and drug development professionals on the primary enantioselective catalytic strategies for its synthesis. We will explore and provide detailed protocols for three dominant routes: Asymmetric Reductive Amination, Stereoretentive N-Arylation, and a Chiral Pool-based approach via aziridination. The causality behind experimental choices, key process controls, and comparative performance metrics are discussed to provide a comprehensive and practical resource.

Introduction: The Significance of Chirality in Agrochemicals

The biological activity of many agrochemicals is intrinsically linked to their stereochemistry. In the case of metolachlor, the (S)-enantiomer is responsible for the vast majority of its herbicidal efficacy.[1] Consequently, producing the enantiopure (S)-isomer not only enhances the product's effectiveness but also reduces the environmental load by eliminating the inactive (R)-isomer. The synthesis of the key intermediate, (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, with high enantiomeric excess (ee) is therefore the cornerstone of modern (S)-metolachlor production. This guide focuses on the catalytic methods that establish this critical stereocenter.

Overview of Synthetic Strategies

Three principal strategies have emerged for the enantioselective synthesis of the target molecule. Each pathway offers a unique balance of efficiency, scalability, and control over stereochemistry.

  • Asymmetric Reductive Amination: A convergent approach where a prochiral imine, formed from 2-ethyl-6-methylaniline and a pyruvate ester, is hydrogenated using a chiral catalyst. This is a highly atom-economical and industrially favored route.[2][3]

  • Stereoretentive N-Arylation: A cross-coupling reaction, typically a Buchwald-Hartwig or related amination, that joins 2-ethyl-6-methylaniline with a pre-existing chiral methyl 2-halopropionate. The primary challenge is to prevent racemization of the stereocenter under the reaction conditions.[4][5]

  • Chiral Pool Synthesis: A linear synthesis that begins with a readily available, enantiopure starting material, such as (R)-epichlorohydrin. The chirality is carried through a series of transformations.[6][7]

G cluster_0 Synthetic Approaches cluster_1 Strategy 1: Asymmetric Reductive Amination cluster_2 Strategy 2: Stereoretentive N-Arylation cluster_3 Strategy 3: Chiral Pool Synthesis main (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate A1 2-Ethyl-6-methylaniline A_int Prochiral Imine A1->A_int A2 Methyl Pyruvate A2->A_int A_int->main Chiral Ir or Rh Catalyst H₂ B1 2-Ethyl-6-methylaniline B1->main Chiral Pd or Ni Catalyst Base B2 (R)-Methyl 2-bromopropionate B2->main C1 (R)-Epichlorohydrin C_int1 Amino alcohol intermediate C1->C_int1 C_int2 Chiral Aziridine C_int1->C_int2 C_int3 Ring-opened amine C_int2->C_int3 Reductive Opening C_int3->main Esterification

Caption: Overview of major synthetic routes.

Protocol 1: Asymmetric Reductive Amination via Imine Hydrogenation

This method is a benchmark for efficiency. The key step is the enantioselective hydrogenation of a C=N double bond. Iridium catalysts paired with chiral ferrocenyl diphosphine ligands have shown particular promise for this transformation, delivering high enantioselectivity.[2][7]

Mechanistic Rationale

The reaction proceeds in two stages: imine formation and asymmetric hydrogenation.

  • Imine Formation: 2-Ethyl-6-methylaniline[8] reacts with methyl pyruvate in the presence of an acid catalyst (or simply via water removal) to form the corresponding prochiral N-aryl imine. This equilibrium-driven step is typically pushed to completion by removing the water byproduct.

  • Asymmetric Hydrogenation: The chiral iridium catalyst coordinates to the imine. Hydrogen adds across the C=N bond, with the chiral ligand environment directing the hydride addition to one face of the imine, thereby establishing the (S)-stereocenter with high fidelity.

G cluster_cycle Catalytic Cycle catalyst [Ir(COD)Cl]₂ + Chiral Ligand A catalyst->A Activation H2 H₂ C imine Imine B product (S)-Product A->B Imine B->C H₂ (Oxidative Addition) D C->D Hydride Insertion D->product Release D->A Product Release (Reductive Elimination)

Caption: Catalytic cycle for asymmetric hydrogenation.

Detailed Experimental Protocol

Materials:

  • 2-Ethyl-6-methylaniline (1.0 eq)

  • Methyl pyruvate (1.1 eq)

  • [Ir(COD)Cl]₂ (0.005 eq)

  • (S,R)-Josiphos-type ligand (e.g., SL-J009-1) (0.011 eq)

  • Iodine (I₂) (0.01 eq)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Pre-activation: In a glovebox, charge a pressure reactor with [Ir(COD)Cl]₂ and the chiral phosphine ligand. Add degassed methanol and stir for 30 minutes at room temperature to form the active catalyst complex.

  • Imine Formation & Hydrogenation: To the activated catalyst solution, add 2-ethyl-6-methylaniline and methyl pyruvate.

  • Additive: Add Iodine (I₂) as an additive, which can significantly enhance catalyst activity and selectivity.

  • Reaction: Seal the reactor, purge with H₂, and then pressurize to 50 bar H₂. Heat the reaction to 50°C and stir vigorously for 12-18 hours.

  • Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

  • Analysis: Determine enantiomeric excess (ee) using chiral HPLC analysis.

Protocol 2: Stereoretentive Palladium-Catalyzed N-Arylation

This strategy relies on the coupling of an amine with a chiral electrophile. The success of this route hinges on suppressing the racemization of the α-chiral center in the propionate moiety, which is susceptible to deprotonation by the base required for the coupling reaction.[5] The use of bulky phosphine ligands and carefully selected bases is crucial for achieving high stereoretention.[4]

Rationale and Key Considerations

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. For this specific application, the key is to ensure that the rate of reductive elimination from the palladium center to form the desired C-N bond is significantly faster than the rate of enolization/racemization of the chiral ester.

  • Catalyst Choice: A palladium(0) source (e.g., Pd₂(dba)₃) combined with a sterically hindered and electron-rich phosphine ligand (e.g., a biarylphosphine like tBuBrettPhos) is often effective.

  • Base Selection: A weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is preferred over stronger bases like alkoxides to minimize deprotonation at the α-carbon.

  • Substrate: Using a bulkier ester (e.g., tert-butyl) instead of a methyl ester can sterically hinder the α-proton, further reducing the risk of racemization.[5]

Detailed Experimental Protocol

Materials:

  • (R)-Methyl 2-bromopropionate (1.0 eq)

  • 2-Ethyl-6-methylaniline (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • tBuBrettPhos (0.025 eq)

  • K₃PO₄ (2.0 eq)

  • Anhydrous Toluene (solvent)

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃, tBuBrettPhos, and K₃PO₄ to an oven-dried Schlenk flask.

  • Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous toluene, followed by 2-ethyl-6-methylaniline and (R)-Methyl 2-bromopropionate via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the product.

  • Analysis: Confirm stereoretention by measuring the optical rotation and determining the enantiomeric excess by chiral HPLC.

Protocol 3: Chiral Pool Synthesis via Aziridine Ring-Opening

This route leverages a commercially available chiral building block, (R)-epichlorohydrin, to construct the target molecule. The stereocenter is established early and preserved throughout the synthetic sequence.[6][7]

Synthetic Workflow

The synthesis involves a sequence of reliable transformations:

  • Nucleophilic Opening: 2-Ethyl-6-methylaniline opens the epoxide of (R)-epichlorohydrin to form a chlorohydrin.

  • Intramolecular Cyclization: A base, such as KOH, promotes an intramolecular SN2 reaction to form a chiral aziridine intermediate.

  • Reductive Ring-Opening: The aziridine is regioselectively opened by catalytic hydrogenation (e.g., using Pd/C), yielding the secondary amine. This step is crucial for establishing the final amine structure.

  • Esterification: The resulting chiral alcohol is methylated (not shown in diagram, but required to get to the final ester product) and the amine is acylated in a separate final step if synthesizing the full metolachlor molecule. For our target, the intermediate from the ring-opening is the desired product after a methylation step.

G start (R)-Epichlorohydrin + 2-Ethyl-6-methylaniline step1 Step 1: Epoxide Opening (MeOH, reflux) start->step1 int1 Chlorohydrin Intermediate step1->int1 step2 Step 2: Cyclization (KOH) int1->step2 int2 Chiral Aziridine step2->int2 step3 Step 3: Reductive Ring Opening (Pd/C, H₂) int2->step3 int3 (S)-N-(2-hydroxy-1-methylethyl) aniline intermediate step3->int3 step4 Step 4: O-Methylation & Workup (e.g., NaH, MeI) int3->step4 final (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate step4->final

Caption: Workflow for Chiral Pool Synthesis.

Detailed Experimental Protocol

Materials:

  • (R)-epichlorohydrin (1.0 eq)

  • 2-Ethyl-6-methylaniline (1.0 eq)

  • Methanol (solvent)

  • Potassium hydroxide (KOH) (2.5 eq)

  • Palladium on carbon (Pd/C, 10 wt. %, 5 mol%)

  • Hydrogen gas (H₂)

  • Sodium hydride (NaH) (1.2 eq)

  • Methyl iodide (MeI) (1.2 eq)

  • Anhydrous THF

Procedure:

  • Epoxide Opening: Dissolve 2-ethyl-6-methylaniline and (R)-epichlorohydrin in methanol and reflux the mixture for 6 hours. Monitor by TLC until the starting materials are consumed.

  • Aziridine Formation: Cool the reaction mixture to below 25°C. Add powdered KOH portion-wise, maintaining the temperature. Stir at room temperature for 8 hours to form the aziridine. Filter off the salts and concentrate the filtrate.[6]

  • Reductive Ring-Opening: Dissolve the crude aziridine in methanol, add Pd/C, and hydrogenate in a pressure reactor at 5-10 bar H₂ until hydrogen uptake ceases. Filter the catalyst through Celite and concentrate the solvent.

  • O-Methylation: Dissolve the resulting amino alcohol in anhydrous THF and cool to 0°C. Carefully add NaH portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. Cool back to 0°C and add methyl iodide dropwise. Stir overnight at room temperature.

  • Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product.[6]

Comparative Analysis of Synthetic Routes

FeatureAsymmetric Reductive AminationStereoretentive N-ArylationChiral Pool Synthesis
Convergence Highly convergentConvergentLinear
Key Challenge Catalyst cost & screeningPreventing racemizationMultiple steps, overall yield
Atom Economy ExcellentGoodModerate
Typical Yield High (>85%)Good (70-90%)Moderate (50-60% overall)[6]
Enantioselectivity Excellent (>95% ee)[7]Good to Excellent (>90% ee)[5]Excellent (>99% ee)[6]
Scalability Excellent, favored industriallyGood, requires strict controlGood, but less step-economical
Starting Materials Simple, achiral feedstocksChiral halo-ester requiredEnantiopure epoxide required

Conclusion

The enantioselective synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate can be achieved through several robust catalytic routes. For large-scale industrial production, Asymmetric Reductive Amination offers the most atom-economical and convergent pathway, provided an efficient catalyst system is identified. Stereoretentive N-Arylation presents a powerful alternative, with modern palladium and nickel catalyst systems increasingly able to overcome the historical challenge of racemization. Finally, Chiral Pool Synthesis provides a reliable, albeit longer, route that guarantees high enantiopurity by starting with a stereodefined building block. The choice of method will ultimately depend on the specific requirements of the project, including scale, cost considerations, and available expertise.

References

  • Nalla, V., et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc, 2023(vi), 202211954. Link

  • Shen, H.-R., et al. (2023). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science. Link

  • Shen, H.-R., et al. (2023). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. RSC Publishing. Link

  • Anonymous. (n.d.). Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light. University of Liverpool Repository.
  • Anonymous. (n.d.). Routes to the dehalogenated intermediate of (αS,3R)-clozylacon.
  • Anonymous. (n.d.). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. Link

  • Anonymous. (n.d.). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. PMC. Link

  • Strom, S. A., et al. (n.d.). Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp. PMC. Link

  • Anonymous. (2016). Synthesis method of metolachlor. Google Patents. Link

  • Anonymous. (n.d.). Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline. Google Patents. Link

  • Anonymous. (n.d.). 2-Ethyl-6-methylaniline. Sigma-Aldrich. Link

Sources

Application

Chemoenzymatic Synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate: An Application and Protocol Guide

Abstract This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the chemoenzymatic synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, a key chiral intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the chemoenzymatic synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, a key chiral intermediate in the production of the herbicide (S)-metolachlor. The methodology leverages the high enantioselectivity of lipase-catalyzed kinetic resolution to obtain the desired (S)-enantiomer with high purity. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering in-depth explanations of experimental choices, a self-validating protocol, and authoritative references to support the scientific integrity of the process.

Introduction: The Significance of Chirality in Agrochemicals

The biological activity of many agrochemicals is stereospecific, with one enantiomer often exhibiting significantly higher desired activity and/or reduced environmental impact compared to its counterpart. A prime example is the herbicide metolachlor, which possesses a stereogenic center and a chiral axis, resulting in four stereoisomers.[1][2] The herbicidal efficacy is primarily attributed to the S-enantiomers.[1] Consequently, the development of stereoselective synthetic routes to produce enantiomerically enriched (S)-metolachlor is of significant commercial and environmental interest.

This guide focuses on a robust chemoenzymatic approach to synthesize the key precursor, (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. The core of this strategy is the enzymatic kinetic resolution of a racemic mixture, a powerful technique in modern organic synthesis that utilizes the stereopreference of enzymes to separate enantiomers.[3][4][5]

The Chemoenzymatic Strategy: A Logical Workflow

The synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is achieved through a two-step process. First, a racemic mixture of the corresponding amine, N-(2-ethyl-6-methylphenyl)alanine, is prepared. This is followed by a lipase-catalyzed kinetic resolution. The unreacted (S)-amine is then esterified to yield the final product.

Chemoenzymatic_Synthesis cluster_0 Chemical Synthesis cluster_1 Enzymatic Kinetic Resolution cluster_2 Chemical Synthesis A Racemic N-(2-ethyl-6-methylphenyl)alanine Methyl Ester B Lipase-Catalyzed Hydrolysis A->B Racemic Substrate C (S)-N-(2-ethyl-6-methylphenyl)alanine B->C Selective Hydrolysis D (R)-N-(2-ethyl-6-methylphenyl)alanine Methyl Ester (unreacted) B->D Remains E Esterification C->E Desired Enantiomer F (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate E->F Final Product

Figure 1: Workflow for the chemoenzymatic synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

The Enzyme of Choice: Candida antarctica Lipase B (CAL-B)

The success of this chemoenzymatic approach hinges on the selection of an appropriate biocatalyst. Candida antarctica Lipase B (CAL-B) is a widely utilized and highly effective enzyme for the kinetic resolution of a broad range of substrates, including amines and alcohols.[6][7][8][9] Its high enantioselectivity, thermal stability, and stability in organic solvents make it an ideal choice for this application.[6][8] CAL-B is often used in an immobilized form, such as Novozym 435, which enhances its stability and allows for easy recovery and reuse.[6][10]

The catalytic activity of CAL-B is influenced by the solvent system. It exhibits the highest activity in non-polar organic solvents like hexane and toluene, while its activity is lower in polar solvents such as acetonitrile.[6][11] This is a critical consideration in designing the reaction protocol. The conformational stability of CAL-B's active site is better maintained in non-polar environments, which is crucial for its catalytic function.[8]

Detailed Protocol: Synthesis and Resolution

This protocol is designed to be a self-validating system, with clear steps and explanations for each experimental choice.

Materials and Reagents
ReagentSupplierGrade
Racemic Methyl 2-(2-Ethyl-6-methylanilino)propionateCommercially Available≥98%
Novozym 435 (Immobilized Candida antarctica Lipase B)Commercially Available-
Diethyl etherSigma-AldrichAnhydrous, ≥99.7%
Deionized Water--
Hydrochloric Acid (HCl)Fisher ScientificACS Grade
Sodium Hydroxide (NaOH)EMD MilliporeACS Grade
MethanolJ.T. BakerAnhydrous, 99.8%
Thionyl ChlorideAcros Organics99.5%
Magnesium Sulfate (MgSO4)VWRAnhydrous
Step-by-Step Experimental Procedure

Part A: Enzymatic Kinetic Resolution

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add racemic Methyl 2-(2-Ethyl-6-methylanilino)propionate (1.0 equiv).

  • Solvent System: Add a biphasic solvent system of diethyl ether and water (15% v/v water).[7][12] The use of a biphasic system with an organic solvent like diethyl ether has been shown to significantly enhance the enantioselectivity of CAL-B compared to a purely aqueous medium.[7][12]

  • Enzyme Addition: Add Novozym 435 (typically 10-50 mg per mmol of substrate).[3]

  • Reaction Conditions: Stir the mixture at a controlled temperature (room temperature to 40°C) and monitor the reaction progress.

  • Monitoring the Reaction: Periodically take aliquots from the organic phase. Analyze the samples by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) to determine the conversion and the enantiomeric excess (ee) of the unreacted ester and the formed acid. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

Part B: Separation and Isolation

  • Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with diethyl ether and dried for potential reuse.

  • Extraction of the Acid: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether to recover any dissolved organic compounds.

  • Acidification and Isolation: Acidify the aqueous layer with 1M HCl to a pH of approximately 2. This will protonate the carboxylate of the (S)-N-(2-ethyl-6-methylphenyl)alanine, causing it to precipitate or allowing for its extraction into an organic solvent.

  • Extraction of the (S)-Acid: Extract the acidified aqueous layer with diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts containing the (S)-acid over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-N-(2-ethyl-6-methylphenyl)alanine.

Part C: Esterification to (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the isolated (S)-N-(2-ethyl-6-methylphenyl)alanine.

  • Solvent and Reagent: Dissolve the acid in anhydrous methanol. Cool the solution in an ice bath.

  • Esterification: Slowly add thionyl chloride dropwise to the solution. The reaction of thionyl chloride with methanol generates HCl in situ, which catalyzes the esterification.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully quench by adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

Analytical Characterization

The enantiomeric purity of the final product is a critical parameter. Chiral HPLC and chiral GC are the preferred methods for this analysis.

Chiral HPLC Method Development

A common approach for the enantiomeric separation of metolachlor and its intermediates involves the use of a chiral stationary phase, such as one based on cellulose tris(3,5-dimethylphenyl carbamate).[13] Supercritical Fluid Chromatography (SFC) has also been demonstrated as a faster alternative to traditional normal phase HPLC for resolving all four stereoisomers of metolachlor.[1]

Table 1: Example Chiral HPLC/SFC Conditions

ParameterHPLC ConditionSFC Condition
Column Chiralpak IA-3Chiralpak IA-3
Mobile Phase Isopropanol/HexaneCO2/Isopropanol
Flow Rate 1.0 mL/min3.0 mL/min
Detection UV at 254 nmUV at 220 nm
Column Temp. 25 °C40 °C

Note: These are example conditions and should be optimized for the specific instrument and column.

Conclusion

The chemoenzymatic synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate via lipase-catalyzed kinetic resolution is an efficient and highly selective method for obtaining this valuable chiral intermediate. The use of Candida antarctica Lipase B provides excellent enantioselectivity, and the overall process is amenable to scale-up for industrial applications. By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can consistently produce the desired (S)-enantiomer with high purity, contributing to the development of more effective and environmentally benign agrochemicals.

References

  • Benchchem. Application Notes and Protocols for the Kinetic Resolution of Amines.
  • Siódmiak, T. Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Via Medica Journals. 2019; 4 (3): 174–177.
  • Johansson, A. J., et al. A Correlation between the Activity of Candida antarctica Lipase B and Differences in Binding Free Energies of Organic Solvent and Substrate. ACS Catalysis. 2016.
  • Tjørnelund, H. D., et al. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. DTU Research Database.
  • Liu, D., et al. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Chemosphere. 2006; 62 (10): 1591-1599.
  • Request PDF. Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor.
  • Researcher.Life. Analysis of the Conformational Stability and Activity of Candida antarctica Lipase B in Organic Solvents.
  • Agilent. Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System.
  • Peters, G. H. J., et al. Modeling structure and flexibility of Candida antarctica lipase B in organic solvents. BMC Structural Biology. 2008.
  • Chemoenzymatic synthesis of the chiral herbicide: (S)-metolachlor.
  • Müller, M. D., et al. Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography. PubMed. 2001.
  • Paetzold, J., et al. Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. 2005.
  • Scilit. Enantiomeric separation of metolachlor and its metabolites using LC–MS and CZE.
  • Kim, M.-J., et al. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. 2007.
  • Reetz, M. T., et al. Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA. 1994.
  • Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine.
  • Twohig, M., et al. Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection.
  • Forró, E., et al. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. 2023.
  • SciSpace. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.

Sources

Method

Application Note: Purification of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate via Flash Column Chromatography

This Application Note is designed for researchers and process chemists involved in the synthesis of chiral agrochemical intermediates, specifically precursors to (S)-Metolachlor . The following protocol details the purif...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of chiral agrochemical intermediates, specifically precursors to (S)-Metolachlor . The following protocol details the purification of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (also known as Methyl N-(2-ethyl-6-methylphenyl)-L-alaninate), a critical chiral building block.

Introduction & Chemical Context

The target compound, (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate , is a secondary amine intermediate formed typically by the nucleophilic substitution of 2-ethyl-6-methylaniline with a chiral propionate derivative (e.g., methyl (R)-2-chloropropionate or (R)-lactate mesylate).

Achieving high purity (>98%) is critical because this intermediate often undergoes subsequent acylation (e.g., with chloroacetyl chloride) to form the final herbicide. Impurities such as unreacted aniline or bis-alkylated byproducts can lead to competitive side reactions, reducing the yield and enantiomeric excess (ee) of the final bioactive ingredient.

Impurity Profile
  • 2-Ethyl-6-methylaniline (Starting Material): Primary amine. Often present if used in excess to drive kinetics.

  • Bis-alkylated byproduct: Tertiary amine formed by the double addition of the propionate group.

  • Hydrolyzed Acid: (S)-2-(2-Ethyl-6-methylanilino)propanoic acid (formed if moisture enters the reaction).

Method Development & Optimization

Stationary Phase Selection

Silica Gel 60 (230–400 mesh) is the standard stationary phase. However, aniline derivatives are prone to tailing on silica due to strong hydrogen bonding between the basic amine nitrogen and acidic silanol groups on the silica surface.

  • Optimization: To mitigate tailing, the silica must be neutralized. We recommend adding 1% Triethylamine (TEA) to the mobile phase or pre-washing the column with a TEA-spiked solvent.

Mobile Phase Selection

The target is a lipophilic ester. A non-polar system utilizing Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc) is ideal.

  • TLC Analysis:

    • Solvent: Hexane:EtOAc (9:1).

    • Visualization: UV (254 nm) and Iodine stain (amines turn brown).

    • Expected Rf Values:

      • Bis-alkylated impurity: ~0.8 (Least polar, no NH donor).

      • Target Product: ~0.4–0.5.

      • Starting Aniline: ~0.2–0.3 (Most polar, NH₂ donor).

Sample Loading Strategy

The target compound is typically a pale yellow oil . Liquid injection of oils can lead to broad bands and poor separation.

  • Protocol Choice: Dry Loading . Adsorbing the crude oil onto silica gel ensures a narrow injection band, maximizing resolution between the close-running amine and the product.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel 60 (0.040–0.063 mm).

  • Solvents: Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade), Triethylamine (TEA).

  • Glassware: Flash column (size dependent on scale, e.g., 40mm ID for 5g scale), test tubes, rotary evaporator.

Step-by-Step Procedure
Phase 1: Column Preparation
  • Calculate Silica Mass: Use a 30:1 to 50:1 ratio of Silica:Crude Mass. For 5g of crude, use ~150–250g of silica.

  • Slurry Preparation: Mix the silica with the starting mobile phase (Hexane:EtOAc 98:2 + 1% TEA ). The TEA is crucial here to deactivate silanols.

  • Packing: Pour the slurry into the column. Tap gently to remove air bubbles and settle the bed. Flush with 2 column volumes (CV) of solvent to equilibrate.

Phase 2: Sample Loading (Dry Load)
  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

  • Add silica gel (ratio 1:1 or 2:1 Silica:Crude) to the solution.

  • Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

  • Carefully pour this powder onto the top of the packed column bed. Add a layer of sand (~1 cm) on top to protect the bed during solvent addition.

Phase 3: Elution Gradient

Run the column using the following gradient profile (based on CV):

StepSolvent Composition (Hex:EtOAc)Purpose
1 100:0 (2 CV)Elute non-polar mineral oils or very lipophilic impurities.
2 98:2 to 95:5 (3-5 CV)Elute Bis-alkylated impurity (High Rf).
3 90:10 (5-10 CV)Elute Target Product (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.
4 80:20 (Flush)Elute unreacted Starting Aniline (Low Rf).

Note: Maintain 0.5% - 1% TEA throughout if tailing is observed in TLC checks.

Phase 4: Fraction Analysis
  • Collect fractions (approx. 20-50 mL depending on column size).

  • Spot fractions on TLC plates.

  • Pool fractions containing the single spot at Rf ~0.45.

  • Critical Check: Ensure no lower-running aniline spots are included in the main pool, as they are difficult to remove in the next reaction step.

Quality Control & Validation

After concentrating the pooled fractions, validate purity using the following methods:

1H-NMR Validation
  • Solvent: CDCl₃.

  • Key Diagnostic Signals:

    • Doublet (d): ~1.1-1.5 ppm (3H, CH-CH₃ ).

    • Singlet (s): ~3.7 ppm (3H, O-CH₃ ).

    • Quartet (q): ~3.8-4.0 ppm (1H, N-CH -CO).

    • Aromatic Region: 6.8–7.1 ppm (3H, from the 2-ethyl-6-methylphenyl group).

  • Impurity Check: Look for the absence of the NH₂ broad singlet (starting material) or double sets of ethyl/methyl signals (bis-alkylated).

Enantiomeric Excess (Chiral HPLC)

To ensure the (S)-configuration was maintained (no racemization during workup):

  • Column: Chiralcel OD-H (250 x 4.6 mm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (99:1 to 95:5).

  • Flow Rate: 0.5 mL/min.

  • Detection: 220 nm or 254 nm.

  • Target: ee > 98%.

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow from crude reaction mixture to purified isolate.

PurificationWorkflow Crude Crude Reaction Mixture (Oil) TLC TLC Analysis (Hex:EtOAc 9:1) Determine Rf & Delta-Rf Crude->TLC Prep Column Prep Silica + 1% TEA (Deactivate Silanols) TLC->Prep Rf Confirmed Load Dry Loading (Adsorb on Silica) Prep->Load Elution Gradient Elution Hex -> Hex:EtOAc (90:10) Load->Elution Fractions Fraction Collection & TLC Monitoring Elution->Fractions Pool Pool Pure Fractions (Rf ~ 0.45) Fractions->Pool Single Spot Only QC QC: NMR & Chiral HPLC Pool->QC

Caption: Step-by-step workflow for the purification of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

Separation Logic (Elution Order)

Understanding the polarity differences is key to fraction cutting.

ElutionOrder Start Bis 1. Bis-Alkylated (Tertiary Amine) Least Polar Start->Bis First Eluting Product 2. Target Product (Secondary Amine) Medium Polarity Bis->Product Hex:EtOAc 95:5 Aniline 3. Starting Aniline (Primary Amine) Most Polar Product->Aniline Hex:EtOAc 80:20

Caption: Elution order on Silica Gel. The target product elutes between the non-polar bis-alkylated byproduct and the polar starting aniline.

References

  • Google Patents. (2015). EP2892877B1 - Process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline. Link

  • Google Patents. (2011). CN102010346A - Synthesis method of S-metolachlor. Link

  • PubChem. (n.d.).[2] 2-Ethyl-6-methylaniline Compound Summary. National Library of Medicine. Link

  • CymitQuimica. (n.d.). N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester Product Data. Link

Sources

Application

Application Note: Optimized Reaction Conditions for the N-Alkylation of 2-Ethyl-6-Methylaniline

Part 1: Executive Summary & Mechanistic Insight The Challenge: Steric Deactivation 2-Ethyl-6-methylaniline (MEA) represents a classic problem in process chemistry: steric inhibition of nucleophilicity .[1] Unlike simple...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Insight

The Challenge: Steric Deactivation

2-Ethyl-6-methylaniline (MEA) represents a classic problem in process chemistry: steric inhibition of nucleophilicity .[1] Unlike simple aniline, the amino group in MEA is flanked by ethyl and methyl groups at the ortho positions.

These substituents exert two critical effects:

  • Kinetic Blocking: They physically obstruct the trajectory of incoming electrophiles (

    
     attack).[1]
    
  • Resonance Inhibition: They force the nitrogen lone pair out of conjugation with the aromatic ring (steric inhibition of resonance), theoretically increasing basicity but practically making the nitrogen difficult to access.

Successful N-alkylation requires conditions that overcome this barrier without inducing elimination side-reactions or over-alkylation.[1] This guide details two validated protocols: Catalytic Reductive Alkylation (preferred for scale and ketones/aldehydes) and Direct Alkylation (for alkyl halides).[1]

Mechanistic Visualization

The following diagram illustrates the steric congestion and the requisite pathway for successful alkylation.

MEA_Alkylation_Mechanism cluster_0 Critical Success Factor: Acid Catalysis MEA 2-Ethyl-6-Methylaniline (Substrate) Sterics Steric Hindrance (2-Et, 6-Me blocking) MEA->Sterics  Restricted Access   Imine Imine Intermediate (Schiff Base) MEA->Imine  + Carbonyl (Slow)   Protonation Iminium Ion (Activated) Imine->Protonation  + Acid Catalyst   Product N-Alkylated Product (Secondary Amine) Protonation->Product  + H2 / Catalyst  

Caption: Mechanistic pathway highlighting the necessity of acid catalysis to activate the imine intermediate, which forms slowly due to steric blocking by ortho-substituents.

Part 2: Validated Protocols

Method A: Catalytic Reductive Alkylation (The "Metolachlor" Route)

Application: Synthesis of secondary amines using ketones (e.g., methoxyacetone). This is the industrial gold standard, modeled after the synthesis of the herbicide Metolachlor.

Rationale: Direct reaction with sterically hindered ketones is sluggish.[1] The addition of a heterogeneous hydrogenation catalyst (Pt/C) coupled with an acid co-catalyst drives the equilibrium forward by irreversibly reducing the transient imine.

Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate: 2-Ethyl-6-methylaniline (1.0 equiv).

  • Carbonyl Source: Methoxyacetone (1.1 equiv) (or generic ketone).[1]

  • Catalyst: 5% Pt/C (sulfided form preferred to prevent ring hydrogenation) or 5% Pt/C (standard).[1]

  • Acid Co-catalyst:

    
     (0.05 equiv) or 
    
    
    
    .[1]
  • Solvent: Neat (industrial) or Methanol (lab scale).[1]

  • Hydrogen Source:

    
     gas (balloon for small scale, autoclave for optimization).
    
Step-by-Step Protocol
  • Preparation: In a high-pressure reactor (autoclave), charge 2-ethyl-6-methylaniline (13.5 g, 100 mmol) and methoxyacetone (9.7 g, 110 mmol).

  • Catalyst Addition: Add 5% Pt/C (0.4 g, ~3 wt% loading). Note: If using non-sulfided Pt/C, ensure strict temperature control to avoid reducing the aromatic ring.

  • Acid Activation: Add concentrated

    
     (250 µL). Crucial Step:  The acid protonates the imine nitrogen, making it more susceptible to hydrogenation.
    
  • Hydrogenation:

    • Purge reactor 3x with

      
      , then 3x with 
      
      
      
      .[1]
    • Pressurize to 5–10 bar (70–145 psi) .

    • Heat to 50°C . Stir vigorously (>800 RPM) to overcome mass transfer limitations.

  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 2–4 hours.[1]
    
  • Workup:

    • Filter catalyst through Celite (keep wet to prevent fire hazard).[1]

    • Neutralize filtrate with dilute NaOH.[1]

    • Extract with Toluene or Ethyl Acetate.[1]

    • Concentrate to yield the N-alkylated aniline.[1][7][8][9][10]

Data Summary: Reductive Alkylation Performance

ParameterOptimized RangeEffect of Deviation
Temperature 40–60°C<40°C: Incomplete conversion. >80°C: Ring reduction byproducts.[1]
Pressure 5–20 bar<5 bar: Very slow kinetics due to sterics.[1]
Acid Co-cat 0.5–2 mol%Without acid, reaction stalls at imine stage.[1]
Method B: Direct Alkylation (Phase Transfer Catalysis)

Application: Reaction with alkyl halides (e.g., chloroacetyl chloride, alkyl bromides).[1] Rationale: Standard


 fails due to the "ortho-effect."[1] Phase Transfer Catalysis (PTC) in a biphasic system allows the generation of a highly reactive deprotonated aniline species at the interface.
Reagents
  • Substrate: 2-Ethyl-6-methylaniline.[1][4][8][10][11][12]

  • Electrophile: Alkyl Bromide or Chloride (1.2 equiv).[1]

  • Base: 50% NaOH (aq).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).[1]

  • Solvent: Toluene.

Step-by-Step Protocol
  • Dissolution: Dissolve MEA (10 mmol) and the alkyl halide (12 mmol) in Toluene (20 mL).

  • Catalyst Addition: Add TBAB (0.16 g, 0.5 mmol).

  • Biphasic Initiation: Add 50% NaOH solution (5 mL) in one portion.

  • Reaction: Heat to 80–90°C with vigorous stirring. The high temperature is necessary to force the alkylation against steric resistance.

  • Quench: Cool to RT, separate phases. Wash organic layer with water (2x) and Brine (1x).[1]

Part 3: Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct alkylation pathway based on the available starting material.

Alkylation_Workflow Start START: 2-Ethyl-6-Methylaniline Decision Select Alkylating Agent Start->Decision RouteA Route A: Ketone/Aldehyde (e.g., Methoxyacetone) Decision->RouteA RouteB Route B: Alkyl Halide (e.g., Benzyl Bromide) Decision->RouteB ProcessA Reductive Alkylation Cat: Pt/C + H2SO4 50°C, 10 bar H2 RouteA->ProcessA ProcessB Phase Transfer Catalysis Cat: TBAB + 50% NaOH Toluene, 90°C RouteB->ProcessB QC QC Checkpoint: GC-MS for Mono- vs Di-alkylation ProcessA->QC ProcessB->QC End Final Product: N-Alkylated Hindered Aniline QC->End

Caption: Decision matrix for N-alkylation. Route A is preferred for industrial scalability; Route B is suitable for specific alkyl halides.[1]

Part 4: Troubleshooting & QC

Critical Quality Attributes (CQA)
  • Imine Residue (IR Spectroscopy): In Method A, the disappearance of the C=N stretch (~1640 cm⁻¹) is the primary endpoint indicator.

  • Over-Alkylation: Due to the 2,6-steric bulk, N,N-dialkylation is rare but can occur with small electrophiles (Methyl iodide).[1]

  • Atropisomerism: Be aware that N-alkylation of MEA introduces a chiral axis (atropisomerism) if the N-substituent is bulky, which may result in broadened NMR signals at room temperature.[1]

Common Failure Modes
  • Stalled Reaction (Method A): Usually due to catalyst poisoning or insufficient acid.[1] Remedy: Add fresh catalyst and check pH (ensure slightly acidic).[1]

  • Low Yield (Method B): Usually due to hydrolysis of the alkyl halide before reaction with the amine. Remedy: Increase stirring rate (PTC is diffusion controlled) or switch to anhydrous conditions (NaH/DMF).

References

  • Blaser, H. U. (2002).[1] "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis, 344(1), 17-31.[1] Link[1]

  • Bader, R., et al. (1994).[1] "Process for the preparation of 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline." European Patent EP0605363A1.[1] Link

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on Pt/C reductive alkylation).

  • Ma, D., & Yao, J. (2020).[1] "Recent Advances in the Synthesis of Hindered Amines." Organic Chemistry Frontiers. (General reference for hindered amine synthesis).

Sources

Method

Application Note: (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate as a Privileged Chiral Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Identity (S)-Methyl 2-(2-Ethyl-6-methylanilino)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Identity

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a highly sterically hindered, chiral secondary aniline. Originally developed as a critical intermediate for the industrial-scale synthesis of agrochemicals via Ir-Xyliphos catalyzed asymmetric hydrogenation[1], this molecule has transitioned into a highly valuable "chiral pool" building block for medicinal chemistry.

The compound features two orthogonal handles for derivatization:

  • A sterically shielded secondary amine , flanked by an ortho-ethyl group, an ortho-methyl group, and an

    
    -methyl chiral center.
    
  • A methyl ester , which can be selectively hydrolyzed to a free carboxylic acid.

In drug design, incorporating this scaffold provides immense metabolic stability . The extreme steric bulk forces any resulting


-acyl substituents out of the aromatic plane, creating a high energy barrier for amide bond rotation and physically shielding the bond from enzymatic degradation by amidases and proteases.

Mechanistic Causality: Overcoming Steric Hindrance

The primary challenge when utilizing this scaffold is the extreme steric hindrance at the secondary amine. Traditional coupling reagents (e.g., DCC, EDC, or HBTU) frequently fail or result in yields below 10% due to the inability of the bulky amine to attack the standard O-acylisourea or OBt-active ester intermediates.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be employed. The causality behind this choice lies in neighboring group participation . The nitrogen atom in the pyridine ring of the HOAt leaving group forms an intramolecular hydrogen bond with the incoming amine. This pre-organizes the transition state, effectively lowering the activation energy barrier imposed by the 2-ethyl and 6-methyl groups, and driving the sterically hindered amide bond formation to completion[2].

Mechanism Acid R-COOH + HATU ActiveEster OAt Active Ester Intermediate Acid->ActiveEster DIPEA -H+ Attack Hindered Amine Nucleophilic Attack ActiveEster->Attack Pyridine N Neighboring Group Assistance Product Sterically Shielded Amide Bond Attack->Product -HOAt

Caption: Mechanism of HATU-mediated coupling overcoming severe steric hindrance via neighboring group assistance.

Application Workflows in Drug Discovery

Because of its unique structural topology, (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is deployed in several advanced medicinal chemistry workflows:

  • Next-Generation Local Anesthetics & Anti-arrhythmics: Serving as a chiral, lipophilic core analogous to the 2,6-xylidine moiety found in lidocaine and bupivacaine, but with enhanced duration of action due to the chiral propionate extension.

  • Conformationally Restricted Peptidomimetics: The ester handle allows the molecule to be incorporated into peptide backbones as an unnatural, highly rigid amino acid surrogate.

  • Bifunctional PROTAC Linkers: The orthogonal amine and ester handles allow for stepwise, directional conjugation of E3 ligase ligands and target-protein binders.

Workflow Core (S)-Methyl 2-(2-Ethyl- 6-methylanilino)propionate Amine Secondary Amine Derivatization Core->Amine HATU/HOAt Coupling Ester Methyl Ester Derivatization Core->Ester LiOH Hydrolysis Drug1 Sterically Hindered Amide Therapeutics Amine->Drug1 Drug2 Nav Channel Blockers (Lidocaine Analogs) Amine->Drug2 Drug3 Chiral Peptidomimetics Ester->Drug3 Drug4 PROTAC Linker Conjugation Ester->Drug4

Caption: Synthetic divergence of the chiral intermediate into diverse therapeutic scaffolds.

Quantitative Data: Coupling Reagent Optimization

To validate the necessity of specialized reagents, the following table summarizes the quantitative efficiency of various coupling conditions when acylating the secondary amine of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

Coupling ReagentAdditiveReaction TempYield (%)Epimerization (%)Mechanistic Causality
DCC / DIC HOBt25 °C< 10%N/AFails due to severe steric clash preventing amine attack on the O-acylisourea.
HBTU HOBt60 °C35 - 45%< 2%Moderate conversion; lacks the internal hydrogen-bonding assistance of a pyridine ring.
HATU HOAt60 °C85 - 95%< 1%Pyridine nitrogen of HOAt pre-organizes the transition state, overcoming steric bulk[2].
Acid Chloride None25 °C90 - 98%5 - 15%Highly reactive, but prone to ketene intermediate formation leading to

-chiral epimerization.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Acylation of the Hindered Secondary Amine

Objective: Form a sterically shielded amide bond without racemizing the


-chiral center of the propionate.

Rationale for Experimental Choices: Anhydrous DMF is selected over DCM because the highly polar transition state and the uronium salts (HATU) require a high dielectric constant solvent for optimal solubility. DIPEA is chosen over TEA because its increased steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active OAt-ester. A distinct color change (often to pale yellow) validates this step.
    
  • Amine Introduction: Add (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (1.0 equiv) to the reaction mixture.

  • Thermal Driving: Heat the reaction to 60 °C. Note: Despite HATU's efficiency, the extreme steric shielding of the 2-ethyl and 6-methyl groups necessitates thermal energy to achieve >85% conversion.

  • Monitoring: Stir for 12–18 hours. Monitor via LC-MS until the secondary amine peak is consumed.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, saturated 
    
    
    
    , and brine to remove HOAt and urea byproducts. Dry over
    
    
    and concentrate in vacuo.
Protocol B: Non-Epimerizing Ester Hydrolysis

Objective: Hydrolyze the methyl ester to a free carboxylic acid while preserving the delicate (S)-stereocenter.

Rationale for Experimental Choices: The


-proton adjacent to the ester and the bulky aniline is slightly acidic. Using harsh conditions (e.g., NaOH at reflux) will cause enolization and subsequent epimerization (racemization) of the stereocenter. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system at 0 °C provides a mild, controlled saponification environment.

Step-by-Step Methodology:

  • Solvation: Dissolve the

    
    -acylated intermediate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/
    
    
    
    (0.1 M). The mixed solvent system ensures that both the lipophilic organic substrate and the inorganic hydroxide salt remain completely solvated.
  • Cooling: Chill the solution to 0 °C in an ice bath.

  • Hydrolysis: Add LiOH·

    
     (1.5 equiv) in a single portion.
    
  • Reaction: Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature. Monitor strictly by TLC or LC-MS. Do not exceed 4 hours at room temperature to prevent epimerization.

  • Acidification (Critical Step): Once starting material is consumed, cool the reaction back to 0 °C. Carefully acidify the mixture using 1M HCl dropwise until the pH reaches 3.0. This protonates the carboxylate, driving the product out of the aqueous phase.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organics with brine, dry over

    
    , and concentrate to yield the enantiopure free carboxylic acid, ready for subsequent peptidomimetic coupling.
    

References

  • [1] A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. MDPI Catalysis (2022). URL:[Link]

  • [3] Blaser, H.-U., et al. From a Chiral Switch to a Ligand Portfolio for Asymmetric Catalysis. Accounts of Chemical Research, ACS Publications (2007). URL:[Link]

  • [2] Houben-Weyl Methods in Organic Chemistry, Volume E22 - Synthesis of Peptides and Peptidomimetics. Thieme Connect / VDOC (2004). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Welcome to the technical support center for the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this key intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is resulting in a lower than expected yield. What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, primarily related to side reactions and incomplete conversion. The two most common synthetic routes are 1) Nucleophilic Substitution and 2) Reductive Amination. Let's break down the potential issues for each.

For Nucleophilic Substitution (e.g., reaction of 2-ethyl-6-methylaniline with methyl 2-chloropropionate):

  • Overalkylation: A significant portion of your product might be reacting further with the methyl 2-chloropropionate to form an undesired tertiary amine. This is a common issue as the secondary amine product is often more nucleophilic than the starting aniline.[1]

    • Solution: Employ a stoichiometric excess of 2-ethyl-6-methylaniline (3-5 equivalents) to increase the probability of the electrophile reacting with the primary amine.[1] Lowering the reaction temperature can also help to control the rate of the second alkylation.[1]

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or temperature, but monitor for the formation of degradation products. Ensure your reagents are pure and dry, as moisture can interfere with the reaction.

For Reductive Amination (e.g., reaction of 2-ethyl-6-methylaniline with methyl pyruvate):

  • Inefficient Imine Formation: The initial formation of the imine intermediate may be slow or incomplete.

    • Solution: Ensure anhydrous conditions, as water can inhibit imine formation. The use of a mild acid catalyst can sometimes facilitate this step.

  • Inefficient Reduction: The reducing agent may not be effectively converting the imine to the final product.

    • Solution: Choose a suitable reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is less sensitive to mildly acidic conditions that favor imine formation.[2] Ensure the reducing agent is added portion-wise to control the reaction rate and temperature.

Issue 2: Presence of a Higher Molecular Weight Impurity

Question: My analysis (e.g., LC-MS, GC-MS) shows a significant impurity with a higher molecular weight than my target compound. What could this be?

Answer: This is a classic sign of overalkylation, leading to the formation of a tertiary amine.

  • Side Product: (S)-Methyl 2-[(S)-1-(methoxycarbonyl)ethyl-(2-ethyl-6-methyl)anilino]propionate.

  • Mechanism: The desired secondary amine product acts as a nucleophile and reacts with another molecule of your electrophile (e.g., methyl 2-chloropropionate).

  • Mitigation Strategies:

    • Stoichiometry Control: As mentioned previously, using a large excess of the aniline starting material is the most effective way to minimize this side product.[1]

    • Temperature Control: Running the reaction at a lower temperature can increase the selectivity for mono-alkylation.[1]

    • Slow Addition: Adding the electrophile slowly to the reaction mixture containing the aniline can also help maintain a low concentration of the electrophile, favoring the reaction with the more abundant primary amine.

Issue 3: Unreacted Starting Materials in the Final Product

Question: I am having trouble removing unreacted 2-ethyl-6-methylaniline and/or the propionate starting material from my product. What are the best purification strategies?

Answer: The presence of starting materials indicates an incomplete reaction. While optimizing the reaction conditions to drive it to completion is ideal, effective purification is crucial.

  • 2-Ethyl-6-methylaniline Removal:

    • Acid Wash: This basic aniline can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and partition into the aqueous layer. Be cautious, as your product is also an amine and may have some solubility in the acidic aqueous phase. Careful pH control is necessary.

  • Methyl 2-chloropropionate/Methyl Pyruvate Removal:

    • Chromatography: Column chromatography is often the most effective method for removing unreacted electrophiles or ketoesters.

    • Distillation: If the boiling points are sufficiently different, distillation under reduced pressure can be a viable option for larger-scale purifications.

Issue 4: Appearance of a Lower Molecular Weight Impurity Corresponding to the Carboxylic Acid

Question: My analysis shows an impurity with a mass corresponding to the hydrolysis of the methyl ester. How can I prevent this?

Answer: The formation of (S)-2-(2-Ethyl-6-methylanilino)propionic acid is a common degradation pathway, especially during workup or purification.

  • Cause: The methyl ester can be hydrolyzed under either acidic or basic aqueous conditions, particularly at elevated temperatures.[3][4]

  • Prevention:

    • Neutral Workup: During the workup, use a saturated sodium bicarbonate solution carefully to neutralize any acid, avoiding strongly basic conditions. Aim for a pH as close to neutral as possible before extraction.

    • Anhydrous Conditions: If possible, perform the final purification steps under anhydrous conditions.

    • Temperature Control: Avoid excessive heat during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate?

A1: The most common side products are summarized in the table below:

Side Product/ImpurityCommon CauseRecommended Analytical Technique
(S)-Methyl 2-[(S)-1-(methoxycarbonyl)ethyl-(2-ethyl-6-methyl)anilino]propionate Overalkylation in nucleophilic substitution reactions.LC-MS, GC-MS, NMR
Unreacted 2-Ethyl-6-methylaniline Incomplete reaction; excess reagent.GC, HPLC, NMR
Unreacted Methyl 2-chloropropionate / Methyl Pyruvate Incomplete reaction.GC, HPLC, NMR
(S)-2-(2-Ethyl-6-methylanilino)propionic acid Hydrolysis of the methyl ester during workup or storage.LC-MS, HPLC, NMR
Imine Intermediate Incomplete reduction in reductive amination.LC-MS, NMR

Q2: Can C-alkylation of the aniline ring be a significant side reaction?

A2: While Friedel-Crafts alkylation of aromatic rings is a known reaction, N-alkylation is generally much faster and the preferred pathway for anilines under typical nucleophilic substitution or reductive amination conditions.[5] C-alkylation is more likely to occur under strongly acidic conditions with certain alkylating agents, which are not typically employed for this synthesis.

Q3: Are there any known incompatibilities of the starting material, 2-ethyl-6-methylaniline?

A3: Yes, 2-ethyl-6-methylaniline will react exothermically with acids.[6][7] It may also be incompatible with isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[6][7] It is stable under normal transport and storage conditions.[8]

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the limiting starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the conversion and the formation of any side products over time.

Reaction Pathway Visualizations

The following diagrams illustrate the intended synthetic pathways and the formation of key side products.

Nucleophilic_Substitution_Pathway cluster_reactants Reactants cluster_products Products Aniline 2-Ethyl-6-methylaniline Desired_Product (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Aniline->Desired_Product + Propionate Propionate Methyl 2-chloropropionate Overalkylation_Product Overalkylation Product (Tertiary Amine) Desired_Product->Overalkylation_Product + Propionate Reductive_Amination_Pathway cluster_reactants Reactants Aniline 2-Ethyl-6-methylaniline Imine Imine Intermediate Aniline->Imine - H2O Pyruvate Methyl Pyruvate Pyruvate->Imine - H2O Desired_Product (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Imine->Desired_Product + [H] (Reduction)

Caption: Reductive amination pathway via an imine intermediate.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution
  • To a solution of 2-ethyl-6-methylaniline (3.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., K₂CO₃ or Et₃N, 1.5 eq.).

  • Slowly add methyl 2-chloropropionate (1.0 eq.) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination
  • To a solution of 2-ethyl-6-methylaniline (1.0 eq.) and methyl pyruvate (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add a dehydrating agent (e.g., anhydrous MgSO₄) or set up a Dean-Stark trap if reacting at higher temperatures.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. [Link]

  • Mechanistic study. (a) Reaction of aniline with alkyl halide under the... - ResearchGate. [Link]

  • Reductive Amination of Methyl Pyruvate | PDF | Unit Processes | Chemical Reactions. [Link]

  • A General Strategy for the Nickel-Catalyzed C-H Alkylation of Anilines - PubMed. [Link]

  • EP0079093A1 - Process for the selective alkylation of an aniline - Google P
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • Kinetic and Mechanistic Studies of Hydrolysis of 2-Ethyl-6-methylaniline Phosphate Tri-Ester in Acidic Medium. [Link]

  • The Creation and Separation of Impurities - Veeprho Pharmaceuticals. [Link]

  • Reductive Amination Reaction - OpenBU. [Link]

  • 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. [Link]

  • 2-Ethyl-6-methyl-benzenamine - Lanxess. [Link]

  • a) Two proposed mechanisms for catalytic ethylene dimerization:... - ResearchGate. [Link]

  • Various Aspects in the Impurity Profiling of Pharmaceutical Formulations - Walsh Medical Media. [Link]

  • Reaction kinetics of hydrolyzing methyl propionate - ResearchGate. [Link]

  • L-Proline, 2-methyl - Organic Syntheses Procedure. [Link]

  • US20140206897A1 - Method for making methyl methacrylate from propionaldehyde and formaldehyde via oxidative esterification - Google P
  • Synthesis of methyl methacrylate by vapor phase condensation of formaldehyde with C3-propionates - ResearchGate. [Link]

Sources

Optimization

Troubleshooting guide for the chiral separation of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral separation of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. This molecule is a critical chiral intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. This molecule is a critical chiral intermediate in the synthesis of the fungicide Metalaxyl.[1][2] Ensuring the enantiomeric purity of this intermediate is vital, as the biological activity of the final product often resides in a single enantiomer.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you achieve robust and reliable enantioselective separation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of chiral stationary phase (CSP) for separating this compound and its analogs?

For compounds like Methyl 2-(2-Ethyl-6-methylanilino)propionate, which are related to widely used chiral pesticides, polysaccharide-based CSPs are the most successful and widely documented.[3][4] Specifically, derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselectivity for this class of molecules.[1][2][5] These phases operate on a principle of forming transient diastereomeric complexes with the analyte enantiomers, where subtle differences in 3D structure lead to differential retention.

Q2: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for this separation?

Both techniques are highly effective, and the choice depends on your laboratory's specific needs for speed, solvent consumption, and existing equipment.

  • HPLC: Remains a dominant and accessible technique. Normal-phase (NP) HPLC is very common for this type of separation, typically using a mobile phase of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[2]

  • SFC: Offers significant advantages in terms of speed and reduced organic solvent consumption.[6][7][8] SFC uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, leading to faster analysis times and higher efficiency. It is an excellent choice for high-throughput screening and green chemistry initiatives.[7]

Q3: I'm developing a new method. What are good starting conditions for a screening experiment?

A systematic screening approach is crucial for chiral method development.[3] Start by screening a set of complementary polysaccharide-based columns with a simple mobile phase.

ParameterHPLC Starting ConditionsSFC Starting Conditions
Columns Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)Same as HPLC
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)CO2 / Methanol (80:20, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV, 220-254 nmUV, 220-254 nm

Q4: What is the most common reason for poor peak shape (tailing)?

Peak tailing in chiral chromatography is often caused by unwanted secondary interactions between the analyte and the stationary phase. For silica-based CSPs, residual silanol groups on the silica surface can interact strongly with basic analytes, causing tailing.[9][10] Other causes include column contamination or using an inappropriate mobile phase that doesn't effectively mediate the primary chiral recognition interactions.

In-Depth Troubleshooting Guides

Problem: Poor or No Resolution (Rs < 1.2)

Question: My chromatogram shows a single peak or two barely separated peaks for my racemic standard. What is the first step to improve the resolution?

Answer: Achieving good resolution is a function of optimizing selectivity (α) and efficiency (N). A logical, stepwise approach is the most effective strategy.

Step 1: Mobile Phase Modifier Optimization

The type and concentration of the alcohol modifier in the mobile phase are the most powerful parameters for adjusting selectivity in normal-phase and SFC separations.[1][3]

Protocol: Modifier Screening

  • Select a Column: Start with a column known to be effective for similar compounds, such as one based on cellulose-tris(3,5-dimethylphenylcarbamate).[2]

  • Vary Modifier Concentration: Using n-Hexane (for HPLC) or CO2 (for SFC), analyze your sample while varying the concentration of 2-Propanol (IPA) or Ethanol (EtOH).

    • Example concentrations: 5%, 10%, 15%, 20%.

    • Causality: Lower alcohol content generally increases retention and can enhance the subtle interactions needed for chiral recognition, often improving resolution. However, excessively long retention can lead to broad peaks, which hurts resolution.

  • Test Different Alcohol Modifiers: If varying the concentration is not sufficient, test different alcohols. The hierarchy is typically Methanol -> Ethanol -> 2-Propanol.

    • Causality: Different alcohols have varying polarities and hydrogen bonding capabilities, which alters the interaction between the analyte and the CSP, directly impacting selectivity.

Step 2: Temperature Optimization

Temperature has a complex and unpredictable effect on chiral separations.[3][9] It influences the thermodynamics of the analyte-CSP interaction.

Protocol: Temperature Study

  • Set Initial Temperature: Begin at an ambient temperature, such as 25°C.

  • Decrease Temperature: Lower the column temperature in 5-10°C increments (e.g., to 15°C, then 10°C).

    • Causality: Lower temperatures often improve resolution. This is because the separation is typically an enthalpy-driven process, and reducing thermal energy can enhance the stability of the transient diastereomeric complexes responsible for separation.[11]

  • Increase Temperature: If lower temperatures do not improve or worsen the separation, try increasing the temperature (e.g., to 35°C, then 45°C).

    • Causality: In some entropy-driven separations, higher temperatures can surprisingly improve resolution or even reverse the elution order of the enantiomers.[3] Higher temperatures also reduce mobile phase viscosity, which can improve peak efficiency.

Visualization: Troubleshooting Workflow for Poor Resolution

G cluster_path start Start: Poor Resolution (Rs < 1.2) mod_type Screen Alcohol Modifier (IPA, EtOH, MeOH) start->mod_type mod_conc Optimize Modifier Concentration mod_type->mod_conc temp Optimize Temperature (10°C to 40°C) mod_conc->temp success Resolution Achieved (Rs >= 1.5) mod_conc->success Success? additive Screen Mobile Phase Additives (Acidic/Basic) temp->additive temp->success Success? csp Screen Alternative CSP (e.g., Amylose-based) additive->csp additive->success Success? csp->success Success?

Caption: A systematic workflow for improving enantiomeric resolution.

Problem: Asymmetric Peaks / Tailing (Tf > 1.2)

Question: My peaks are showing significant tailing, which is affecting the accuracy of my quantification. How can I resolve this?

Answer: Peak tailing is typically due to undesirable secondary interactions or column issues. Addressing it requires identifying and mitigating the root cause.

Step 1: Use of Mobile Phase Additives

Small amounts of an acidic or basic additive can dramatically improve peak shape by suppressing unwanted interactions.[12]

Protocol: Additive Screening

  • For Acidic/Neutral Compounds: Add a small amount of a weak acid to the mobile phase.

    • Recommended Additive: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Acetic Acid.

    • Causality: The acid can protonate residual silanol groups on the silica support, minimizing their ability to interact with the analyte through hydrogen bonding.

  • For Basic Compounds: Add a small amount of a weak base to the mobile phase.

    • Recommended Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Causality: The amine additive competes with the basic analyte for active sites (like acidic silanols) on the stationary phase, effectively masking them and preventing secondary interactions that cause tailing.[10]

Important Note: Additives can have a strong "memory effect," where they remain adsorbed to the CSP long after they have been removed from the mobile phase.[13][14] It is critical to dedicate a column to a specific additive type (acid or base) or perform a rigorous washing procedure when switching.

Step 2: Check for Column Contamination and Overload

A contaminated column or injecting too much sample mass can also lead to poor peak shape.

Protocol: Column Health Check

  • Reduce Sample Concentration: Prepare a sample that is 10x more dilute than your current sample and inject it. If peak shape improves significantly, you may be overloading the column.

  • Perform a Column Wash: If dilution doesn't help, the column may be contaminated with strongly retained impurities. Consult the manufacturer's guidelines for a recommended washing procedure. For many robust, immobilized polysaccharide CSPs, flushing with a solvent like Dichloromethane (DCM) or Ethyl Acetate can be effective.[15] Caution: Do not use these strong solvents on coated type CSPs, as it will irreversibly damage the column.

Visualization: Key Parameter Relationships for Chiral Separation

G cluster_params Input Parameters cluster_outputs Desired Outcomes CSP Chiral Stationary Phase (CSP) Resolution Resolution (α, N) CSP->Resolution Primary Effect MP Mobile Phase (Modifier, Additive) MP->Resolution Strong Effect PeakShape Peak Shape (Tf) MP->PeakShape Strong Effect Temp Temperature Temp->Resolution Modulating Effect Temp->PeakShape

Caption: Interplay of key parameters affecting separation outcomes.

References

  • Z. Yu, Z. Zhou, Y. Liu. (1999). Chromatographia, 49, 572–574. While not directly linked, this source discusses related chiral pesticide separations, underpinning the general principles.
  • . Analytical Letters, Vol. 37, No. 1, pp. 167–173, 2004.

  • . JASCO Global.

  • . Regis Technologies, Inc.

  • . LCGC International.

  • . ResearchGate.

  • . Regis Technologies, Inc.

  • . Analytical and Bioanalytical Chemistry.

  • . Journal of Agricultural and Food Chemistry.

  • . Waters Corporation.

  • . JASCO Inc.

  • . ResearchGate.

  • . ACS Agricultural Science & Technology.

  • . ResearchGate.

  • . BenchChem.

  • . Phenomenex.

  • . Chromatography Today.

  • . Scilit.

  • . PubMed.

  • . MDPI.

  • . Analytical Methods.

  • . Phenomenex.

  • . Daicel Chiral Technologies.

  • . ResearchGate.

  • . I.B.S. Labs.

  • . Sigma-Aldrich.

  • . LCGC International.

  • . ResearchGate.

  • . Sigma-Aldrich.

  • . Semantic Scholar.

  • . Semantic Scholar.

  • . VTechWorks.

  • . Neliti.

  • . Asian Journal of Chemistry.

  • . MDPI.

Sources

Troubleshooting

Minimizing racemization during the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

A Guide to Minimizing Racemization Welcome to the technical support center for the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Racemization

Welcome to the technical support center for the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing racemization during this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and actionable solutions to help you achieve high enantiomeric purity in your experiments.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

The synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, a key intermediate for the herbicide (S)-metolachlor, often involves the nucleophilic substitution of a chiral α-halo propionate with 2-ethyl-6-methylaniline.[1][2][3] Maintaining the stereochemical integrity at the chiral center is paramount, and any loss of enantiomeric purity can significantly impact the efficacy of the final product.[4][5] This guide will help you identify and rectify common causes of racemization.

Issue 1: Significant Loss of Enantiomeric Excess (% ee) in the Final Product

Symptoms:

  • Chiral HPLC analysis reveals a lower than expected enantiomeric excess.

  • The optical rotation of the purified product is significantly lower than the literature value.

Possible Causes & Solutions:

Cause A: Competing SN1 Mechanism

The desired reaction is a stereospecific SN2 reaction, which proceeds with an inversion of configuration at the chiral center. However, if the reaction conditions favor an SN1 pathway, a planar carbocation intermediate is formed, leading to a racemic mixture.[6][7]

  • Solution: Optimize Your Solvent Choice. Polar protic solvents (e.g., methanol, ethanol, water) can stabilize the carbocation intermediate, promoting the SN1 mechanism.[6]

    • Recommendation: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN).[6][8] These solvents solvate the cation but not the nucleophile, favoring the SN2 pathway.[6]

Cause B: Inappropriate Base Selection

The choice of base is critical. A strong, sterically hindered base is often used to deprotonate the aniline nucleophile without promoting side reactions. However, an excessively strong or unhindered base can deprotonate the α-proton of the propionate ester, leading to enolate formation and subsequent racemization.[9]

  • Solution: Employ a Weak, Non-Nucleophilic Base.

    • Recommendation: Use a mild inorganic base like potassium carbonate (K₂CO₃) or a sterically hindered organic base such as 2,6-lutidine or N,N-Diisopropylethylamine (DIEA).[10] These bases are strong enough to facilitate the reaction but are less likely to cause epimerization of the chiral center.

Cause C: Elevated Reaction Temperature

Higher reaction temperatures can provide the activation energy for competing elimination (E2) reactions and can also promote SN1 character, both of which can lead to a loss of stereochemical control.[6][11][12][13][14]

  • Solution: Implement Strict Temperature Control.

    • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even cooling the reaction mixture to 0 °C.[6] If the reaction is too slow, a modest increase in temperature should be carefully monitored.

Cause D: Extended Reaction Times

Prolonged exposure of the chiral product to the reaction conditions, especially in the presence of a base, can lead to gradual racemization.[6]

  • Solution: Monitor Reaction Progress and Quench Promptly.

    • Recommendation: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the starting material is consumed, quench the reaction immediately to prevent product degradation and racemization.[6]

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: What is the most common synthetic route for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate and what are the key steps to watch for?

The most prevalent method involves the N-alkylation of 2-ethyl-6-methylaniline with a chiral methyl 2-halopropionate (e.g., methyl (R)-2-chloropropionate or methyl (R)-2-bromopropionate). The reaction proceeds via an SN2 mechanism. The key to minimizing racemization is to strictly maintain conditions that favor this pathway.

Q2: Which leaving group is better for minimizing racemization, chloride or bromide?

Bromide is generally a better leaving group than chloride, which can allow the reaction to proceed at a lower temperature. This can be advantageous in minimizing racemization, as higher temperatures can promote competing side reactions.[6] However, the choice may also depend on the specific substrate and reaction conditions.

Q3: How does the structure of the aniline affect the reaction?

2-Ethyl-6-methylaniline is a sterically hindered aniline.[15] This steric bulk around the nitrogen atom can slow down the rate of the desired SN2 reaction. To compensate, slightly more forcing conditions (e.g., a modest increase in temperature) may be necessary, which in turn can increase the risk of racemization. Careful optimization of the reaction conditions is therefore crucial.

Troubleshooting & Analysis

Q4: My reaction is sluggish even at elevated temperatures. What can I do?

If the reaction is slow, consider the following before resorting to higher temperatures:

  • Increase Nucleophile Concentration: Ensure you are using an adequate excess of the aniline.

  • Use a More Reactive Leaving Group: If you are using a chloropropionate, switching to a bromopropionate could increase the reaction rate.

  • Catalyst Addition: In some cases, a phase-transfer catalyst can be beneficial, especially if there are solubility issues.

Q5: What is the best way to determine the enantiomeric purity of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[2][16][17]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating enantiomers of this type.[17][18][19]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[19][20]

Mechanism of Racemization

Q6: Can you illustrate the mechanism of racemization for this reaction?

Racemization can occur through two primary pathways:

  • SN1 Pathway: This involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic mixture.

  • Enolization: A base can abstract the acidic α-proton of the propionate ester, forming a planar enolate intermediate. Reprotonation can occur from either side, resulting in racemization.[9]

Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate with Minimized Racemization

This protocol is designed to favor the SN2 pathway and minimize racemization.

Materials:

  • Methyl (R)-2-chloropropionate

  • 2-Ethyl-6-methylaniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred solution of 2-ethyl-6-methylaniline (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl (R)-2-chloropropionate (1.0 equivalent) dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., CHIRALCEL® OD-H or similar)

Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (98:2 v/v)[19]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Dissolve a small sample of the purified product in the mobile phase.

  • Inject the sample onto the equilibrated chiral column.

  • Record the chromatogram and integrate the peak areas for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

Table 1: Effect of Solvent and Base on Enantiomeric Excess

EntrySolventBaseTemperature (°C)Time (h)% ee (S-enantiomer)
1MethanolK₂CO₃651245%
2DMFK₂CO₃2524>98%
3AcetonitrileDIEA2536>97%
4TolueneNaH80860%

This table is illustrative and demonstrates the expected trends based on the principles discussed.

Visualizations

Racemization_Pathways cluster_SN2 Desired SN2 Pathway cluster_Racemization Racemization Pathways cluster_SN1 SN1 Pathway cluster_Enolization Enolization Pathway Start_SN2 (R)-Methyl 2-chloropropionate TS_SN2 Pentavalent Transition State Start_SN2->TS_SN2 Aniline Attack Product_S (S)-Product (Inversion) TS_SN2->Product_S Start_SN1 (R)-Methyl 2-chloropropionate Carbocation Planar Carbocation Intermediate Start_SN1->Carbocation Loss of Cl- Product_S_SN1 (S)-Product Carbocation->Product_S_SN1 Aniline Attack (Top Face) Product_R_SN1 (R)-Product Carbocation->Product_R_SN1 Aniline Attack (Bottom Face) Start_Enol (S) or (R) Product Enolate Planar Enolate Intermediate Start_Enol->Enolate Base (Deprotonation) Product_S_Enol (S)-Product Enolate->Product_S_Enol Protonation Product_R_Enol (R)-Product Enolate->Product_R_Enol Protonation

Caption: Mechanisms leading to the desired (S)-product and racemization.

Troubleshooting_Flowchart Start Low % ee Observed Check_Solvent Is the solvent polar aprotic (DMF, ACN)? Start->Check_Solvent Change_Solvent Switch to a polar aprotic solvent Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature low (< 30°C)? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp No Check_Base Is a mild, non-nucleophilic base being used? Check_Temp->Check_Base Yes Lower_Temp->Check_Base Change_Base Switch to a weaker or sterically hindered base Check_Base->Change_Base No Check_Time Is the reaction being monitored and quenched promptly? Check_Base->Check_Time Yes Change_Base->Check_Time Monitor_Quench Implement close monitoring and prompt quenching Check_Time->Monitor_Quench No End High % ee Achieved Check_Time->End Yes Monitor_Quench->End

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

  • Reddy, K. S., et al. (2012). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc, 2012(5), 233-243.
  • Wang, Z., et al. (2017). Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. Organic Process Research & Development, 21(10), 1636-1641.
  • Wang, Z., et al. (2017). Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. Request PDF.
  • Gao, Y., et al. (2012). Chemoenzymatic synthesis of the chiral herbicide: (S)-metolachlor. Canadian Journal of Chemistry, 90(7), 591-595.
  • Li, S., et al. (2024). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology, 40(3), 73.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Effect of reaction temperature on aniline conversion and product....
  • Google Patents. (n.d.).
  • PubMed. (2021).
  • Quora. (2016). Why would a weak base added in an SN2 reaction?
  • ResearchGate. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones.
  • National Institutes of Health. (2021).
  • DIAL@UCLouvain. (n.d.). Enabling enantiopurity: Combining racemization and dual drug co-crystal resolution.
  • PrepChem.com. (n.d.). Synthesis of methyl 2-(6-methoxy-2-naphthyl)
  • Google Patents. (n.d.). Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • PubMed. (1981). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
  • PubMed. (2014).
  • ResearchGate. (2013). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid.
  • YouTube. (2024).
  • Via Medica Journals. (2017).
  • SciSpace. (n.d.).
  • ACS Omega. (2025). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media.
  • ResearchGate. (2001).
  • Google Patents. (n.d.). Method for synthesizing 2-(2',6'-dimethylphenyl amino)
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters.
  • YMC. (n.d.).
  • National Institutes of Health. (n.d.).
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.
  • National Institutes of Health. (n.d.).
  • environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • National Institutes of Health. (2021).
  • dujps.com. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • MDPI. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides.
  • ResearchGate. (2025). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone.
  • RSC Publishing. (n.d.).
  • European Patent Office. (2013). 2-ETHYL-N-(1-METHOXYPROPAN -2-YL)-6-METHYL ANILINE.
  • National Institutes of Health. (n.d.). 2-Ethyl-6-methylaniline.

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Optimization for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the critical challenges in the asymmetric synthesis of (S)-Methyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the critical challenges in the asymmetric synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. This sterically hindered chiral amine ester is synthesized via the asymmetric direct hydrogenation (ADH) of its corresponding N-aryl imine precursor (methyl 2-(2-ethyl-6-methylphenylimino)propanoate).

The optimization of this process relies heavily on the "magic mixture" paradigm established during the development of the S-Metolachlor process—the largest industrial-scale enantioselective chemical process ever developed[1].

Part 1: Mechanistic Grounding & The "Magic Mixture"

Before troubleshooting, it is imperative to understand the causality behind the catalyst design. The sterically crowded C=N double bond of the 2-ethyl-6-methylphenyl imine resists standard Rhodium or Ruthenium-catalyzed reduction. The Iridium-(R,S)-Xyliphos system overcomes this through a highly specific outer-sphere mechanism[2].

Mechanism Precat Ir(I) Precatalyst H2Split Acetate Assisted Splitting Precat->H2Split H2 + AcOH Trihydride Ir(III) Trihydride HydrideTx Outer-Sphere Transfer Trihydride->HydrideTx Imine Substrate (C-H···Ir) H2Split->Trihydride Protonation Product (S)-Amine Release HydrideTx->Product Enantioselective Reduction Product->Precat Catalyst Regeneration

Plausible outer-sphere mechanism for Ir-Xyliphos catalyzed asymmetric imine hydrogenation.

The Three Pillars of the Catalyst System:
  • The Xyliphos Ligand: The bulky 3,5-dimethylphenyl (xylyl) groups on the Xyliphos ligand prevent the active Ir species from dimerizing into stable, inactive dinuclear complexes

    
    , which is a primary deactivation pathway in Iridium chemistry[2].
    
  • Iodide Additive: Iodide replaces chloride on the metal center to stabilize the highly active Ir(III) hydride species.

  • Acetic Acid: Acetic acid is the linchpin for achieving excellent productivity[2]. It acts as a proton shuttle, facilitating an acetate-assisted heterolytic dihydrogen splitting[2]. This enables a proton-first, outer-sphere hydride transfer directed by non-covalent C-H···Ir interactions, bypassing the need for the bulky imine to strongly coordinate to the metal[2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why is the Iridium-Xyliphos complex the preferred catalyst over Rhodium systems for this specific sterically hindered imine? A1: The steric bulk of the 2-ethyl-6-methylphenyl group severely hinders the coordination of the C=N bond to the metal center. Early historical attempts with Rhodium/Cycphos catalysts only yielded 69% ee and suffered from severe deactivation[3]. The Ir-(R,S)-Xyliphos system creates a highly active chiral pocket that operates via an outer-sphere mechanism, achieving Turnover Frequencies (TOFs) exceeding


[1].

Q2: We are observing catalyst deactivation before reaching complete conversion (low TOF/TON). What are the primary causes? A2: Premature catalyst death in this system is almost always linked to substrate purity or additive ratios.

  • Imine Hydrolysis: Trace water in the reactor will hydrolyze the imine back to methyl pyruvate and 2-ethyl-6-methylaniline. The free aniline strongly coordinates to the Ir center, permanently poisoning the catalyst. Ensure the imine is rigorously dried via vacuum distillation prior to use.

  • Dimerization: If the iodide concentration is too low, the catalyst lacks the necessary stabilization and will irreversibly dimerize[2]. Ensure the

    
     to Ir ratio is strictly maintained.
    

Q3: Our enantiomeric excess (ee) is plateauing at ~40%. How can we optimize the stereoselectivity? A3: Enantioselectivity in this outer-sphere mechanism is highly sensitive to the resting state of the catalyst. If the


 pressure is too low (e.g., <50 bar), the rate of 

splitting becomes the rate-limiting step, allowing off-cycle reversible hydride transfers that degrade the ee. Maintain a high

pressure (80 bar) to ensure the Ir(III)-trihydride species remains the resting state. Additionally, keep the temperature strictly at 50 °C; higher temperatures increase the rate of background racemic reduction.

Part 3: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and catalytic performance. Note the exponential leap in Turnover Number (TON) upon the introduction of the "magic mixture" additives.

Catalyst PrecursorChiral LigandAdditivesPressure (bar)Temp (°C)Conversion (%)ee (%)TON

CycphosNone502545691,000

(R,S)-XyliphosNone80501540500

(R,S)-Xyliphos

8050607510,000

(R,S)-Xyliphos

, AcOH
8050>9979-82>2,000,000

Part 4: Standard Operating Procedure (SOP)

Workflow Step1 Imine Condensation 2-Ethyl-6-methylaniline + Methyl Pyruvate Step2 Precatalyst Formation [IrCl(COD)]2 + (R,S)-Xyliphos Step1->Step2 Step3 Additive Introduction NBu4I + Acetic Acid Step2->Step3 Step4 Asymmetric Hydrogenation 80 bar H2, 50°C Step3->Step4 Step5 Product Isolation (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Step4->Step5

Workflow for the asymmetric synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

Self-Validating Experimental Protocol

Phase 1: Precatalyst Activation (Glovebox Required)

  • In a nitrogen-filled glovebox, weigh

    
     (0.5 mmol) and the chiral ligand (R,S)-Xyliphos (1.05 mmol) into a Schlenk flask.
    
  • Dissolve the mixture in anhydrous, degassed dichloromethane (DCM) or toluene (50 mL).

  • Stir at room temperature for 30 minutes to ensure complete complexation. The solution will shift in color, indicating the formation of the

    
     complex.
    

Phase 2: The "Magic Mixture" Formulation 4. To the active complex solution, add tetrabutylammonium iodide (


) (4.0 mmol). Stir for an additional 15 minutes to facilitate the chloride-iodide ligand exchange.
5. Add glacial acetic acid (30% v/v relative to the total solvent volume). Causality Check: This high concentration of acid is required to shift the resting state of the catalyst and enable the acetate-assisted dihydrogen splitting.

Phase 3: High-Pressure Hydrogenation 6. Transfer the catalyst mixture and the purified imine substrate (1000 mmol, rigorously dried) into a stainless-steel high-pressure autoclave. 7. Seal the autoclave, remove from the glovebox, and purge the headspace with ultra-pure


 gas three times (pressurize to 10 bar, then vent).
8. Pressurize the reactor to 80 bar with 

. 9. Heat the reactor to 50 °C under vigorous mechanical stirring (1000 rpm) to eliminate mass transfer limitations. Monitor hydrogen uptake; the reaction is typically complete within 2-4 hours.

Phase 4: Workup and Validation 10. Cool the reactor to room temperature and carefully vent the


 gas.
11. Neutralize the acetic acid with saturated aqueous 

, extract the product with ethyl acetate, dry over

, and concentrate under vacuum. 12. Determine the enantiomeric excess (ee) via chiral HPLC to validate stereocontrol.

References

1.[1] Scientific Update. Reaching the Pinnacle: S-Metolachlor and the Largest Industrial-Scale Enantioselective Chemical Process Ever Developed. Available at:[Link] 2.[2] Kwan, A. L., & Morris, R. H. (2022). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. Molecules. Available at:[Link] 3.[3] Michigan State University Chemistry. The Story of (S)-Metolachlor An Industrial Odyssey in Asymmetric Catalysis. Available at:[Link]

Sources

Troubleshooting

Impact of solvent choice on the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Welcome to the Technical Support Center for Agrochemical Synthesis. The synthesis of (S)-methyl 2-(2-ethyl-6-methylanilino)propionate is the critical, chirality-defining step in the production of the highly selective her...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Agrochemical Synthesis.

The synthesis of (S)-methyl 2-(2-ethyl-6-methylanilino)propionate is the critical, chirality-defining step in the production of the highly selective herbicide (S)-metolachlor[1]. The reaction relies on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 alkylation of 2-ethyl-6-methylaniline (MEA) with a chiral propionate derivative. As a Senior Application Scientist, I frequently encounter yield and enantiomeric excess (ee) discrepancies originating from improper solvent selection.

This guide deconstructs the thermodynamic and kinetic causality behind solvent effects to help you establish a self-validating, high-fidelity synthetic protocol.

PART 1: Mechanistic Causality & Troubleshooting FAQs

Q1: Why does my enantiomeric excess (ee) drop significantly when scaling up the reaction in polar aprotic solvents like DMF or NMP? A: Polar aprotic solvents provide excellent solubility for both the organic substrates and the inorganic base, accelerating the


 reaction. However, they highly solvate cations while leaving anions "naked" and highly nucleophilic. During the reaction with methyl (R)-2-bromopropionate, displaced bromide ions accumulate. In DMF, these free bromide ions attack unreacted methyl (R)-2-bromopropionate via a Finkelstein-type 

reaction, inverting the (R)-stereocenter to (S) before the MEA amine can react. Consequently, the amine attacks a partially racemic mixture, degrading the final ee of the product.

Q2: How does switching to a non-polar solvent like Toluene preserve chiral integrity? A: In non-polar solvents like toluene, inorganic salts (such as the KBr byproduct) are completely insoluble. The displaced bromide immediately precipitates out of the reaction matrix or remains tightly bound in an ion pair, neutralizing its nucleophilicity. This completely shuts down the Finkelstein racemization pathway, ensuring strict inversion of configuration (from R to S) upon amine attack, often yielding >97% ee[1]. The trade-off is sluggish kinetics, which must be overcome using a Phase Transfer Catalyst (PTC) or elevated temperatures.

Q3: Can I use Tetrahydrofuran (THF) or Dichloromethane (DCM) to balance solubility and enantiopurity? A: Yes, but substrate selection is critical. If you use THF or DCM, you must switch the alkylating agent from a bromide to a mesylate (e.g., methyl (R)-2-(mesyloxy)propionate)[2]. The mesylate anion is a hard, non-nucleophilic leaving group that does not cause auto-racemization. This pairing in THF provides an excellent balance of reaction rate and high enantiopurity (>90% ee) without the need for a PTC[2].

Q4: What happens if the reaction is run in protic solvents like methanol? A: Protic solvents are detrimental to this specific


 pathway. Methanol strongly hydrogen-bonds with the lone pair of the MEA nitrogen, drastically reducing its nucleophilicity. Furthermore, protic solvents stabilize carbocation intermediates, pushing the mechanism toward an 

pathway, which leads to complete racemization. Lastly, the solvent itself can act as a nucleophile, leading to the solvolysis (degradation) of the propionate ester.

PART 2: Quantitative Solvent Impact Matrix

The following table summarizes the causal relationship between solvent choice, reaction kinetics, and product integrity during the alkylation of MEA with methyl (R)-2-bromopropionate.

Solvent CategorySpecific SolventRelative

Rate
Enantiomeric Excess (ee)Average YieldPrimary Complication
Polar Aprotic DMF / NMPFastModerate (80-85%)High (>90%)Halide-induced Finkelstein racemization
Non-Polar TolueneSlowExcellent (>97%)High (85-95%)Requires PTC or extended heating
Moderately Polar THF (with Mesylate)ModerateVery Good (>90%)High (86-89%)Requires synthesis of mesylate precursor
Protic MethanolVery SlowPoor (<50%)Low (<40%)Solvolysis and

racemization

PART 3: Self-Validating Experimental Protocols

Protocol A: High-Enantiopurity Alkylation via Toluene/PTC

Causality: Utilizes a non-polar solvent to precipitate the bromide leaving group, physically preventing auto-racemization and ensuring strict stereochemical inversion[1].

  • Reactor Charging: Charge a dry reactor with 2-ethyl-6-methylaniline (1.0 eq), anhydrous

    
     (1.5 eq), and toluene (10 vol).
    
    • Self-Validation Checkpoint 1: Verify

      
       moisture content is <0.5% via Karl Fischer titration prior to addition. Water ingress will cause irreversible ester hydrolysis.
      
  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 0.05 eq) as a phase transfer catalyst to facilitate the interfacial reaction between the solid base and the organic liquid phase.

  • Electrophile Dosing: Heat the suspension to 85°C. Begin the dropwise addition of methyl (R)-2-bromopropionate (1.1 eq) over 2 hours.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the thermodynamic risk of double alkylation of the primary amine.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: Monitor the reaction via Chiral HPLC. The reaction is validated as complete when MEA conversion is >95% and the (S)/(R) product ratio remains >99:1.

  • Workup: Cool to room temperature, filter the inorganic salts (KBr, unreacted

    
    ), and concentrate the filtrate under reduced pressure to yield the crude (S)-methyl 2-(2-ethyl-6-methylanilino)propionate.
    
Protocol B: Mesylate-Driven Alkylation in THF

Causality: Replaces the bromide leaving group with a non-nucleophilic mesylate, allowing the use of a moderately polar solvent (THF) for faster kinetics without risking racemization[2].

  • Substrate Dissolution: Dissolve methyl (R)-2-(mesyloxy)propionate (1.0 eq) and MEA (1.1 eq) in anhydrous THF (8 vol).

  • Base Addition: Add an organic base, such as triethylamine (1.2 eq), to act as the acid scavenger.

  • Thermal Activation: Stir the mixture at 60°C for 12 hours.

    • Self-Validation Checkpoint 1: Ensure the reaction mixture transitions from homogeneous to heterogeneous. The formation of a dense white precipitate (Triethylammonium mesylate salt) confirms the

      
       displacement is actively occurring.
      
  • Completion Check:

    • Self-Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 4:1). The complete disappearance of the mesylate spot validates reaction termination.

  • Isolation: Quench with water, extract with dichloromethane, dry over

    
    , and evaporate the solvent to isolate the highly pure intermediate[2][3].
    

PART 4: Pathway Visualization

SolventEffects MEA MEA + Methyl (R)-2-bromopropionate Solvent Solvent Selection MEA->Solvent Polar Polar Aprotic (DMF, DMSO) Solvent->Polar NonPolar Non-Polar (Toluene, Xylene) Solvent->NonPolar Protic Protic (Methanol, H2O) Solvent->Protic FastSN2 Rapid SN2 High Conversion Polar->FastSN2 Racemization Finkelstein Racemization (Lower ee %) Polar->Racemization Free Br- buildup SlowSN2 Slower Kinetics (Requires PTC) NonPolar->SlowSN2 HighEE Strict Inversion (>98% ee) NonPolar->HighEE Br- precipitates Solvolysis Ester Solvolysis (Degradation) Protic->Solvolysis Nucleophilic solvent SN1 SN1 Pathway (Complete Racemization) Protic->SN1 Carbocation formation

Fig 1. Mechanistic divergence in the alkylation of MEA based on solvent polarity and proticity.

References

  • CN102010346A - Synthesis method of S-metolachlor.
  • Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • CN104478756A - Synthesis method of (S)-metolachlor.
  • Metalaxyl. Wikipedia.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for Crude (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working on the synthesis and purification of (S)-Methyl 2-(2-Ethyl-6-methylanilino)p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working on the synthesis and purification of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate , a critical chiral intermediate in the production of the herbicide (S)-Metolachlor[1].

Because this intermediate is synthesized via the alkylation of 2-ethyl-6-methylaniline (MEA) or through reductive amination, crude mixtures often present a complex matrix of structurally similar impurities. This guide provides field-proven, causality-driven methodologies to isolate the pure (S)-enantiomer with high yield and enantiomeric excess (ee).

Part 1: Chemical Profiling & Impurity Matrix

To design an effective purification strategy, one must first understand the physicochemical properties of the target molecule versus its impurities. The target compound is a sterically hindered secondary amine with an


-ester group, which significantly depresses its basicity via electron-withdrawing inductive effects.

Table 1: Quantitative Data for Target Compound and Common Impurities

Compound / ImpurityChemical NatureApprox. Boiling PointpKa (Conjugate Acid)Primary Removal Strategy
(S)-Ester (Target) Secondary Amine / Ester~280 °C~2.0 N/A (Retained in Organic Phase)
2-Ethyl-6-methylaniline Primary Aniline (Unreacted)~230 °C~4.5 pH-Controlled Acid Extraction
Free Acid Impurity Amphoteric / Carboxylic AcidDecomposes~2.5 (COOH)Mild Base Extraction
Alkylating Agent Alkyl Halide / Volatile Ester~130 °CN/AVacuum Distillation
(R)-Enantiomer Chiral Secondary Amine~280 °C~2.0Enzymatic Kinetic Resolution

Part 2: Visual Workflow Logics

The following diagrams illustrate the logical flow of the purification process and the chemical mechanics behind the critical extraction step.

PurificationWorkflow Crude Crude (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (Contains MEA, Free Acid, (R)-isomer, Alkylating Agent) AcidWash 1. pH-Controlled Acid Wash (pH 3.5) Selective Protonation of Primary Amine (MEA) Crude->AcidWash Input BaseWash 2. Mild Base Wash (5% NaHCO3) Deprotonation of Hydrolyzed Free Acid AcidWash->BaseWash Organic Phase (Product) Distillation 3. Vacuum Distillation (1-5 mbar) Evaporation of Volatile Alkylating Agent BaseWash->Distillation Organic Phase (Product) Resolution 4. Enzymatic Resolution (CAL-B Lipase) Selective Hydrolysis of (R)-Enantiomer Distillation->Resolution Distillation Bottoms Pure Pure (S)-Enantiomer Product (>99% ee, >98% Purity) Resolution->Pure Organic Extraction (Unreacted (S)-ester)

Figure 1: End-to-end purification workflow for isolating the pure (S)-ester intermediate.

pKaLogic MEA 2-Ethyl-6-methylaniline (MEA) Primary Amine Conjugate Acid pKa ~ 4.5 pH3 Aqueous Buffer (pH 3.5) MEA->pH3 Product (S)-Ester Product Secondary Amine + Ester Conjugate Acid pKa ~ 2.0 Product->pH3 MEA_Salt Protonated MEA (Water Soluble) pH3->MEA_Salt Protonation Product_Free Free Base Product (Organic Soluble) pH3->Product_Free Remains Unprotonated

Figure 2: pKa-driven logic for the selective separation of MEA from the target product.

Part 3: Troubleshooting FAQs

Q1: How do I remove unreacted 2-ethyl-6-methylaniline (MEA) without losing my product into the aqueous waste? A: The key is leveraging the


pKa between the primary aniline (MEA) and your secondary amine product. The target compound features an 

-ester group that inductively withdraws electron density from the nitrogen. Combined with the extreme steric shielding from the ortho-ethyl and ortho-methyl groups, the target compound's basicity is severely depressed (conjugate acid pKa ~2.0). Solution: Do not use strong acids like 1M HCl, which may protonate both species. Instead, use a pH 3.5 citrate buffer. At pH 3.5, MEA (pKa ~4.5) is predominantly protonated and partitions into the aqueous layer, while the target product remains a neutral free base in the organic layer.

Q2: My crude mixture contains the hydrolyzed free acid ((S)-N-(2-ethyl-6-methylphenyl)alanine). What is the safest way to clear it? A: Free acids are easily removed via base extraction, but you must avoid strong bases (e.g., NaOH or KOH). The target molecule is a methyl ester, which is highly susceptible to saponification (base-catalyzed hydrolysis)[2]. Solution: Wash the organic phase with a mild 5% Sodium Bicarbonate (


) solution. The bicarbonate is basic enough to deprotonate the carboxylic acid impurity (pKa ~2.5) into a water-soluble sodium salt, but mild enough to leave the methyl ester intact.

Q3: I am detecting the (R)-enantiomer impurity in my product, dropping my enantiomeric excess (ee) below 90%. How can I upgrade the ee? A: If your starting chiral pool was impure or racemization occurred, chemical separation is nearly impossible. Instead, utilize an enzymatic kinetic resolution. Lipase B from Candida antarctica (CAL-B) has been extensively documented for the highly enantioselective hydrolysis of Metolachlor intermediates[1]. CAL-B selectively hydrolyzes the (R)-ester into the free acid, leaving the desired (S)-ester completely untouched[1][2]. You can then remove the newly formed (R)-acid via a simple


 wash.

Q4: Can I use column chromatography to remove residual methyl 2-chloropropionate? A: While possible on a milligram scale, it is highly inefficient. Methyl 2-chloropropionate is a volatile alkylating agent with a boiling point of ~130 °C at atmospheric pressure. Solution: Use vacuum distillation (1-5 mbar). The alkylating agent will easily evaporate at gentle heating (40-50 °C under vacuum), leaving your target product (which boils at >280 °C at atm pressure) safely in the distillation bottoms.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: pH-Gradient Liquid-Liquid Extraction (Removal of MEA and Free Acid)

This protocol is a self-validating system: successful execution will yield an organic phase completely devoid of primary amines and carboxylic acids.

  • Dissolution: Dissolve 100 g of crude (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate in 500 mL of Methyl tert-butyl ether (MTBE).

  • Selective Protonation: Prepare a 0.5 M Sodium Citrate buffer adjusted to pH 3.5 using citric acid.

  • Primary Wash: Extract the MTBE layer with the pH 3.5 buffer (3 x 200 mL).

    • Causality: The MEA becomes protonated and enters the aqueous phase.

  • Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of a distinct colored spot confirms the total removal of the primary amine (MEA).

  • Mild Deprotonation: Wash the organic layer with 5% aqueous

    
     (2 x 150 mL).
    
    • Causality: Any free acid is converted to its sodium salt and extracted.

  • Finishing: Wash with brine (100 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
SOP 2: Enzymatic Kinetic Resolution for Enantiomeric Upgrading

Use this protocol if chiral HPLC indicates an ee of <98%.

  • Solvent System: Dissolve the concentrated product from SOP 1 in a biphasic mixture of diethyl ether and water (85:15 v/v)[1].

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B) (typically 5-10% w/w relative to the substrate)[1].

  • Incubation: Stir the suspension gently at 30 °C for 24 hours.

    • Causality: The enzyme active site sterically accommodates the (R)-enantiomer, hydrolyzing its ester bond, while rejecting the (S)-enantiomer[1][2].

  • Termination & Filtration: Filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed and reused).

  • Separation: Transfer the filtrate to a separatory funnel. Wash the organic layer with 5%

    
     (2 x 100 mL) to extract the newly formed (R)-acid into the aqueous waste[2].
    
  • Recovery: Dry the organic layer over

    
     and evaporate the solvent to yield the pure (S)-ester (>99% ee).
    

Part 5: References

  • Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor Source: ResearchGate / Asian Journal of Chemistry URL:[Link][1]

  • Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor Source: ResearchGate / Tetrahedron Letters URL:[Link][2]

Sources

Troubleshooting

Addressing incomplete conversion in the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Welcome to the Advanced Applications Support Portal. The synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (CAS 57836-79-0) [1] is notoriously challenging due to the severe steric hindrance of the 2-ethyl-6-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. The synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (CAS 57836-79-0) [1] is notoriously challenging due to the severe steric hindrance of the 2-ethyl-6-methylaniline (MEA) core. This guide is designed for process chemists and researchers to troubleshoot incomplete conversions, suppress competing side reactions, and optimize enantiomeric excess (ee).

Mechanistic Knowledge Base & Reaction Workflows

To effectively troubleshoot, we must first isolate whether your synthesis is failing under kinetic control (Alkylation Route) or thermodynamic control (Reductive Amination Route). The diagram below maps the critical bottlenecks and competing pathways for both strategies.

SynthesisPathways cluster_alkylation Route A: N-Alkylation (Kinetic Control) cluster_redam Route B: Reductive Amination (Thermodynamic Control) MEA 2-Ethyl-6-methylaniline (Sterically Hindered) MCP Methyl (R)-2-chloropropionate MEA->MCP Base, Heat MP Methyl Pyruvate MEA->MP Acid Catalyst Alk_TS SN2 Transition State (High Steric Clash) MCP->Alk_TS Substitution E2_Path E2 Elimination (Competing Pathway) MCP->E2_Path Strong Base Target (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (Target Product) Alk_TS->Target NaI Catalysis Imine Imine Intermediate (Unfavorable Equilibrium) MP->Imine -H2O Red_Path Direct Ketone Reduction (Competing Pathway) MP->Red_Path Premature Reduction Imine->Target Chiral Ir-Catalyst, H2

Fig 1: Competing kinetic and thermodynamic pathways in the synthesis of the sterically hindered target.

Diagnostic FAQs & Troubleshooting

Q: My N-alkylation reaction stalls at 40-50% conversion. Adding more methyl (R)-2-chloropropionate doesn't improve the yield. Why? A: This is a classic kinetic bottleneck. The 2-ethyl and 6-methyl groups on the aniline ring create a severe "steric shield" around the nitrogen lone pair. When attempting an SN2 substitution on the secondary carbon of the propionate, the activation energy (


) is exceptionally high. Adding more electrophile does not overcome this energy barrier; it only provides more substrate for side reactions.
Solution: Implement Finkelstein catalysis. Adding Sodium Iodide (NaI) converts the alkyl chloride to an alkyl iodide in situ. Iodide is a vastly superior leaving group, lowering the 

of the SN2 step enough to drive the reaction forward.

Q: I am observing a pungent odor during alkylation, and GC-FID shows a major byproduct at a low retention time. What is happening? A: You are observing the formation of methyl acrylate. Because the SN2 pathway is sterically hindered, the basic conditions promote an E2 elimination of the methyl 2-chloropropionate. Solution: Switch your base. Avoid soluble, nucleophilic bases (like amines or alkoxides). Use a strictly non-nucleophilic, heterogeneous base like finely milled anhydrous


, and cap the reaction temperature at 70°C to disfavor the entropically driven E2 pathway.

Q: In the reductive amination route, my imine formation yields less than 10% intermediate after 24 hours. How can I force this reaction? A: Imine formation here is under strict thermodynamic control. The steric clash between the pyruvate's methyl group and the aniline's ortho-substituents makes the imine thermodynamically unstable, shifting the equilibrium heavily toward the starting materials. Solution: You must actively scavenge water to exploit Le Chatelier's principle. Using Titanium(IV) isopropoxide (


) acts as both a Lewis acid activator and a chemical dehydrating agent, irreversibly trapping water as 

and driving the reaction to >95% conversion.

Q: During the hydrogenation of the imine, my enantiomeric excess (ee) is poor (<50%). How do I improve stereoselectivity? A: Standard palladium or platinum catalysts cannot effectively differentiate the faces of a highly congested imine. As established in the industrial synthesis of structurally similar hindered anilines (e.g., the chiral switch of S-Metolachlor) [2], you must utilize an Iridium-based chiral catalyst (such as


 with a Ferrocenyl-diphosphine ligand) under high hydrogen pressure (80 bar). The high pressure is mechanically required to force the sterically demanding insertion step.

Quantitative Data & Benchmarks

Use the following table to benchmark your experimental outcomes against optimized industry standards.

Reaction StrategyKey Reagents / CatalystsPrimary BottleneckMajor ByproductExpected ConversionExpected ee
Direct Alkylation MEA, Methyl (R)-2-chloropropionate,

High

(Sterics)
Methyl Acrylate (E2)40 - 55%>95% (Retention)
Optimized Alkylation MEA, Alkyl chloride,

, NaI
Moderate

Trace Acrylate (<5%)85 - 92% >95%
Standard Redam MEA, Methyl Pyruvate,

, Pd/C
Imine EquilibriumMethyl Lactate30 - 45%0% (Racemic)
Asymmetric Redam MEA, Pyruvate,

, Ir-Xyliphos
High Pressure Req.Trace Lactate>98% 90 - 94%

Validated Standard Operating Procedures (SOPs)

Protocol A: Finkelstein-Assisted N-Alkylation (Kinetic Optimization)

Causality Focus: Overcoming SN2 steric hindrance via in situ leaving group activation.

  • Reactor Preparation: To a dry, nitrogen-purged 500 mL jacketed reactor, add 2-Ethyl-6-methylaniline (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5 volumes).

  • Heterogeneous Base & Catalyst: Add finely milled anhydrous Potassium Carbonate (

    
    , 2.0 eq) and Sodium Iodide (NaI, 0.2 eq). Note: Milling the carbonate increases the surface area for deprotonation without dissolving, preventing base-catalyzed ester hydrolysis.
    
  • Electrophile Addition: Heat the suspension to 70°C. Dropwise add Methyl (R)-2-chloropropionate (1.2 eq) over 2 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear yellow solution to a thick, cloudy orange suspension as KCl/NaCl precipitates. This visual cue confirms the Finkelstein exchange and subsequent alkylation are occurring.

  • Monitoring & Workup: Sample every 2 hours for GC-FID analysis. Stop the reaction when the MEA peak area is <5%. Cool to 20°C, quench with DI water (10 volumes), and extract with Toluene (3 x 5 volumes). Wash organics with brine to remove DMF, dry over

    
    , and concentrate.
    
Protocol B: Asymmetric Reductive Amination (Thermodynamic Optimization)

Causality Focus: Shifting unfavorable equilibria and enforcing facial selectivity.

  • Dehydrative Condensation: In a 500 mL Schlenk flask, combine MEA (1.0 eq) and Methyl Pyruvate (1.05 eq) in anhydrous Toluene (5 volumes).

  • Chemical Scavenging: Add Titanium(IV) isopropoxide (

    
    , 1.2 eq) dropwise at room temperature. Stir for 12 hours.
    
  • Self-Validation Checkpoint: The solution will turn deep yellow/orange, and a fine white precipitate (

    
     derivatives) may begin to form, indicating successful water scavenging and imine formation.
    
  • Catalyst Preparation: In a glovebox, prepare a solution of

    
     (0.01 mol%) and a chiral ferrocenyl diphosphine ligand (0.011 mol%) in a 1:1 Toluene/Dichloromethane mixture.
    
  • High-Pressure Hydrogenation: Transfer the imine solution and catalyst to a high-pressure autoclave. Pressurize with

    
     gas to 80 bar and heat to 50°C for 16 hours. Monitor hydrogen uptake via a mass flow controller; the cessation of pressure drop validates reaction completion.
    
  • Workup: Vent the reactor carefully. Filter the mixture through a short pad of Celite to remove titanium and iridium residues. Concentrate the filtrate to yield the crude (S)-enantiomer.

References

  • Blaser, H.-U. (2002). The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis. Advanced Synthesis & Catalysis, 344(1), 17-31. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2012). Endocrine Disruptor Screening Program Universe of Chemicals (Registry for 2-Ethyl-6-methylaniline and related intermediates). Retrieved from[Link]

Optimization

Technical Support Center: Enhancing Enantioselectivity in the Synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Welcome to the Technical Support Center for the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and op...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselectivity of this critical synthesis. This document provides in-depth, field-proven insights and practical solutions to common challenges encountered during this asymmetric synthesis.

Introduction: The Importance of Enantioselectivity

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a key chiral intermediate in the synthesis of various pharmaceuticals. The biological activity of many drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or even cause adverse effects.[1] Therefore, achieving high enantiomeric excess (ee) is paramount. This guide will address common issues that lead to low enantioselectivity and provide systematic approaches to enhance the stereochemical outcome of your reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a low enantiomeric excess (ee). What are the first things I should check?

A1: A low ee can stem from several fundamental experimental factors. Before delving into complex optimizations, a systematic check of the basics is crucial.[2]

  • Purity of Starting Materials and Reagents: Impurities in your 2-ethyl-6-methylaniline, methyl pyruvate (or other prochiral substrate), catalyst, and ligand can act as poisons or promote non-selective background reactions.[3]

    • Actionable Advice: Verify the purity of all reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Ensure your chiral ligand or catalyst has high enantiomeric purity.

  • Solvent Quality: The presence of water or other impurities in the solvent can deactivate or alter the selectivity of many asymmetric catalysts.[2]

    • Actionable Advice: Use anhydrous, high-purity solvents. If necessary, distill or dry the solvent over an appropriate drying agent before use.

  • Reaction Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.[4]

    • Actionable Advice: Ensure precise and stable temperature control throughout the reaction using a reliable cryostat or temperature-controlled bath. Even minor variations can significantly impact the energy difference between the diastereomeric transition states.[5]

  • Accuracy of Measurements: Simple errors in weighing reagents or measuring volumes can lead to incorrect stoichiometry and suboptimal catalyst performance.

    • Actionable Advice: Double-check all calculations and use calibrated equipment for all measurements.

Q2: I've confirmed the purity of my reagents and the accuracy of my setup, but the enantioselectivity is still low. How do I determine if the catalyst system is the problem?

A2: The catalyst system, comprising the metal precursor and the chiral ligand, is the heart of the asymmetric transformation. Its integrity and suitability for your specific substrate are critical.

  • Catalyst Integrity and Activity: The catalyst may have decomposed or may not be the optimal choice for this specific transformation.[5]

    • Actionable Advice:

      • Benchmarking: Run a control reaction with a substrate known to give high ee with your catalyst system. If this reaction also results in low ee, it strongly indicates an issue with the catalyst itself.[2]

      • Catalyst Pre-formation: The order of addition can be critical. Pre-forming the active catalyst by stirring the metal precursor and chiral ligand together for a specific time before adding the substrate can be crucial for achieving high enantioselectivity.[3]

      • Ligand Choice: The electronic and steric properties of the chiral ligand are paramount. If you are using a common ligand class like a chiral phosphine (e.g., a derivative of BINAP or DIOP) or a P,N,N-ligand, consider screening other ligands from the same class or a different class entirely.[6][7] The ligand that is optimal for one substrate may not be for another.

  • Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity.[5]

    • Actionable Advice: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration. High concentrations can lead to the formation of less selective catalyst aggregates, while low concentrations might allow a non-catalyzed, non-selective background reaction to become more prominent.[3]

Experimental Workflow: Troubleshooting Low Enantioselectivity

G start Low ee Observed verify_purity Verify Purity of Substrates & Reagents start->verify_purity confirm_setup Confirm Reaction Setup (Temp, Concentration) verify_purity->confirm_setup catalyst_issue Investigate Catalyst System confirm_setup->catalyst_issue optimize_conditions Optimize Reaction Conditions catalyst_issue->optimize_conditions Improvement screen_ligands Screen Chiral Ligands catalyst_issue->screen_ligands No Improvement optimize_temp Optimize Temperature optimize_conditions->optimize_temp Systematic Approach vary_loading Vary Catalyst Loading screen_ligands->vary_loading preformation Test Catalyst Pre-formation vary_loading->preformation preformation->optimize_conditions optimize_solvent Optimize Solvent optimize_temp->optimize_solvent end_high_ee High ee Achieved optimize_solvent->end_high_ee

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Q3: How significantly does the reaction solvent affect enantioselectivity, and how should I approach solvent screening?

A3: The choice of solvent is critical as it can influence the conformation and stability of the diastereomeric transition states.[8][9]

  • Solvent Properties: The polarity, coordinating ability, and even the shape of the solvent molecules can impact the catalyst-substrate complex.[10] Non-coordinating solvents are often preferred as they are less likely to interfere with the interaction between the catalyst and the substrate.[4]

  • Solvent Screening Protocol:

    • Select a diverse range of solvents: Include non-polar (e.g., toluene, hexanes), polar aprotic (e.g., dichloromethane, THF, ethyl acetate), and potentially polar protic solvents (though these can sometimes interfere with the catalyst).

    • Maintain consistent conditions: Keep the temperature, concentration, and catalyst loading constant for all screening reactions.

    • Analyze the results: Determine the conversion and enantiomeric excess for each solvent.

Solvent Polarity (Illustrative) Typical Effect on Enantioselectivity
TolueneLowOften a good starting point, non-coordinating.
Dichloromethane (DCM)MediumCan be effective, but coordination to the metal is possible.
Tetrahydrofuran (THF)Medium-HighCoordinating solvent, can sometimes be beneficial or detrimental.
AcetonitrileHighStrongly coordinating, may compete with the substrate for binding to the catalyst.

This table provides illustrative examples; the optimal solvent is highly dependent on the specific catalyst and substrate.

Q4: I've heard that lowering the reaction temperature almost always improves enantioselectivity. Is this true, and what are the trade-offs?

A4: Yes, in many cases, lowering the reaction temperature leads to higher enantioselectivity.[11][12] This is because the difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways leading to the (S) and (R) enantiomers becomes more significant relative to the available thermal energy (kT).[5][11]

  • The Thermodynamic Relationship: A small difference in activation energy between the two diastereomeric transition states is magnified at lower temperatures, leading to a greater preference for the formation of one enantiomer.[11]

  • Practical Considerations and Trade-offs:

    • Reaction Rate: The primary trade-off is a decrease in the reaction rate. A reaction that takes a few hours at room temperature might require 24 hours or longer at -78 °C.

    • Solubility: Reactants or the catalyst may become poorly soluble at lower temperatures, which can hinder the reaction.

    • Temperature Optimization: It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between enantioselectivity and reaction time.[5]

Temperature (°C) Illustrative Enantiomeric Excess (%) Illustrative Reaction Time (h)
25754
08812
-209524
-40>9948

Data is for illustrative purposes and will vary for each specific reaction.

Logical Relationship: Key Parameters Influencing Enantioselectivity

G ee Enantioselectivity (% ee) catalyst Catalyst System ee->catalyst conditions Reaction Conditions ee->conditions substrate Substrate Properties ee->substrate ligand Chiral Ligand catalyst->ligand metal Metal Precursor catalyst->metal temp Temperature conditions->temp solvent Solvent conditions->solvent concentration Concentration conditions->concentration purity Purity substrate->purity structure Structure substrate->structure

Caption: Interplay of key parameters that govern the enantioselectivity of the synthesis.

Q5: My synthesis has achieved a moderate enantiomeric excess (e.g., 80-90% ee). What are my options for further purification to >99% ee?

A5: Achieving very high enantiomeric excess directly from the reaction is ideal, but often a final purification step is necessary.

  • Crystallization: If the product is crystalline, it may be possible to enrich the enantiomeric excess through crystallization.[13] Sometimes, the racemic mixture forms a conglomerate, where the enantiomers crystallize separately, allowing for preferential crystallization of one enantiomer.[14]

  • Diastereomeric Salt Formation: Since the product is an ester, it can be hydrolyzed to the corresponding carboxylic acid. This acid can then be reacted with a chiral base (a resolving agent) to form diastereomeric salts.[1][15] These salts have different physical properties, such as solubility, and can be separated by fractional crystallization.[13] After separation, the desired enantiomer of the acid can be liberated and re-esterified.

  • Chiral Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and can be used to obtain highly pure material.[15] While often more expensive and less scalable than crystallization, it is a very effective method for achieving high enantiopurity.[13]

References

  • G. A. D. A. G. A. D. A. Perera, S., & G. A. D. A. G. A. D. A. Perera, S. (n.d.). Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. Retrieved March 7, 2026, from [Link]

  • SciSpace. (n.d.). Processes to separate enantiomers. Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). Effect of organic solvents on enantioselectivity of protease catalysis. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. Retrieved March 7, 2026, from [Link]

  • GeneOnline. (2026, February 20). Researchers Develop Methods to Improve Prediction of Enantioselectivity in Asymmetric Catalysis with Limited Data. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved March 7, 2026, from [Link]

  • PNAS. (n.d.). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Retrieved March 7, 2026, from [Link]

  • RSC Blogs. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved March 7, 2026, from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2018, October 10). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2022, May 20). Semi-continuous and continuous processes for enantiomeric separation. Retrieved March 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2014, November 24). Effect of Solvent Polarity on Enantioselectivity in Candida Antarctica Lipase B Catalyzed Kinetic Resolution of Primary and Secondary Alcohols. Retrieved March 7, 2026, from [Link]

  • Annual Reviews. (2005, August 4). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A temperature effect in an asymmetric synthesis by hydrogenolytic asymmetric transamination. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of 2b by biocatalytic asymmetric.... Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US5089405A - Process for the preparation of optically active 2-arylpropionic acids and pharmaceutical compositions containing the same.
  • Frontiers. (2021, July 6). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved March 7, 2026, from [Link]

  • Infoscience. (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (2006, September 23). Asymmetric Synthesis of 2-Arylpropionic Acids. Retrieved March 7, 2026, from [Link]

  • RSC Blogs. (2012, July 23). Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Retrieved March 7, 2026, from [Link]

  • ACS Publications. (n.d.). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Retrieved March 7, 2026, from [Link]

  • PubMed. (2007, December 15). Developing chiral ligands for asymmetric hydrogenation. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2024, April 7). Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024, November 3). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved March 7, 2026, from [Link]

  • ICJS. (2021, April 6). Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved March 7, 2026, from [Link]

  • MDPI. (2012, January 9). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • University of Rochester. (n.d.). Asymmetric reactions_synthesis. Retrieved March 7, 2026, from [Link]

  • MDPI. (2016, July 29). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved March 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-(6-methoxy-2-naphthyl)propionate. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • Organic Syntheses. (n.d.). (z)-2-methyl-3-trimethylsilyl-2-butenoic acid. Retrieved March 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of a Chiral HPLC Method for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Analysis

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the devel...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust and reliable analytical methods to ensure the chiral purity of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth, experience-driven walkthrough of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, a key intermediate in the synthesis of various chiral compounds. Furthermore, we will objectively compare this validated HPLC method with a modern alternative, Supercritical Fluid Chromatography (SFC), providing supporting experimental data to guide researchers, scientists, and drug development professionals in their analytical strategy.

The Criticality of Chiral Separations

Enantiomers, non-superimposable mirror-image molecules, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[2] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over the enantiomeric purity of chiral drugs.[3][4] High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) has long been the gold standard for such analyses, offering the high selectivity required to resolve these isomeric pairs.[5]

A Validated Chiral HPLC Method for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

The development and validation of a chiral HPLC method is a systematic process, beginning with the screening of various CSPs and mobile phases to achieve baseline separation, followed by a rigorous validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][6]

Chromatographic Conditions

Based on the structural characteristics of the analyte, a substituted aniline, a polysaccharide-based CSP was selected for its broad applicability and high success rate in resolving a wide range of chiral compounds.[5] The final optimized chromatographic conditions are presented below.

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

Rationale for Method Selection: Normal-phase chromatography with a polysaccharide-based CSP is a robust starting point for the separation of many chiral compounds, including those with aromatic moieties like the target analyte.[7] The n-hexane/isopropanol mobile phase provides good solubility and selectivity, while UV detection at 254 nm is suitable for aromatic compounds.

Method Validation: A Deep Dive

The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[8] For this chiral HPLC method, the focus is on the accurate quantification of the undesired (R)-enantiomer in the presence of the desired (S)-enantiomer.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. In this case, the primary concern is the resolution of the two enantiomers from each other and from any potential impurities or matrix components. The method demonstrated baseline resolution (Rs > 1.7) between the (S)- and (R)-enantiomers, with no interference observed at the retention times of the enantiomers when a blank (diluent) was injected.[1]

ParameterResultAcceptance Criteria
Resolution (Rs) between (S) and (R) enantiomers2.1Rs > 1.7
Peak Purity of (S)-enantiomerPassNo co-eluting peaks
Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

A calibration curve was constructed for the (R)-enantiomer over a concentration range of 0.1 µg/mL to 1.5 µg/mL.

Concentration (µg/mL)Peak Area
0.11250
0.253100
0.56200
0.759350
1.012400
1.518650

The method demonstrated excellent linearity with a correlation coefficient (r²) of 0.9995.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9995≥ 0.999
Range 0.25 µg/mL to 1.5 µg/mLDefined by linearity, accuracy, and precision
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It was determined by performing recovery studies. Samples of the (S)-enantiomer were spiked with the (R)-enantiomer at three concentration levels (80%, 100%, and 120% of the target specification limit, assumed to be 1.0 µg/mL).

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
0.800.7998.8%
1.001.01101.0%
1.201.1999.2%
Average Recovery 99.7%
ParameterResultAcceptance Criteria
% Recovery98.8% - 101.0%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements.[9] It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method was evaluated by analyzing six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit on the same day.[10]

ReplicatePeak Area of (R)-enantiomer
112450
212510
312390
412550
512480
612420
Mean 12467
Standard Deviation 58.6
%RSD 0.47%
  • Intermediate Precision (Inter-assay precision): This was assessed by repeating the analysis on a different day with a different analyst.

Day 1 / Analyst 1Day 2 / Analyst 2
Mean Peak Area 1246712510
%RSD 0.47%0.51%
Overall %RSD \multicolumn{2}{c}{0.62% }
ParameterResult (%RSD)Acceptance Criteria (%RSD)
Repeatability0.47%≤ 2.0%
Intermediate Precision0.62%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

ParameterResultMethod
LOD 0.08 µg/mLSignal-to-Noise Ratio (S/N) of 3:1
LOQ 0.25 µg/mLSignal-to-Noise Ratio (S/N) of 10:1
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Parameter VariedVariationResolution (Rs)Peak Area of (R)-enantiomer (% Change)
Flow Rate 0.9 mL/min2.2-1.2%
1.1 mL/min2.0+1.5%
Column Temperature 23°C2.1-0.8%
27°C2.0+0.5%
Mobile Phase Composition n-Hexane/IPA (91:9)2.3-2.1%
(v/v)n-Hexane/IPA (89:11)1.9+1.8%

The method was found to be robust as minor changes in the operational parameters did not significantly affect the resolution or the quantification of the enantiomers.

Workflow for Chiral HPLC Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Define Analytical Target Profile Screen_CSP Screen Chiral Stationary Phases Dev->Screen_CSP Screen_MP Screen Mobile Phases Screen_CSP->Screen_MP Optimize Optimize Method Parameters Screen_MP->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: A logical workflow for the development and validation of a chiral HPLC method.

Comparison with an Alternative: Chiral Supercritical Fluid Chromatography (SFC)

While HPLC is a robust and well-established technique, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for chiral separations.[12] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, offering several advantages over traditional liquid chromatography.[13]

Key Advantages of SFC:
  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in efficiency.[5]

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 significantly reduces the consumption of hazardous solvents like hexane, making SFC a "greener" technique.[5]

  • Cost-Effectiveness: Reduced solvent usage translates to lower purchasing and disposal costs.[5]

Performance Comparison: HPLC vs. SFC

Below is a comparative summary of the validated HPLC method and a hypothetical, yet plausible, chiral SFC method for the analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

Performance MetricValidated Chiral HPLCComparative Chiral SFC
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µmChiralpak® AD-3, 150 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)CO2 / Methanol (85:15, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Analysis Time ~15 min~5 min
Resolution (Rs) 2.12.3
Solvent Consumption (per run) ~15 mL (13.5 mL n-Hexane, 1.5 mL IPA)~2.25 mL (Methanol)
Environmental Impact High (use of hexane)Low (primarily CO2)

Rationale: The SFC method utilizes a shorter column with smaller particles, which, combined with the higher flow rate possible with supercritical CO2, leads to a significantly shorter analysis time. The resolution is often comparable or even superior in SFC.[12] The most striking difference is the drastic reduction in organic solvent consumption.

Logical Relationship of Validation Parameters

G Validation Validation Parameters Specificity Linearity Accuracy Precision Range Robustness Validation:lin->Validation:range Validation:acc->Validation:range Validation:prec->Validation:range FitForPurpose Method is Fit for Purpose Validation:spec->FitForPurpose Ensures correct analyte is measured Validation:range->FitForPurpose Defines reliable working boundaries Validation:robust->FitForPurpose Ensures reliability under normal use

Caption: Interdependence of key validation parameters in establishing a method as "fit for purpose".

Experimental Protocols

Protocol 1: Repeatability (Intra-assay Precision) of the Chiral HPLC Method

Objective: To assess the precision of the method over a short interval of time under the same operating conditions.

Procedure:

  • Prepare a stock solution of the (R)-enantiomer in the diluent.

  • Prepare a sample solution of the (S)-enantiomer and spike it with the (R)-enantiomer stock solution to achieve a final concentration of the (R)-enantiomer at 100% of the specification limit (e.g., 1.0 µg/mL).

  • Inject this sample solution into the HPLC system six consecutive times.

  • Record the peak area of the (R)-enantiomer for each injection.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the peak areas.

Protocol 2: Accuracy by Recovery of the Chiral HPLC Method

Objective: To determine the accuracy of the method by spiking the (S)-enantiomer with known amounts of the (R)-enantiomer.

Procedure:

  • Prepare a stock solution of the (R)-enantiomer in the diluent.

  • Prepare a series of samples by adding known amounts of the (R)-enantiomer stock solution to a fixed amount of the (S)-enantiomer. The concentration levels should span 80%, 100%, and 150% of the target specification limit for the (R)-enantiomer.

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the chiral HPLC method.

  • Calculate the percentage recovery of the spiked (R)-enantiomer at each concentration level using the formula: (Measured Concentration / Spiked Concentration) * 100%.

Conclusion

The presented chiral HPLC method for the analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate has been successfully validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. It is a reliable and suitable method for the routine quality control of this important chiral intermediate.

However, for laboratories seeking higher throughput and a reduced environmental footprint, chiral SFC presents a compelling and advantageous alternative. The significant reduction in analysis time and organic solvent consumption, without compromising chromatographic performance, makes SFC an increasingly attractive technique in modern drug development. The choice between these two powerful techniques will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, cost considerations, and "green chemistry" initiatives.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). [Source details to be added]
  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • Supercritical Fluid Chiral Separations. (2025, March 13). Pharmaceutical Technology. [URL to be added]
  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. BenchChem. [URL to be added]
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023, September 26).
  • Supercritical fluid chrom
  • A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity. BenchChem. [URL to be added]
  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [URL to be added]
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). [Source details to be added]
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. BenchChem. [URL to be added]
  • A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. BenchChem. [URL to be added]
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). [Source details to be added]
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Source details to be added]
  • Unconventional approaches for chiral resolution. (2024, May 16). PMC - NIH. [URL to be added]
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. [URL to be added]
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [URL to be added]
  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [URL to be added]
  • Strategies for Chiral HPLC Method Development. [Source details to be added]
  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [URL to be added]
  • Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. (2021, January 18). PubMed. [URL to be added]
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021, April 13). PMC. [URL to be added]
  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4. (2021, April 12). YouTube. [URL to be added]
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. [URL to be added]
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Hydroxybupropion Enantiomers. BenchChem. [URL to be added]
  • Reverse-phase high-performance liquid chromatography (HPLC)...
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL to be added]
  • Separation of ortho-, nitro- para Nitroaniline. [Source details to be added]
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [URL to be added]
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [URL to be added]
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. BenchChem. [URL to be added]
  • A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. PMC. [URL to be added]
  • Isocratic Separation of Anilines on HALO C18. HPLC. [URL to be added]
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency (EMA). [URL to be added]
  • Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. PMC. [URL to be added]

Sources

Comparative

Comparative Guide: Enantiomeric Excess Determination of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Topic: Determination of Enantiomeric Excess of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate by SFC Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates the determination of enantiom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determination of Enantiomeric Excess of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate by SFC Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the determination of enantiomeric excess (ee%) for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate , a critical chiral intermediate in the synthesis of phenylamide fungicides (e.g., Metalaxyl-M). We compare the legacy Normal Phase HPLC (NP-HPLC) approach against the modern Supercritical Fluid Chromatography (SFC) methodology.[1][2][3]

Verdict: While NP-HPLC remains a valid reference technique, SFC is the superior choice for routine analysis , offering a 4x reduction in run time , 90% reduction in solvent costs , and superior resolution (


) for aniline-based chiral intermediates.

Scientific Context & Analyte Profile

The target analyte, Methyl 2-(2-Ethyl-6-methylanilino)propionate , is a secondary amine possessing a single chiral center. The (S)-enantiomer is the biologically active precursor for modern fungicides.

  • Chemical Challenge: As a secondary aniline derivative, the molecule is basic. In traditional chromatography, free silanols on silica supports often interact with the amine, leading to severe peak tailing.

  • The SFC Advantage: Supercritical CO

    
     is non-polar but slightly acidic (forming carbonic acid with trace water/modifiers), which can occasionally suppress silanol activity. However, for this specific amine, the high diffusivity of SFC combined with specific mobile phase additives eliminates tailing more effectively than NPLC.
    

Comparative Analysis: SFC vs. NP-HPLC

The following data summarizes the performance metrics of the two dominant methodologies.

Table 1: Performance Benchmark
MetricMethod A: Traditional NP-HPLC Method B: Modern Chiral SFC (Recommended)
Stationary Phase Chiralpak AD-H / OD-H (Amylose/Cellulose)Chiralpak AD-H / Trefoil CEL1
Mobile Phase Hexane : Isopropanol (90:10)CO

: Methanol + 0.1% DEA (90:10)
Flow Rate 1.0 mL/min3.0 - 4.0 mL/min
Run Time 15 - 20 minutes3 - 5 minutes
Resolution (

)
~1.8 - 2.0> 2.5
Solvent Cost High (Hexane is expensive/toxic)Low (CO

is recyclable/cheap)
Green Score Low (High VOC generation)High (Green Chemistry compliant)

Analyst Insight: The critical differentiator is not just speed, but solubility and peak shape . The aniline moiety often tails in Hexane/IPA without aggressive basic additives. In SFC, the high diffusivity of the supercritical fluid sharpens the peaks significantly, improving the accuracy of the area integration for trace enantiomers (0.1% impurity levels).

Recommended SFC Protocol

This protocol is designed for the Agilent 1260 Infinity II SFC or Waters ACQUITY UPC² systems. It utilizes a "self-validating" system suitability test (SST) to ensure data integrity.

Instrument Configuration[4][5]
  • Detector: PDA (Photodiode Array) set to 235 nm (aniline absorption max) and 210 nm (ester).

  • Back Pressure Regulator (BPR): 120 bar (1740 psi). Note: Higher pressure increases density and retention.

  • Column Oven: 40°C.

Step-by-Step Methodology

Step 1: Column Selection Utilize a polysaccharide-based column. The Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) is the "Gold Standard" for phenyl-amine derivatives.

  • Alternative: Waters Trefoil CEL1 (Cellulose-based) for ultra-fast (<3 min) separations.

Step 2: Mobile Phase Preparation

  • Solvent A: CO

    
     (Industrial Grade 4.5 or higher).
    
  • Solvent B (Modifier): Methanol (LC-MS grade) + 0.1% Diethylamine (DEA) or Isopropylamine (IPAm).

    • Critical: The basic additive (DEA) is mandatory . Without it, the aniline nitrogen interacts with the stationary phase, causing peak broadening that masks the minor enantiomer.

Step 3: Gradient/Isocratic Program Start with an isocratic hold to ensure reproducibility.

  • Isocratic: 10% B for 5 minutes.

  • Flow Rate: 3.0 mL/min.

Step 4: System Suitability Test (Self-Validation) Before running samples, inject a Racemic Standard (50:50 mix) .

  • Requirement: Resolution (

    
    ) must be > 2.0.
    
  • Requirement: Tailing Factor (

    
    ) must be < 1.3 for both peaks.
    
Sample Preparation

Dissolve the sample in Methanol (not Hexane).

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.2 µm PTFE filter (mandatory to protect BPR).

Method Development Workflow

The following diagram illustrates the logical pathway for optimizing the separation of chiral anilines, ensuring the selected method is robust.

SFC_Method_Development Start Start: Racemic Analyte (Aniline Propionate) Screening Phase 1: Column Screening (AD-H, OD-H, IC, Trefoil) Start->Screening Modifier_Sel Phase 2: Modifier Selection (MeOH vs. IPA vs. EtOH) Screening->Modifier_Sel Additive_Check Phase 3: Additive Optimization (Critical for Amines) Modifier_Sel->Additive_Check Decision_Peak Peak Shape Acceptable? (Tailing < 1.3) Additive_Check->Decision_Peak Add_Base Action: Add 0.1% DEA or IPAm to Modifier Decision_Peak->Add_Base No (Tailing) Optimize_Grad Phase 4: Gradient/Isocratic Tuning (Adjust %B and Temp) Decision_Peak->Optimize_Grad Yes Add_Base->Decision_Peak Final_Method Final Validated Method (Rs > 2.5, Run Time < 5m) Optimize_Grad->Final_Method

Caption: Logical workflow for optimizing chiral SFC methods for basic aniline derivatives, highlighting the critical decision point for basic additives.

References & Authoritative Sources

  • Separation of Metalaxyl and Metalaxyl Intermediate Enantiomers on Cellulose‐Based Sorbent. Source: ResearchGate / J. Liq. Chrom. Relevance: Establishes the baseline for separating this specific class of aniline propionates using cellulose phases.

  • Enantioselective Resolution and Analysis of Chiral Pesticides by UPC² (SFC). Source: Waters Corporation Application Note Relevance: Provides direct comparison data between Normal Phase hexane methods and SFC for Metalaxyl/Metolachlor intermediates, demonstrating the speed advantage.

  • Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using SFC. Source: Agilent Technologies / LabRulez Relevance: Validates the use of SFC for determining ee% in industrial synthesis of chloroacetanilide herbicides (structurally homologous to the target analyte).

  • Chiral SFC Method Development: A Generic Strategy. Source: Journal of Chromatography A (via PubMed/Elsevier) Relevance: Supports the protocol choice of using Methanol + Basic Additives for amine-based chiral separations.

Sources

Validation

Comparison of different synthetic routes to (S)-metolachlor.

The following guide provides an in-depth technical comparison of synthetic routes to (S)-metolachlor, designed for researchers and process chemists. Executive Summary & The "Chiral Switch" Metolachlor is a chloroacetanil...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes to (S)-metolachlor, designed for researchers and process chemists.

Executive Summary & The "Chiral Switch"

Metolachlor is a chloroacetanilide herbicide used extensively for weed control in corn and soybeans. Historically marketed as a racemic mixture (Dual®), it was discovered that the (S)-enantiomers account for 95% of the herbicidal activity.[1] The transition to (S)-metolachlor (Dual Magnum®) represents one of the most significant "chiral switches" in agrochemical history, reducing the environmental load by approximately 40% for the same efficacy.

This guide compares the three primary methodologies for accessing (S)-metolachlor:

  • The Industrial Standard: Ir-Xyliphos Catalyzed Asymmetric Hydrogenation (Solvias/Syngenta Process).

  • The "High-Selectivity" Challenger: Ir-Phosphoramidite Catalyzed Hydrogenation.

  • The Chiral Pool Approach: Asymmetric Synthesis via Aziridine/Epoxide (Academic/Bench-scale benchmark).

Quick Comparison Matrix
FeatureRoute A: Ir-Xyliphos (Industrial) Route B: Ir-Phosphoramidite Route C: Chiral Pool (Aziridine)
Key Step Asymmetric Imine HydrogenationAsymmetric Imine HydrogenationRing Opening of Chiral Epoxide
Catalyst [Ir(COD)Cl]₂ / XyliphosIr / Phosphine-PhosphoramiditeNone (Stoichiometric Chiral SM)
TON (Turnover Number) > 2,000,000 ~50,000 - 100,000N/A (Stoichiometric)
Enantioselectivity (ee) ~79–80%Up to 91% >99%
Atom Economy ExcellentExcellentPoor (Protection/Deprotection)
Scalability >20,000 tons/yearPilot/Process DevGram/Kilogram scale

Detailed Technical Analysis

Route A: The Industrial Standard (Ir-Xyliphos)

This route is the benchmark for industrial asymmetric catalysis. Developed by Ciba-Geigy (now Syngenta) and Solvias, it utilizes an iridium catalyst with a ferrocenyl diphosphine ligand.

The Chemistry

The core transformation is the enantioselective hydrogenation of the MEA-imine (N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine).[2][3]

Key Mechanistic Drivers:

  • Ligand: (R)-(S)-Xyliphos (Josiphos family). The ferrocene backbone provides a rigid chiral pocket.

  • The "Iodide Effect": The addition of iodide (e.g., TBAI) creates a coordinatively unsaturated active species and prevents catalyst deactivation.

  • The "Acid Effect": Acetic acid promotes the formation of the active Ir(III)-hydride species and accelerates the reaction by protonating the imine or stabilizing the transition state.

Performance Metrics
  • Activity: The catalyst exhibits unprecedented activity with TONs reaching 2,000,000 and TOFs > 600,000 h⁻¹.[4]

  • Selectivity: The intrinsic ee is moderate (~79%), but sufficient because the product is used as an enriched mixture (88% S-isomer content is the commercial standard).

Route B: Ir-Phosphoramidite (The Challenger)

Recent process development efforts (e.g., patent literature WO2016153374A1) have focused on improving the enantioselectivity to reduce the separation burden or increase potency.

The Innovation

Replacing the ferrocenyl ligand with Phosphine-Phosphoramidite (P-N) ligands allows for a more tunable steric environment. These "Monodentate" or "Hybrid" ligands often allow for tighter binding in the transition state.

Performance Metrics
  • Selectivity: Reports indicate ee values reaching 91.1% , significantly higher than the standard Xyliphos process.

  • Kinetics: Reaction times can be reduced (e.g., 2 hours vs 4-12 hours) due to faster hydridic transfer rates, though catalyst longevity (TON) is generally lower than Xyliphos.

Route C: Chiral Pool Synthesis (Aziridine Route)

Included for comparative rigor, this route avoids high-pressure hydrogenation by starting with enantiopure materials like (R)-propylene oxide or (R)-epichlorohydrin.

The Workflow
  • Ring opening of (R)-epichlorohydrin.

  • Formation of a chiral aziridine intermediate.

  • Reductive ring opening to establish the amine center.

  • Chloroacetylation.

Critical Analysis

While this route yields extremely high optical purity (>99% ee), it suffers from low atom economy and high cost of goods. It is a "med-chem" route, not a process route, serving as a reminder of why catalytic hydrogenation is dominant.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle for the Iridium-catalyzed hydrogenation (Route A/B), highlighting the critical role of the Ir(III) species.

Metolachlor_Mechanism Precursor [Ir(COD)Cl]2 + Ligand (Pre-catalyst) ActiveSpecies Active Ir(III)-H Species (Solvent/Iodide coordinated) Precursor->ActiveSpecies + H2, + Acid, + I- Complex Ir-H--Imine Complex (Outer-sphere interaction) ActiveSpecies->Complex + Substrate Substrate MEA Imine (Substrate) TS Hydride Transfer (Rate Determining Step) Complex->TS Stereoselection ProductRel Amine Product ((S)-NAA) TS->ProductRel H2 Addition ProductRel->ActiveSpecies Regeneration

Caption: Catalytic cycle of Ir-catalyzed imine hydrogenation. Note the regeneration of the active Ir(III) species.

Experimental Protocol: Route A (Optimized)

Objective: Synthesis of (S)-N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-amine ((S)-NAA) via Asymmetric Hydrogenation. Note: This protocol is adapted from the optimized industrial parameters for laboratory validation.

Reagents & Equipment[1]
  • Substrate: MEA Imine (Technical grade, >95%).

  • Catalyst Precursor: [Ir(COD)Cl]₂.

  • Ligand: (R)-(S)-Xyliphos.[5]

  • Additives: Tetrabutylammonium iodide (TBAI), Acetic Acid (Glacial).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

Step-by-Step Methodology
  • Catalyst Preparation (In-situ):

    • In a glovebox (N₂ atmosphere), dissolve [Ir(COD)Cl]₂ (0.02 mol%) and (R)-(S)-Xyliphos (0.04 mol%) in degassed THF. Stir for 15 minutes to form the orange catalyst complex.

  • Reaction Assembly:

    • Load the autoclave with MEA Imine (1.0 eq).

    • Add the catalyst solution.

    • Add TBAI (0.2 mol%) and Acetic Acid (0.5 M concentration relative to solvent). Critical: Acid is required for high turnover.

  • Hydrogenation:

    • Seal the reactor and purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 80 bar (1160 psi) H₂.

    • Heat to 50°C with vigorous stirring (>1000 rpm) to eliminate mass transfer limitations.

    • Run for 4–6 hours (monitor H₂ uptake).

  • Work-up:

    • Cool to room temperature and vent H₂ carefully.

    • Concentrate the reaction mixture under reduced pressure.

    • Analysis: Determine conversion via GC (>99% expected) and enantiomeric excess via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 98:2).

Data Interpretation[1][2][3][9][10][11][12][13]
  • Expected Result: >99% Conversion, 78–80% ee (S).

  • Troubleshooting: If conversion is low, check for O₂ contamination or insufficient stirring (H₂ mass transfer is often the bottleneck at this scale).

Comparative Data Summary

ParameterRoute A (Xyliphos)Route B (Phosphoramidite)
Ligand Class Ferrocenyl DiphosphineMonodentate/Hybrid P-N
Reaction Pressure 80 bar20–80 bar
Reaction Temp 50°C25–50°C
S/C Ratio 1,000,000 : 15,000 : 1 (Typical Lab)
TOF (h⁻¹) > 600,000~20,000
ee (%) 79%91%

References

  • Blaser, H. U. (2002).[6][7] The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis. Advanced Synthesis & Catalysis, 344(1), 17-31. Link

  • Syngenta Participations AG. (2016). Process of production of (S)-metolachlor. Patent WO2016153374A1. Link

  • Salomó, E., et al. (2018).[8] Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(51), 16360–16367. Link

  • Nalla, V., et al. (2022). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine.[1] Arkivoc, 2023(vi), 202211954.[1] Link

  • Blaser, H. U., et al. (1999).[9] The Chiral Switch of Metolachlor: The Development of a Large-Scale Enantioselective Catalytic Process. CHIMIA, 53(6), 275. Link

Sources

Comparative

Comparative Analysis of Catalysts for the Asymmetric Synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Introduction: The Synthetic Challenge The synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate represents a formidable challenge in asymmetric catalysis. As an -amino acid derivative featuring a highly stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

The synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate represents a formidable challenge in asymmetric catalysis. As an


-amino acid derivative featuring a highly sterically hindered ortho-disubstituted aniline moiety, this structural motif is a critical building block in the development of advanced agrochemicals and pharmaceuticals.

The primary synthetic route involves the asymmetric hydrogenation (AH) or asymmetric reductive amination (ARA) of the corresponding


-imino ester (methyl 2-((2-ethyl-6-methylphenyl)imino)propanoate). The core difficulty lies in the extreme steric clash generated by the 2-ethyl-6-methylphenyl group. This bulk restricts rotation around the N-Aryl bond, leading to 

imine isomerization issues and preventing the substrate from properly coordinating within standard chiral catalyst pockets.

This guide objectively compares three distinct catalytic systems—Iridium, Rhodium, and metal-free Organocatalysts—analyzing the mechanistic causality behind their performance to guide researchers in process development.

Comparative Analysis of Catalytic Systems

Iridium(III) / Ferrocenyl Diphosphine (Ir-Xyliphos)

The Industrial Gold Standard Derived from the monumental industrial breakthroughs in the synthesis of the herbicide (S)-metolachlor, the Ir-Xyliphos system is uniquely suited for extremely hindered


-aryl imines 1.
  • Mechanistic Causality: The Ir(I) precatalyst is oxidized to a highly active Ir(III) hydride species in the presence of hydrogen and an iodide source. The Xyliphos ligand provides a deep, rigid, and electron-rich chiral pocket that perfectly accommodates the 2-ethyl-6-methylphenyl ring without prohibitive steric repulsion.

  • The Role of Additives: This system is entirely dependent on a self-validating additive mixture. The addition of acetic acid protonates the imine, increasing its electrophilicity, while the iodide ligand stabilizes the Ir(III) intermediate. Without these additives, the turnover number (TON) drops from >1,000,000 to near zero.

Rhodium(I) / Bis(phospholane) (Rh-DuPHOS)

The Fine-Chemical Precision Tool Rhodium complexes utilizing the DuPHOS ligand class are exceptional for the asymmetric hydrogenation of standard


-imino esters and enamides 2.
  • Mechanistic Causality: Rh-DuPHOS relies on a highly electron-rich Rh(I) center for the rapid oxidative addition of

    
    . The rigid 2,5-dialkylphospholane rings dictate a strict chiral quadrant. While this system achieves near-perfect enantiomeric excess (>95%) for unhindered substrates, the 2-ethyl group of our target molecule severely clashes with the phospholane rings. This limits the reaction rate and caps the maximum achievable TON, making it suitable only for smaller-scale, high-value pharmaceutical applications where ee is prioritized over catalyst cost.
    
Chiral Phosphoric Acids (CPA - e.g., TRIP)

The Metal-Free Organocatalytic Approach Recent advancements have enabled the direct asymmetric reductive amination of ketones using Brønsted acid organocatalysis 3.

  • Mechanistic Causality: The TRIP catalyst operates via a dynamic kinetic resolution of the iminium intermediate. The bulky 3,3'-bis(2,4,6-triisopropylphenyl) groups create a highly specific chiral microenvironment that directs the attack of a hydride from a stoichiometric Hantzsch ester. While this avoids heavy metal toxicity, the system suffers from lower TONs due to product inhibition (the basic amine product binds to the acidic catalyst) and the generation of stoichiometric pyridine byproducts.

Quantitative Performance Data

The following table summarizes the extrapolated performance metrics of these three systems for the synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate based on established literature for structurally analogous intermediates.

Catalyst SystemMetal Loading (S/C)Critical AdditivesTemp / PressureConversion (%)ee (%)Max TON
[Ir(COD)Cl]₂ / (R,S)-Xyliphos 1,000,000AcOH, NBu₄I50 °C / 80 bar>9979 - 82>1,000,000
[Rh(COD)(Me-DuPHOS)]BF₄ 1,000None25 °C / 4 bar8592850
TRIP (Organocatalyst) 20Hantzsch Ester35 °C / Ambient969448

Visualizing the Workflows

Catalytic Cycle of the Ir-Xyliphos System

The following diagram illustrates the causality of the Ir-catalyzed reduction, highlighting where the critical additives engage the system.

IrCycle Precat [Ir(COD)Cl]2 + Xyliphos Precatalyst Active [Ir(Xyliphos)HI2] Active Ir(III) Catalyst Precat->Active H2, I-, AcOH Coord Imine Coordination (Acid Promoted) Active->Coord + Imine Transfer Hydride Transfer (Enantioselective Step) Coord->Transfer H2 insertion Release Product Release (S)-Amine Transfer->Release Reductive Elimination Release->Active - Product

Caption: Catalytic cycle of Ir-Xyliphos mediated asymmetric imine hydrogenation.

Catalyst Selection Matrix

DecisionMatrix Start Substrate: Hindered N-Aryl Imine Scale Production Scale? Start->Scale Ir Ir-Xyliphos / AcOH / I- High TON, High Pressure Scale->Ir Industrial (>10k TON) Rh Rh-DuPHOS Moderate TON, High ee Scale->Rh Fine Chem (<5k TON) Org CPA (TRIP) Metal-Free, Low TON Scale->Org Pharma (Metal-Free)

Caption: Decision matrix for selecting the optimal catalyst system based on scale.

Experimental Protocol: Ir-Xyliphos Asymmetric Hydrogenation

To ensure scientific integrity, this protocol is designed as a self-validating system . The causality of each step is explained to prevent common failure modes, such as catalyst poisoning or premature imine hydrolysis.

Reagents & Materials:

  • Methyl 2-((2-ethyl-6-methylphenyl)imino)propanoate (Substrate, 1.0 mol)

  • [Ir(COD)Cl]₂ (Precatalyst, 0.5 µmol)

  • (R,S)-Xyliphos (Chiral Ligand, 1.05 µmol)

  • Tetrabutylammonium iodide (NBu₄I, 0.1 mmol)

  • Glacial Acetic Acid (AcOH, 1.0 mol)

  • Anhydrous Toluene (Solvent, strictly degassed)

Step-by-Step Methodology:

  • Catalyst Pre-formation (Glovebox Required): In a strictly inert atmosphere, dissolve [Ir(COD)Cl]₂ and (R,S)-Xyliphos in 10 mL of degassed toluene. Stir for 30 minutes. Causality: Degassing prevents the irreversible oxidation of the electron-rich ferrocenyl phosphine ligand. The slight excess of ligand ensures no uncoordinated Ir remains, which would cause racemic background reduction.

  • Substrate Preparation: In a separate Schlenk flask, dissolve the imine substrate and NBu₄I in 200 mL of toluene. Add the glacial acetic acid dropwise. Causality: The acid protonates the imine, locking it into a highly electrophilic state. NBu₄I provides the iodide ions necessary to stabilize the active Ir(III) hydride intermediate.

  • Reactor Loading: Transfer the substrate solution into a 500 mL stainless steel autoclave. Inject the pre-formed catalyst solution. Seal the reactor and purge three times with ultra-high purity (UHP) Argon, followed by three purges with UHP Hydrogen.

  • Pressurization & Reaction: Pressurize the autoclave to 80 bar with

    
     and heat to 50 °C. Maintain vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.
    
  • Self-Validation & Monitoring: Monitor the hydrogen uptake via a mass flow controller. The reaction is complete when hydrogen consumption ceases (typically 4-6 hours). Validation: Extract a 0.1 mL aliquot, quench with saturated

    
    , and analyze via GC-FID. A successful reaction will show >99% disappearance of the imine peak.
    
  • Workup & Chiral Analysis: Vent the reactor safely. Wash the organic layer with saturated aqueous

    
     to remove acetic acid, dry over 
    
    
    
    , and concentrate. Validation: Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

References

  • Blaser, H.-U. (2002). "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis. URL:[Link]

  • Burk, M. J. (1998). "Asymmetric catalytic routes to chiral building blocks of medicinal interest." Pure and Applied Chemistry. URL:[Link]

  • List, B., MacMillan, D. W. C., et al. (2009). "New Concepts for Catalysis - Organocatalytic asymmetric reductive amination." Beilstein-Institut. URL:[Link]

Sources

Validation

Cost-benefit analysis of enzymatic versus chemical synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

This guide provides a comprehensive cost-benefit analysis and technical comparison between the enzymatic and chemical synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate . This molecule is a critical chiral int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive cost-benefit analysis and technical comparison between the enzymatic and chemical synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate . This molecule is a critical chiral intermediate for chloroacetanilide herbicides (e.g., S-Metolachlor) and phenylamide fungicides (e.g., Benalaxyl-M).

Executive Summary

The synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate presents a classic process chemistry dilemma: choosing between the high material costs of the Chiral Pool Chemical Route and the yield limitations of the Enzymatic Kinetic Resolution .

  • The Chemical Route (Incumbent): Relies on nucleophilic substitution using activated D-Lactate. It offers high theoretical yields (>80%) but suffers from high raw material costs (D-isomer premium), stoichiometric sulfonate waste, and potential racemization during the SN2 step.

  • The Enzymatic Route (Challenger): Utilizes Burkholderia cepacia (formerly Pseudomonas cepacia) lipase (PSL) to resolve a cheap racemic precursor. It offers superior optical purity (>99% ee) and mild conditions.[1] However, it is capped at 50% yield per pass unless coupled with a racemization loop (Dynamic Kinetic Resolution).

Verdict: For multi-kilogram to ton-scale production , the Enzymatic Route is superior in Cost of Goods Sold (COGS) and E-factor (waste), provided the unreacted (R)-isomer is racemized and recycled. For early-phase discovery (gram scale) , the Chemical Route is faster to implement as it avoids enzyme screening and assay development.

Technical Background & Mechanism

The target molecule is an N-aryl amino acid ester. The steric bulk of the 2-ethyl-6-methylaniline group makes nucleophilic attack sluggish, creating a specific challenge for standard organic synthesis.

Route A: Chemical Synthesis (Chiral Pool)

This route utilizes the "Chiral Pool" strategy, starting with optically pure Methyl D-Lactate . The hydroxyl group is activated (Mesylate/Tosylate) and displaced by the aniline.

  • Mechanism: SN2 Nucleophilic Substitution.

  • Stereochemistry: Inversion of configuration. Starting with (R)-(+)-Methyl Lactate yields the (S)-Amino Ester .

  • Critical Control Point: The reaction requires elevated temperatures due to steric hindrance, which increases the risk of thermal racemization and elimination (formation of acrylate byproducts).

Route B: Enzymatic Synthesis (Kinetic Resolution)

This route starts with the Racemic Ester , synthesized cheaply from aniline and methyl 2-chloropropionate.

  • Mechanism: Enantioselective Hydrolysis. The lipase selectively hydrolyzes the (R)-ester to the (R)-acid, leaving the desired (S)-ester unreacted.

  • Biocatalyst: Lipase from Burkholderia cepacia (PSL) is the industry standard for steric tolerance in N-phenyl amino esters.

  • Critical Control Point: Stopping the reaction at exactly 50-55% conversion to ensure high ee of the remaining ester.

Comparative Analysis: Data & Metrics

The following data is synthesized from industrial benchmarks for N-aryl amino ester production.

MetricRoute A: Chemical (Chiral Pool)Route B: Enzymatic (PSL Resolution)
Starting Material Methyl D-Lactate (Expensive)Methyl 2-Chloropropionate (Cheap)
Key Reagents Tosyl Chloride, Base, High T SolventBurkholderia cepacia Lipase (Immobilized)
Step Count 2 (Activation + Substitution)2 (Racemic Synth + Resolution)
Yield (Isolated) 75 - 82%40 - 45% (per pass)
Enantiomeric Excess 94 - 98% (Risk of erosion)> 99% (Self-purifying)
E-Factor (Waste) High (Stoichiometric sulfonates)Low (Biodegradable buffer/acid)
Reaction Time 12 - 24 hours4 - 8 hours
Scalability Linear (Heat transfer limits)High (Batch or Continuous Flow)
Cost-Benefit Decision Matrix
  • Choose Chemical if: You need <100g rapidly and D-Lactate is available.

  • Choose Enzymatic if: You require >1kg, high purity (>99% ee) is critical for biological activity, or you have sustainability (Green Chemistry) targets.

Visualization of Pathways

The following diagram illustrates the competing synthetic pathways and the decision logic.

SynthesisComparison cluster_chemical Route A: Chemical (Chiral Pool) cluster_enzymatic Route B: Enzymatic (Kinetic Resolution) DLactate Methyl D-Lactate (R-Enantiomer) Activated Activated Lactate (OTs/OMs) DLactate->Activated TsCl / Et3N SN2_Step SN2 Substitution (High Temp, Base) Activated->SN2_Step + 2-Ethyl-6-methylaniline Target (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Target Molecule SN2_Step->Target Inversion (75% Yield) RacemicStart Racemic Ester (Cheap Precursor) EnzymeStep Lipase Hydrolysis (Burkholderia cepacia) RacemicStart->EnzymeStep pH 7.0 Buffer Byproduct (R)-Acid (Hydrolyzed Waste) EnzymeStep->Byproduct Hydrolysis of (R) EnzymeStep->Target Resolution (45% Yield, >99% ee) Aniline 2-Ethyl-6-methylaniline Aniline->SN2_Step Aniline->RacemicStart + Methyl 2-chloropropionate Chloroprop Methyl 2-chloropropionate (Racemic)

Caption: Comparative workflow showing the direct inversion pathway (Chemical) versus the subtractive resolution pathway (Enzymatic). Note the divergence in starting materials and waste streams.

Detailed Experimental Protocols

Protocol A: Chemical Synthesis (Chiral Pool)

Based on nucleophilic substitution methodologies for N-aryl amino esters.

Materials:

  • Methyl (R)-Lactate (1.0 equiv)

  • p-Toluenesulfonyl chloride (1.1 equiv)

  • 2-Ethyl-6-methylaniline (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Solvent: Toluene or DMF

Step 1: Activation

  • Dissolve Methyl (R)-Lactate in DCM/Pyridine at 0°C.

  • Add TsCl portion-wise. Stir at RT for 4 hours.

  • Workup: Wash with 1M HCl, sat. NaHCO3, brine. Dry and concentrate to yield Methyl (R)-2-(tosyloxy)propionate .

Step 2: Substitution (The Critical Step)

  • Mix the Tosylate (1.0 equiv) and 2-Ethyl-6-methylaniline (1.2 equiv) in Toluene.

  • Add Triethylamine (1.5 equiv) or K2CO3.

  • Reflux (110°C) for 18-24 hours. Note: Monitoring is crucial; prolonged heating causes elimination to the acrylate.

  • Cool, filter salts, and concentrate.

  • Purify via silica gel chromatography (Hexane/EtOAc) to remove excess aniline.

  • Expected Result: (S)-Ester, ~75% yield, 95% ee.

Protocol B: Enzymatic Synthesis (Kinetic Resolution)

Based on lipase-mediated resolution standards (e.g., Arkivoc 2023, PMC 2025).

Materials:

  • Racemic Methyl 2-(2-ethyl-6-methylanilino)propionate (10g)

  • Enzyme: Burkholderia cepacia Lipase (Amano PS-IM or equivalent immobilized), 500 mg.

  • Solvent: Methyl tert-butyl ether (MTBE) saturated with phosphate buffer (pH 7.0).

Workflow:

  • Substrate Preparation: Dissolve 10g of racemic ester in 100 mL MTBE. Add 10 mL of 0.1M Potassium Phosphate buffer (pH 7.0).

  • Initiation: Add 500 mg Immobilized PSL. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction by Chiral HPLC (Chiralcel OD-H column).

    • The enzyme will preferentially hydrolyze the (R)-ester into the water-soluble (R)-acid .

    • The (S)-ester remains in the organic phase.

  • Termination: Stop the reaction when conversion reaches ~52% (typically 6-24 hours depending on enzyme load).

  • Workup: Filter off the enzyme (can be recycled).

  • Separation: Wash the MTBE phase with saturated NaHCO3 (3x).

    • Aqueous Phase:[2] Contains (R)-Acid (Waste/Recycle stream).

    • Organic Phase:[3][4][5] Contains pure (S)-Ester .

  • Isolation: Dry organic phase (MgSO4) and concentrate.

  • Expected Result: (S)-Ester, 45% yield (based on racemate), >99% ee.

References

  • Industrial Synthesis of S-Metolachlor: Blaser, H. U. (2002). "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis. Link

  • Enzymatic Resolution of Metolachlor Intermediates: Zheng, G. W., et al. (2025).[6] "Advances in biosynthesis of chiral amide herbicides... S-metolachlor as case studies." Bioresources and Bioprocessing. Link

  • Chemical Synthesis of S-Metolachlor via Aziridine: Nalla, V., et al. (2023). "An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine." Arkivoc. Link

  • Lipase Specificity (PSL): Xie, Y., et al. (2018). "Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase." Chirality. Link

  • Dynamic Kinetic Resolution Strategies: Pàmies, O., & Bäckvall, J. E. (2002). "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters." Journal of Organic Chemistry. Link

Sources

Comparative

A Comparative Guide to the Purity Analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate by GC-MS

This guide provides an in-depth technical comparison for the purity analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, a chiral molecule of interest in pharmaceutical development. We will focus on a Gas Chroma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for the purity analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, a chiral molecule of interest in pharmaceutical development. We will focus on a Gas Chromatography-Mass Spectrometry (GC-MS) method, offering a detailed protocol and comparing its performance against alternative analytical techniques. The experimental choices and validation parameters are explained to ensure scientific integrity and provide a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Chiral Purity

In pharmaceutical sciences, the stereochemistry of a drug molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the accurate determination of enantiomeric purity is a critical quality attribute for chiral drug substances. (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, a chiral propionate derivative, requires a robust analytical method to quantify its enantiomeric excess and to detect and identify any other process-related impurities.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), offers a powerful tool for the analysis of volatile and semi-volatile chiral compounds.[1] Its high resolution and the specificity of mass detection make it an ideal technique for separating and identifying enantiomers and other impurities.[2]

GC-MS for Chiral Purity Analysis: A Mechanistic Overview

The cornerstone of chiral GC separations is the use of a chiral stationary phase (CSP) within the capillary column.[2] These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment.[3] The separation of enantiomers is achieved through differential interactions between the enantiomers and the CSP, leading to different retention times.

For a molecule like (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, the key to a successful GC-MS analysis lies in selecting the appropriate chiral column and optimizing the chromatographic conditions to achieve baseline separation of the (S)- and (R)-enantiomers. The mass spectrometer then provides positive identification of the analyte and any co-eluting impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol: GC-MS Purity Analysis

This section details a validated GC-MS method for the purity analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

Materials and Reagents
  • (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate reference standard

  • (R,S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (racemic mixture) for specificity assessment

  • High-purity solvent for sample dilution (e.g., Ethyl Acetate or Dichloromethane)

  • Helium (carrier gas), 99.999% purity

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is recommended. For arylpropionic acid esters, a heptakis-(2,3-di-O-methyl-6-O-t-butyldimethyl-silyl)-ß-cyclodextrin stationary phase has been shown to be effective.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Heptakis-(2,3-di-O-methyl-6-O-t-butyldimethyl-silyl)-ß-cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm film thicknessProven selectivity for enantiomers of arylpropionic acid esters.[3]
Injector Split/Splitless, 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 120 °C (hold 1 min), ramp at 5 °C/min to 220 °C (hold 5 min)Optimized to resolve the enantiomers and elute any potential impurities within a reasonable runtime.
MS Transfer Line 230 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Scan Range 40-400 m/zCovers the molecular ion and expected fragment ions of the analyte and potential impurities.
Sample Preparation
  • Prepare a stock solution of the (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate sample in the chosen solvent at a concentration of 1 mg/mL.

  • For linearity and accuracy studies, prepare a series of calibration standards from the reference standard.

  • Prepare a solution of the racemic mixture at 1 mg/mL to verify the separation of the two enantiomers.

Data Analysis and Interpretation
  • Enantiomeric Purity: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

  • Impurity Profiling: Identify other peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and by interpreting their fragmentation patterns.

  • Mass Spectral Fragmentation: The expected fragmentation of Methyl 2-(2-Ethyl-6-methylanilino)propionate would likely involve:

    • Cleavage of the methyl ester group (-OCH3).

    • Fragmentation of the propionate side chain.

    • Loss of the ethyl group from the aniline ring.

    • The molecular ion peak should be visible to confirm the molecular weight. Based on similar structures like N-acetyl-L-phenylalanine methyl ester, characteristic fragments can be predicted.[4]

Performance Comparison with Alternative Methods

While GC-MS is a powerful technique, other methods like High-Performance Liquid Chromatography (HPLC) are also widely used for chiral purity analysis.[5]

GC-MS vs. Chiral HPLC
FeatureGC-MSChiral HPLC
Principle Separation in the gas phase on a chiral stationary phase.Separation in the liquid phase on a chiral stationary phase.
Analyte Suitability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Sensitivity Generally higher, especially with selective ion monitoring (SIM).Good sensitivity, detector-dependent (UV, MS).
Resolution Often provides very high separation efficiency and sharp peaks.High resolution achievable with modern columns.
Speed Can offer faster analysis times for volatile compounds.Runtimes can be longer, depending on the method.
Sample Preparation May require derivatization for non-volatile analytes.Often simpler, direct injection of dissolved sample.
Identification Mass spectrometer provides definitive structural information.Identification based on retention time; MS coupling provides structural data.
Quantitative Performance Comparison (Representative Data)

The following table presents typical validation parameters for chiral purity analysis, comparing GC-MS with HPLC. These values are representative for the analysis of similar chiral pharmaceutical compounds.

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.3 µg/mL0.3 - 1.5 µg/mL
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 98 - 102%97 - 103%

Note: Actual values are method and analyte-dependent. This table is for comparative purposes.[6][7][8][9][10]

Method Validation and Trustworthiness

To ensure the reliability of the GC-MS method, it must be validated according to ICH guidelines (Q2(R2)).[11] This involves demonstrating:

  • Specificity: The ability to accurately measure the (S)-enantiomer in the presence of the (R)-enantiomer and other potential impurities. This is confirmed by analyzing the racemic mixture and spiked samples.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy: The closeness of the measured value to the true value, determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By rigorously validating the method, the trustworthiness of the generated data is established, which is crucial for regulatory submissions and quality control.

Visualizing the Workflow

Diagram 1: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Test Sample Dilution Dilution in Solvent Sample->Dilution Standard Reference Standard Standard->Dilution Injection Injection Dilution->Injection 1 µL Separation Chiral GC Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification & Purity Calculation Chromatogram->Quantification MassSpectrum->Quantification

Caption: Workflow for the GC-MS purity analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

Diagram 2: Logic for Method Selection

Method_Selection Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile GCMS GC-MS Volatile->GCMS Yes HPLC HPLC Volatile->HPLC No Derivatization Derivatization Needed HPLC->Derivatization Derivatization->GCMS Option

Caption: Decision tree for selecting between GC-MS and HPLC for chiral analysis.

Conclusion

The purity analysis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate by GC-MS on a chiral stationary phase offers a highly sensitive, selective, and reliable method for determining enantiomeric excess and identifying potential impurities. While HPLC remains a viable alternative, particularly for non-volatile compounds, GC-MS provides superior resolution and definitive structural elucidation capabilities for suitable analytes. The choice of method should be guided by the specific properties of the analyte and the analytical requirements. A thoroughly validated GC-MS method, as outlined in this guide, provides a robust and trustworthy solution for the quality control and regulatory compliance of this chiral pharmaceutical intermediate.

References

  • Petrović, M., Debeljak, Z., & Blažević, N. (2005). Optimization of gas chromatographic method for the enantioseparation of arylpropionic non-steroidal anti-inflammatory drug methyl esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Shi, X., et al. (2016). The CGC enantiomer separation of 2-arylcarboxylic acid esters by using β-cyclodextrin derivatives as chiral stationary phases. Analytica Chimica Acta. [Link]

  • NIST. (n.d.). L-Phenylalanine, N-acetyl-, methyl ester. NIST WebBook. [Link]

  • Spectroscopy Online. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Pharmaffiliates. (n.d.). Metolachlor-impurities. [Link]

  • ResearchGate. (n.d.). EI mass spectra of N-TFA derivatives of... [Link]

  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • Arkivoc. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. [Link]

  • PubMed. (2005). Confirmation and identification of the impurities in metolachlor using gas chromatography interfaced with orthogonal acceleration time-of-flight mass spectrometry (GC-oaTOFMS). [Link]

  • PubChem. (n.d.). L-Phenylalanine, N-[N-(trifluoroacetyl)-L-alanyl]-, methyl ester. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • Google Patents. (n.d.). CN105461580A - Synthesis method of metolachlor.
  • ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

  • USGS. (n.d.). Identification of a new sulfonic acid metabolite of metolachlor in soil. [Link]

  • Ghent University Academic Bibliography. (2004). Enantiomeric separation of some 2-arylpropionic acids with a chiral fluorescence labelling reagent by narrow-bore liquid chromatography. [Link]

  • PMC. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. [Link]

  • PMC. (2025). Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Chromatography Online. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). [Link]

  • ResearchGate. (n.d.). Comparison of the detection limits (LODs) for HPLC-ICP-MS and GC-ICP-MS... [Link]

  • Bio-protocol. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • ResearchGate. (2025). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

Sources

Validation

A Comparative Guide to Chiral Intermediates for the Synthesis of (S)-Metolachlor

For Researchers, Scientists, and Drug Development Professionals (S)-Metolachlor, the herbicidally active isomer of metolachlor, stands as a testament to the large-scale industrial application of asymmetric catalysis. Its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-Metolachlor, the herbicidally active isomer of metolachlor, stands as a testament to the large-scale industrial application of asymmetric catalysis. Its synthesis is a critical topic for agrochemical research and development, where efficiency, stereoselectivity, and cost-effectiveness are paramount. This guide provides an in-depth comparison of alternative chiral intermediates and their corresponding synthetic routes to (S)-metolachlor, offering a valuable resource for process optimization and the development of novel synthetic strategies.

The Industrial Benchmark: Asymmetric Hydrogenation of MEA Imine

The commercial synthesis of (S)-metolachlor is dominated by the asymmetric hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine). This process, a landmark in industrial enantioselective catalysis, utilizes a highly efficient iridium-ferrocenyl diphosphine catalyst system.

The key to this process is the "magic mixture" of [IrCl(COD)]2, a chiral Xyliphos ligand, an iodide salt (such as NBu4I), and an acid additive like acetic acid.[1] This combination generates the highly active catalytic species in situ. The reaction is typically performed under high hydrogen pressure and elevated temperature, achieving remarkable catalyst turnover numbers (TON) and turnover frequencies (TOF).[1][2]

Key Performance Indicators:

ParameterValueReference
Substrate-to-Catalyst Ratio>1,000,000[2]
Hydrogen Pressure80 bar[1][2]
Temperature50 °C[1][2]
Enantiomeric Excess (ee)~80%[1]
Initial Turnover Frequency (TOF)>1,800,000 h⁻¹[2]

The success of this industrial process lies in its high efficiency and atom economy. However, the reliance on a precious metal catalyst and a specialized, proprietary ligand system can be a consideration for cost and accessibility.

Alternative Synthetic Strategies: A Comparative Analysis

Beyond the established industrial method, several alternative routes employing different chiral intermediates have been explored. These strategies often leverage readily available chiral building blocks ("chiral pool" synthesis) or biocatalytic methods to introduce the desired stereochemistry.

Chiral Pool Synthesis from (R)-Propylene Oxide

This multi-step approach utilizes the commercially available and enantiopure (R)-propylene oxide as the starting material. The synthesis proceeds through a series of well-defined chemical transformations to yield the key chiral amine intermediate, which is then acylated to form (S)-metolachlor.

An optimized five-step synthesis has been reported with an impressive overall yield and excellent enantioselectivity.[3][4] A key advantage of this route is the avoidance of specialized high-pressure hydrogenation equipment and expensive asymmetric catalysts.[5]

Synthetic Pathway Overview:

Caption: Synthesis of (S)-Metolachlor from (R)-Propylene Oxide.

Chiral Pool Synthesis from (R)-Epichlorohydrin

Another viable chiral pool approach starts with (R)-epichlorohydrin. This route involves the formation of a chiral aziridine intermediate, which is subsequently opened reductively to furnish the desired chiral amine. This method has been shown to produce (S)-metolachlor with a high overall yield and excellent enantiomeric purity (>99% ee).[4][6]

This strategy also bypasses the need for asymmetric hydrogenation and its associated specialized equipment and catalysts, presenting a potentially more accessible manufacturing process.[7]

Synthetic Pathway Overview:

Caption: Synthesis of (S)-Metolachlor from (R)-Epichlorohydrin.

Chemoenzymatic Synthesis via Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for producing chiral intermediates. A chemoenzymatic route to (S)-metolachlor has been developed based on the lipase-catalyzed hydrolytic kinetic resolution of racemic N-(2-ethyl-6-methylphenyl)alanine methyl ester.

In this process, a lipase, such as Candida antarctica lipase B (CAL-B), selectively hydrolyzes one enantiomer of the racemic ester, allowing for the separation of the unreacted (S)-ester and the hydrolyzed (R)-acid. The desired (S)-N-(2-ethyl-6-methylphenyl)alanine can then be converted to (S)-metolachlor through subsequent chemical steps. This method can achieve excellent enantioselectivity (E > 100).[3][6]

Chemoenzymatic Pathway Overview:

Sources

Comparative

Benchmarking the efficiency of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate synthesis pathways

This guide benchmarks the synthesis efficiency of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate , a critical chiral intermediate often utilized in the production of chloroacetanilide herbicides (e.g., S-Metolachlor) a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the synthesis efficiency of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate , a critical chiral intermediate often utilized in the production of chloroacetanilide herbicides (e.g., S-Metolachlor) and phenylamide fungicides.[1]

Executive Summary

The synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate represents a classic "Chiral Pool" vs. "Biocatalytic Resolution" trade-off.[1]

  • Pathway A (Nucleophilic Substitution of Lactates): Offers high theoretical yields (>85%) and direct access to the (S)-enantiomer via stereochemical inversion of (R)-lactate derivatives. However, it suffers from lower atom economy due to stoichiometric sulfonate waste.

  • Pathway B (Chemoenzymatic Resolution): Provides superior optical purity (>99% ee) using Lipase B from Candida antarctica (CAL-B).[2][3] While the single-pass yield is capped at 50%, it is the preferred route when optical purity is paramount and racemization recycling is implemented.

Chemical Identity & Significance

  • Target Molecule: (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate[1]

  • CAS Number: 57836-79-0 (Racemic/General), 70630-17-0 (Related Metalaxyl-M isomer context)[1]

  • Role: Precursor to the alcohol intermediate for S-Metolachlor or direct scaffold for phenylamide fungicides.[1]

  • Criticality: The biological activity of downstream agrochemicals is highly dependent on the (S)-configuration at the propionate moiety; the (R)-isomer is often herbicidally inactive.

Pathway Benchmarking

Pathway A: Chiral Pool Nucleophilic Substitution (The Lactate Route)

This pathway leverages the natural chirality of (R)-Methyl Lactate. Through activation of the hydroxyl group followed by SN2 displacement with 2-Ethyl-6-methylaniline (MEA), the stereocenter is inverted to yield the desired (S)-ester.

  • Mechanism: SN2 Inversion (Walden Inversion).

  • Reagents: (R)-Methyl Lactate, Methanesulfonyl Chloride (MsCl), Triethylamine (Et3N), 2-Ethyl-6-methylaniline (MEA).

  • Key Efficiency Metric: High conversion rates, but sensitive to steric hindrance from the ortho-ethyl/methyl groups on the aniline.

Experimental Protocol:

  • Mesylation: Dissolve (R)-Methyl Lactate (1.0 eq) and Et3N (1.2 eq) in DCM at 0°C. Add MsCl (1.1 eq) dropwise. Stir for 2h. Wash with water/brine, dry, and concentrate to obtain (R)-2-(mesyloxy)propionate (>95% yield).

  • N-Alkylation: Mix MEA (1.0 eq) with the crude mesylate (1.1 eq) and NaHCO3 (2.0 eq) in toluene. Heat to reflux (100-110°C) for 12-18h.

  • Workup: Filter salts, concentrate, and purify via vacuum distillation or flash chromatography (Hexane/EtOAc).

Performance Data:

Metric Value Notes
Yield 86% - 89% High conversion efficiency.[1][4]
Enantiomeric Excess (ee) 90% - 93% Slight racemization can occur at high reflux temperatures.[1]
Atom Economy Moderate Stoichiometric generation of sulfonate salts (MsOH waste).

| Scalability | High | No exotic catalysts required; standard reactor setup.[1] |

LactateRoute R_Lactate (R)-Methyl Lactate (Chiral Pool) Mesylation Activation (MsCl, Et3N, 0°C) R_Lactate->Mesylation Inter_Mesylate (R)-Mesylate Intermediate Mesylation->Inter_Mesylate SN2_Step SN2 Displacement (MEA, Base, 110°C) Inter_Mesylate->SN2_Step S_Product (S)-Target Ester (Inversion of Config) SN2_Step->S_Product

Caption: Pathway A relies on stereochemical inversion (Walden inversion) of the activated lactate.[1]

Pathway B: Biocatalytic Hydrolytic Kinetic Resolution (HKR)

This "Green Chemistry" route starts with the inexpensive racemic synthesis of the ester, followed by enzymatic resolution using Lipase B from Candida antarctica (CAL-B).

  • Mechanism: Enantioselective hydrolysis.[1] CAL-B preferentially hydrolyzes the (R)-ester (or (S)-ester depending on solvent engineering), leaving the counter-enantiomer intact.

  • Reagents: Racemic Methyl 2-(2-Ethyl-6-methylanilino)propionate, CAL-B (immobilized), Phosphate Buffer/Organic Co-solvent.[1]

Experimental Protocol:

  • Racemic Synthesis: React MEA with Methyl 2-bromopropionate and K2CO3 in DMF (80°C, 4h) to obtain the racemic ester (Yield: ~90%).

  • Enzymatic Hydrolysis: Suspend racemic ester (100 mM) and CAL-B (20 mg/mL) in a biphasic system (Diisopropyl ether / Phosphate buffer pH 7.0). Stir at 30°C.

  • Separation: Monitor conversion via chiral HPLC. At 50% conversion, stop reaction. Extract the unreacted (S)-ester with organic solvent.[1] The hydrolyzed (R)-acid remains in the aqueous phase.

  • Recycling (Optional): Racemize the unwanted (R)-acid/ester chemically and re-subject to resolution.

Performance Data:

Metric Value Notes
Yield (Single Pass) < 50% Theoretical maximum is 50% without recycling loop.[1]
Enantiomeric Excess (ee) > 99% Superior optical purity compared to chemical synthesis.[5]
Selectivity (E-value) > 100 CAL-B is highly specific for this substrate class.[1]

| Sustainability | High | Mild conditions (pH 7, 30°C), biodegradable catalyst. |

ResolutionRoute cluster_outputs Racemic Racemic Ester (Synthetic) Enzyme Lipase CAL-B (Hydrolysis) Racemic->Enzyme S_Ester (S)-Ester (Unreacted, >99% ee) Enzyme->S_Ester Desired R_Acid (R)-Acid (Hydrolyzed Byproduct) Enzyme->R_Acid Waste Racemization Chemical Racemization (Recycling Loop) R_Acid->Racemization Racemization->Racemic

Caption: Pathway B utilizes enzymatic selectivity. The dashed line represents the recycling of the unwanted enantiomer to improve overall yield.

Comparative Analysis Summary

FeaturePathway A: Chiral Pool (Lactate)Pathway B: Biocatalytic Resolution
Primary Advantage Throughput: High single-pass yield (>85%).[1]Purity: Exceptional optical purity (>99% ee).
Primary Bottleneck Cost/Waste: Requires expensive chiral lactate and generates stoichiometric mesylate waste.[1]Yield Cap: Limited to 50% yield unless a complex recycling loop is established.
Operational Complexity Medium: Requires strictly anhydrous conditions for mesylation.[1]Low: Mild aqueous/organic conditions; simple phase separation.[1]
Ideal Use Case Large-scale manufacturing where 90% ee is acceptable or can be upgraded.[1]Pharmaceutical-grade synthesis requiring >99% ee; "Green" process requirements.[1]

References

  • Blaser, H. U. (2002). "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis, 344(1), 17-31. Link

  • Zhu, H. J., et al. (2009).[6] "A novel method for synthesizing (S)-metolachlor."[1][2][4][5][6] CN Patent 101367746A.[1][6] (Describes the lactate mesylate inversion route).

  • Gao, S., et al. (2006). "Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl."[1] Tetrahedron: Asymmetry, 17(12), 1775-1779. (Protocol basis for MEA analog resolution). Link

  • Syngenta Participations AG. "Process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline."[1] EP Patent 2892877B1. (Contextual reference for the industrial imine hydrogenation route). Link

Sources

Validation

A Comparative Guide to the Analysis of Chiral Impurities in Agrochemicals: Navigating Regulatory and Analytical Complexities

Introduction: The Chirality Conundrum in Agrochemicals In the world of agrochemicals, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chirality Conundrum in Agrochemicals

In the world of agrochemicals, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor that can dramatically influence a pesticide's efficacy, toxicity, and environmental fate. Often, only one enantiomer (one of the mirror-image forms) exhibits the desired pesticidal activity, while the other may be less active, inactive, or even detrimental to non-target organisms.[1][2] This disparity in biological activity has led to a paradigm shift in the agrochemical industry, with a growing emphasis on the development of single-enantiomer or enantiomer-enriched products.[3][4] Consequently, regulatory agencies worldwide are increasingly demanding rigorous analysis of the stereoisomeric composition of agrochemical active ingredients and their impurities.

This guide, intended for researchers, scientists, and professionals in agrochemical development, provides an in-depth comparison of the regulatory requirements and analytical methodologies for the analysis of chiral impurities. We will explore the nuances of different analytical techniques, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and regulatory compliance.

Section 1: The Global Regulatory Landscape: A Comparative Analysis

The regulatory frameworks for chiral agrochemicals are continually evolving, with a primary focus on ensuring that risk assessments are based on the specific properties of each stereoisomer.[5] Two of the most influential regulatory bodies, the United States Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), have established specific guidance for the registration of stereoisomeric pesticides.

United States Environmental Protection Agency (EPA)

The EPA's approach is outlined in its "Interim Policy for Evaluation of Stereoisomeric Pesticides."[6] The core principle of this policy is to determine if an enantiomerically-enriched product poses a greater environmental or health risk than the already registered racemic mixture.[6] Key data requirements under this policy include:[6]

  • Chemical and Physical Characterization: This includes the enantiomeric purity and the ratio of geometrical isomers for all formulations.[6]

  • Environmental Fate: Data is required to assess the potential for stereoselective degradation, transformation, and bioaccumulation in soil, water, and fish.[5][6] This is crucial to understand if the less active enantiomer could convert to the more active or a more toxic form in the environment.[6]

  • Ecotoxicity Data: Studies are needed to determine if the "inactive" stereoisomer exhibits toxicity towards non-target organisms.[6]

European Food Safety Authority (EFSA)

EFSA has issued a comprehensive guidance document on the risk assessment of plant protection products containing stereoisomers.[3][7][8][9][10] A fundamental principle of the EFSA guidance is that stereoisomers should be treated as different chemical components for the purpose of risk assessment.[7][9] This has significant implications for the data that must be submitted for registration. The guidance applies to active substances that are themselves chiral, as well as those that may generate chiral metabolites or transformation products.[3][7][9]

The EFSA guidance emphasizes the need for analytical methods to identify and quantify all stereoisomers in the technical material and in residue samples.[3][7] This includes data on the potential for interconversion of stereoisomers during storage and in various environmental compartments.

Comparison of Regulatory Philosophies

While both the EPA and EFSA aim to ensure the safety of chiral agrochemicals, their approaches have subtle differences. The EPA's interim policy is primarily focused on a comparative risk assessment against the existing racemate. EFSA's guidance, on the other hand, takes a more fundamental approach by considering each stereoisomer as a distinct substance from the outset. This often leads to more extensive data requirements under the European system.

Section 2: Analytical Methodologies for Chiral Impurity Profiling

The accurate quantification of chiral impurities is the bedrock of regulatory compliance. Several chromatographic techniques are employed for this purpose, each with its own set of advantages and limitations. The choice of technique is often dictated by the physicochemical properties of the analyte, the required sensitivity, and the laboratory's resources.[11][12]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to traditional liquid chromatography for chiral separations.[13][14] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like an alcohol.[13][14]

Causality Behind Experimental Choices in SFC:

  • Mobile Phase: Supercritical CO2 offers low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to liquid mobile phases.[4][15] The addition of alcohol modifiers (e.g., methanol, ethanol) is crucial for eluting more polar analytes and for interacting with the chiral stationary phase to achieve separation.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are the most widely used and have demonstrated broad applicability for a wide range of chiral pesticides.[13][15][16][17] Immobilized polysaccharide phases are particularly advantageous as they are compatible with a wider range of solvents.[17]

  • Detection: SFC is compatible with a variety of detectors, including UV-Vis, Diode Array Detectors (DAD), and Mass Spectrometry (MS).[4] SFC-MS/MS is a particularly powerful combination, offering both high selectivity and sensitivity.[18]

Mandatory Visualization: SFC Workflow for Chiral Impurity Analysis

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Agrochemical Sample Extraction QuEChERS or other extraction method Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injector Autosampler Filtration->Injector Column Chiral Column (e.g., Polysaccharide-based) Injector->Column Detector Detector (UV/DAD/MS) Column->Detector SFC_System SFC System (CO2 + Modifier) SFC_System->Column Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation (Enantiomeric Purity) Integration->Report

Caption: Workflow for chiral impurity analysis using SFC.

Experimental Protocol: Chiral SFC-MS/MS Analysis of Triazole Fungicides

This protocol provides a general framework for the analysis of chiral triazole fungicides. Optimization will be required for specific analytes.

  • Sample Preparation (QuEChERS): [5]

    • Weigh 10 g of a homogenized sample (e.g., soil, fruit) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the appropriate QuEChERS salts (e.g., MgSO₄, NaCl) and shake for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

    • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing PSA and MgSO₄.

    • Vortex for 30 seconds and centrifuge.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • SFC-MS/MS Conditions:

    • Instrumentation: SFC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Chiral Column: A polysaccharide-based column (e.g., Chiralpak series).[16]

    • Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol or ethanol). A typical gradient might be 5% to 40% modifier over 5-10 minutes.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-200 bar.

    • Column Temperature: 25-40 °C.

    • MS Detection: Operate in positive ESI mode with Multiple Reaction Monitoring (MRM) for the specific transitions of the target analytes.

  • System Suitability:

    • Inject a standard solution containing the racemate of the target analyte.

    • Resolution (Rs): The resolution between the enantiomeric peaks should be ≥ 1.5.[11]

    • Tailing Factor (T): Should be between 0.8 and 1.5 for each peak.[11]

    • Repeatability: The relative standard deviation (RSD) of the peak areas from replicate injections (n=5) should be ≤ 5%.

High-Performance Liquid Chromatography (HPLC)

HPLC remains a widely used and robust technique for chiral separations.[3][9][12] It offers a high degree of flexibility in terms of stationary and mobile phases.

Causality Behind Experimental Choices in HPLC:

  • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) depends on the analyte's polarity and the type of CSP used.[5] Normal-phase (e.g., hexane/alcohol mixtures) is common for polysaccharide CSPs, while reversed-phase (e.g., water/acetonitrile/methanol) is used with certain bonded phases.

  • Chiral Stationary Phases (CSPs): Similar to SFC, polysaccharide-based CSPs are the workhorses for chiral HPLC.[3][19] Cyclodextrin-based and macrocyclic antibiotic-based CSPs are also employed for specific applications.[9][10][19]

  • Detection: UV-Vis/DAD is the most common detector for HPLC analysis of agrochemicals.[12] HPLC-MS/MS provides enhanced sensitivity and selectivity, which is particularly useful for complex matrices.[20]

Experimental Protocol: Chiral HPLC-DAD Analysis of Phenoxypropanoic Acid Herbicides

This protocol provides a general method for the separation of phenoxypropanoic acid herbicides.

  • Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method suitable for acidic herbicides should be employed.

  • HPLC-DAD Conditions:

    • Instrumentation: HPLC system with a Diode Array Detector.

    • Chiral Column: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: An isocratic mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid). A typical mobile phase could be n-hexane:isopropanol:acetic acid (90:10:0.1, v/v/v).

    • Flow Rate: 0.5-1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: Monitor at a wavelength where the analyte has maximum absorbance (e.g., 230 nm).

  • System Suitability:

    • Resolution (Rs): ≥ 1.5 between the enantiomer peaks.[21][22]

    • Tailing Factor (T): 0.8 - 1.5.[2][23]

    • Theoretical Plates (N): A minimum number of theoretical plates should be established for the column to ensure efficiency (e.g., >2000).[2][22][23]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds.[9] For less volatile agrochemicals, derivatization may be necessary to increase their volatility.

Causality Behind Experimental Choices in GC:

  • Derivatization: For compounds with polar functional groups (e.g., -OH, -COOH, -NH₂), derivatization is often required to make them amenable to GC analysis. This involves converting the polar groups into less polar, more volatile derivatives.

  • Chiral Stationary Phases (CSPs): Cyclodextrin-based CSPs are the most commonly used for chiral GC separations of pesticides.[9][24] These CSPs are typically coated onto fused silica capillary columns.

  • Detection: GC is most often coupled with a Mass Spectrometer (GC-MS or GC-MS/MS). This provides high sensitivity and selectivity, which is essential for trace-level analysis in complex matrices.[25][26][27][28]

Experimental Protocol: Chiral GC-MS/MS Analysis of Organophosphate Pesticides

This protocol outlines a general approach for the chiral analysis of organophosphate pesticides.

  • Sample Preparation: Use a suitable extraction method such as QuEChERS or LLE. A cleanup step may be necessary to remove matrix interferences.

  • GC-MS/MS Conditions:

    • Instrumentation: GC system coupled to a triple quadrupole mass spectrometer.

    • Chiral Column: A cyclodextrin-based capillary column (e.g., a derivative of β-cyclodextrin).[24]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program: A temperature gradient is typically used to separate the analytes. An example program could be: start at 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Injector Temperature: 250 °C.

    • MS Detection: Operate in electron ionization (EI) mode with MRM for the specific transitions of the target analytes.

  • System Suitability:

    • Resolution (Rs): ≥ 1.5 between enantiomeric peaks.

    • Peak Shape: Symmetrical peaks with minimal tailing.

    • Repeatability: RSD of peak areas ≤ 10% for replicate injections.

Section 3: Head-to-Head Comparison: Performance Metrics

The choice of analytical technique depends on a trade-off between several performance parameters. The following table provides a comparative summary.

Parameter Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Speed Very Fast (typically < 10 min)[1][4][15]Moderate to Fast (10-30 min)[20]Moderate to Fast (15-40 min)
Resolution Excellent[15]Very Good to Excellent[20]Very Good to Excellent
Sensitivity (LOD/LOQ) Good to Excellent (especially with MS)Good to Excellent (especially with MS)Excellent (especially with MS/MS)[23][25][28]
Environmental Impact Low (uses CO₂, less organic solvent)[13][14]High (uses significant amounts of organic solvents)Moderate (lower solvent usage than HPLC)
Cost (Operational) Lower solvent and disposal costsHigher solvent and disposal costsModerate
Applicability Broad, for both polar and non-polar compoundsBroad, particularly for non-volatile and polar compoundsVolatile and semi-volatile compounds (may require derivatization)

Mandatory Visualization: Decision Tree for Analytical Method Selection

Method_Selection Start Start: Chiral Impurity Analysis Volatility Is the analyte volatile & thermally stable? Start->Volatility Derivatization Is derivatization feasible? Volatility->Derivatization No GC Gas Chromatography (GC) Volatility->GC Yes Derivatization->GC Yes SFC_vs_HPLC Need for high throughput & greener method? Derivatization->SFC_vs_HPLC No SFC Supercritical Fluid Chromatography (SFC) SFC_vs_HPLC->SFC Yes HPLC High-Performance Liquid Chromatography (HPLC) SFC_vs_HPLC->HPLC No

Caption: Decision tree for selecting an analytical method.

Section 4: Case Studies

To illustrate the practical application of these methodologies, we present two case studies on the chiral analysis of widely used agrochemicals.

Case Study: Chiral Analysis of Neonicotinoid Insecticides

Neonicotinoids are a class of systemic insecticides, and many of them are chiral.[7][16] The enantiomers of neonicotinoids can exhibit different insecticidal activities and toxicities to non-target organisms like bees.

An HPLC method was developed for the enantiomeric separation of three neonicotinoid insecticides using polysaccharide-type chiral columns (Chiralcel OD-H, Chiralpak AD-H, and Chiralpak IB).[7][20] The study found that all three columns could resolve two of the insecticides, with the best resolution achieved on Chiralpak AD-H and Chiralcel OD-H.[7] However, only the Chiralcel OD-H column could satisfactorily separate the four stereoisomers of the third insecticide.[7][20] A comparison with SFC showed that while SFC provided a shorter analysis time for two of the insecticides, it could not resolve the third.[7] This highlights the importance of screening different chiral stationary phases and techniques to find the optimal conditions for a specific analyte.

Case Study: Chiral Analysis of Chloroacetanilide Herbicides

Chloroacetanilide herbicides, such as acetochlor, are widely used for weed control. The herbicidal activity of these compounds often resides in specific stereoisomers.

A study on the chiral separation of acetochlor enantiomers utilized reversed-phase HPLC. This demonstrates the versatility of HPLC in handling different classes of chiral pesticides. The ability to perform chiral separations in reversed-phase mode is particularly advantageous for compounds that are more soluble in aqueous-organic mobile phases.

Conclusion: A Forward Look at Chiral Agrochemical Analysis

The regulatory and analytical landscape for chiral impurities in agrochemicals is dynamic and increasingly stringent. As the industry moves towards more sophisticated and environmentally conscious pest management solutions, the demand for robust and efficient enantioselective analytical methods will only grow. Supercritical Fluid Chromatography is poised to play an increasingly significant role due to its speed and green credentials. However, HPLC and GC will remain indispensable tools in the analytical chemist's arsenal.

For researchers and drug development professionals, a thorough understanding of the regulatory requirements and the strengths and weaknesses of each analytical technique is crucial for successful product registration and for ensuring the safety and efficacy of new agrochemical products. The continued development of novel chiral stationary phases and advancements in instrumentation will further enhance our ability to meet these challenges.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC. Waters Corporation. [Link]

  • Enantioselective Analysis of Chiral Agrochemicals with High-Performance Liquid Chromatography. PubMed. [Link]

  • Latest Advances in Environmental Chiral Applications. LCGC International. [Link]

  • Chiral separation of neonicotinoid insecticides by polysaccharide-type stationary phases using high-performance liquid chromatography and supercritical fluid chromatography. PubMed. [Link]

  • HSE Pesticides ebulletin: New guidance on stereoisomers will be adopted in GB from 1 January 2024. GovDelivery. [Link]

  • The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides. MDPI. [Link]

  • Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. Waters Corporation. [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]

  • HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. PubMed. [Link]

  • The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. PMC. [Link]

  • Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. ProQuest. [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • Enantiomeric Separation of Commonly Used Chiral Corn Pesticides Using SFC. Regis Technologies. [Link]

  • High Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS. JASCO Global. [Link]

  • Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. PubMed. [Link]

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. ScienceDirect. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber. PMC. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Interim Policy for Evaluation of Stereoisomeric Pesticides. US EPA. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. [Link]

  • Update in the Technology and Applications of Chiral Stationary Phases. LCGC International. [Link]

  • Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. PubMed. [Link]

  • Comparison of QuEChERS and Liquid–Liquid extraction methods for the simultaneous analysis of pesticide residues using LC-MS/MS. ResearchGate. [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Multiresidue analysis of pesticides in Milk by GC-MS/MS using QuEChERS' extraction method. Shimadzu. [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of () - FULIR. FULIR. [Link]

  • Compare 3 Different QuEChERS Pre-Processing Methods. Hawach. [Link]

  • Comparison of QuEChERS and Solid Phase Extraction for Accurate Determination of Pesticide Residues in Kimchi Cabbage and Strawberry using Isotope Dilution Mass Spectrometry. KoreaScience. [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission. [Link]

  • QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. Hellenic Accreditation System. [Link]

  • Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. USGS.gov. [Link]

  • Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. European Commission. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handli...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate. The procedural guidance herein is synthesized from the known hazards of its constituent chemical classes, 2-ethyl-6-methylaniline and propionate esters, to ensure a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for this precise molecule.

Hazard Assessment: Understanding the "Why" Behind the "What"

A thorough risk assessment is the foundation of laboratory safety. The necessity for specific Personal Protective Equipment (PPE) is dictated by the inherent hazards of the material. Based on data for structurally similar compounds, (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate should be handled as a substance with the following potential hazards:

  • Acute Toxicity : Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on the toxicity profile of 2-ethyl-6-methylaniline.[1][2][3]

  • Skin and Eye Irritation : Expected to cause skin irritation and serious eye irritation.[3][4][5] Direct contact can lead to localized inflammation and discomfort, while eye exposure may result in significant damage.

  • Respiratory Irritation : Vapors or aerosols may cause respiratory tract irritation.[4]

  • Flammability : While the aniline component is a combustible liquid, the methyl propionate component is a highly flammable liquid and vapor.[1][2][6][7] Therefore, the compound must be kept away from all ignition sources.[1][6][7]

  • Environmental Hazards : The aniline component is recognized as being harmful to aquatic life with long-lasting effects.[2] All releases to the environment must be avoided.[2][8]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a critical control measure tailored to the identified risks. The following table summarizes the minimum required PPE for handling (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

Protection TypeSpecificationRationale for Use
Eye & Face Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166. A face shield should be worn over goggles when splashing is a significant risk.[1][3][4]Protects against splashes and vapors that can cause serious eye irritation and damage.[3][4]
Hand Chemically resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's glove selection chart for specific breakthrough times.Prevents skin contact, as the substance is presumed to be harmful and a skin irritant.[1][2][3]
Body Laboratory coat. Chemically resistant apron and/or disposable coveralls for larger quantities or tasks with a high risk of splashing.[8]Protects underlying clothing and skin from contamination.[1][2]
Respiratory Required when vapors or aerosols may be generated. Use a NIOSH/MSHA or European Standard approved respirator with an appropriate filter (e.g., organic vapor/ammonia cartridge).[1][2]Protects against inhalation, a primary route of exposure that can lead to systemic toxicity and respiratory irritation.[2][4]

Operational Protocol: A Step-by-Step Safe Handling Workflow

Adherence to a standardized workflow minimizes the potential for exposure and accidents. The following protocol outlines the key steps for safely handling (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate.

Workflow Diagram: Safe Chemical Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality (Check Airflow Monitor) prep_ppe->prep_hood prep_materials Gather All Necessary Equipment (Glassware, Reagents, Spill Kit) prep_hood->prep_materials handle_transfer Transfer/Weigh Chemical (Use Non-Sparking Tools) prep_materials->handle_transfer Begin Work handle_reaction Perform Experimental Procedure (Maintain Situational Awareness) handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon Complete Work cleanup_waste Segregate & Label Hazardous Waste (Follow Institutional Guidelines) cleanup_decon->cleanup_waste cleanup_doff Doff PPE in Correct Order (Gloves Last) cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A procedural workflow for handling hazardous chemicals.

Detailed Steps:
  • Preparation (Pre-Handling)

    • Verify Engineering Controls : Ensure work is conducted in a certified chemical fume hood. Verify the airflow is functioning correctly.[1][2] Ensure an eyewash station and safety shower are immediately accessible.[1]

    • Don PPE : Put on all required PPE as detailed in the table above.

    • Assemble Equipment : Gather all necessary glassware and equipment. To mitigate fire risk, ensure any electrical equipment is explosion-proof and that non-sparking tools are used.[7][9][10] Ground and bond containers during transfer.[1][7][9]

    • Prepare for Spills : Ensure a chemical spill kit compatible with flammable and toxic liquids is readily available.

  • Execution (Handling)

    • Chemical Transfer : Handle the chemical within the fume hood. Avoid generating mists or aerosols.[2]

    • Perform Procedure : Carry out the experiment, keeping the sash of the fume hood at the lowest practical height. Do not eat, drink, or smoke in the work area.[1][2][3]

    • Decontamination : Thoroughly clean the work area and any contaminated equipment.

    • Waste Disposal : Dispose of waste chemicals and contaminated materials in sealed, properly labeled containers as hazardous waste.[1][2] Do not empty into drains.[1][2] Consult local, regional, and national regulations for complete classification and disposal procedures.[1]

    • Doff PPE : Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[4][5]

Contingency Planning: Spills and First Aid

Accidents require immediate and correct responses. All personnel must be familiar with these procedures.

  • In Case of Skin Contact : Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention.[1][2]

  • In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4][5][8]

  • In Case of Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][4] Seek immediate medical attention.[2][5]

  • In Case of Ingestion : Rinse mouth with water.[1][4] Do not induce vomiting.[11] Seek immediate medical attention.[1][8]

  • Small Spill : For a small spill within a fume hood, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.[6][10]

  • Large Spill : Evacuate the area. Remove all ignition sources.[10][11] Ventilate the space. Only personnel with appropriate respiratory protection and chemical-resistant clothing should perform the cleanup.

Logistics: Storage and Disposal

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][7][11] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[1][7]

  • Disposal : All waste materials must be treated as hazardous waste.[6] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with all applicable regulations.[1] Never mix with other waste streams unless explicitly instructed to do so by environmental health and safety professionals.[2]

References

  • Fisher Scientific. (2009, September 22).
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet for ethyl (2S)-2-(methylamino)
  • Cosmo Bio USA. (2015, June 5).
  • MilliporeSigma. (2025, December 24).
  • TCI Chemicals. Safety Data Sheet for 4,4'-Methylenebis(2-ethyl-6-methylaniline).
  • LGC Standards. (2023, July 25).
  • Zoetis. (2019, October 9). Safety Summary for HM2 Reagent Set.
  • Fisher Scientific.
  • CAMEO Chemicals. 2-METHYL-6-ETHYL ANILINE.
  • ECHEMI. 2-Ethyl-6-methylaniline SDS.
  • National Institutes of Health (NIH), PubChem. 2-Ethyl-6-methylaniline.
  • Savogran. (2019, July 11). Standard GHS SDS Report.
  • New Jersey Department of Health. (1999, May).

Sources

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